molecular formula C16H22BrFN2O2 B572325 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene CAS No. 1355247-99-2

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Cat. No.: B572325
CAS No.: 1355247-99-2
M. Wt: 373.266
InChI Key: QCNUIUCTFIJPDH-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a useful research compound. Its molecular formula is C16H22BrFN2O2 and its molecular weight is 373.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNUIUCTFIJPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742804
Record name tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
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Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-99-2
Record name 1-Piperazinecarboxylic acid, 4-[(5-bromo-2-fluorophenyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[(5-bromo-2-fluorophenyl)methyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties, including solubility, lipophilicity, and ionization state, govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1] Consequently, a comprehensive physicochemical profile is indispensable for predicting a drug candidate's pharmacokinetic profile, optimizing its formulation, and minimizing potential toxicological risks.[2] This guide provides an in-depth technical overview of the core physicochemical properties of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene , a compound of interest in medicinal chemistry, likely as a versatile building block in the synthesis of more complex therapeutic agents.

The structure of this compound incorporates several key pharmacophoric elements: a bromofluorinated benzene ring, a piperazine moiety, and a tert-butyloxycarbonyl (BOC) protecting group. The interplay of these functional groups dictates its chemical reactivity and physical characteristics. This guide will delve into these properties, offering both theoretical insights and practical experimental protocols for their determination, thereby empowering researchers to effectively utilize this compound in their drug discovery endeavors.

Molecular Structure and Core Chemical Attributes

This compound is a substituted aromatic compound with the following structural features:

  • Aromatic Core: A benzene ring substituted with a bromine and a fluorine atom. The relative positions of these halogens influence the electronic properties and reactivity of the ring.

  • Piperazine Linker: A piperazine ring, a common motif in medicinal chemistry, connects the aromatic core to the BOC group. Piperazine derivatives are known to modulate the pharmacokinetic properties of drug candidates.

  • BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines, allowing for selective chemical transformations at other sites of the molecule.

A comprehensive understanding of these structural components is crucial for predicting the molecule's overall physicochemical behavior.

Physicochemical Properties: A Detailed Examination

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, predicted values based on computational models and the properties of analogous structures are provided, along with the rationale for the estimation.

PropertyValueSource/Method
Molecular Formula C₁₆H₂₂BrFN₂O₂-
Molecular Weight 373.26 g/mol -
CAS Number 460094-96-6-
Appearance Predicted to be a white to off-white solid at room temperature.Based on analogous BOC-protected piperazine derivatives.
Melting Point Not experimentally determined. Predicted to be in the range of 60-90 °C.Based on the melting points of N-BOC piperazine (43-47 °C) and related substituted bromofluorobenzene compounds. The larger molecular size and potential for crystalline packing would suggest a higher melting point than N-BOC piperazine alone.
Boiling Point Not experimentally determined. Predicted to be > 300 °C at 760 mmHg.Based on the high boiling points of similarly sized aromatic compounds and the presence of polar functional groups.
Solubility Predicted to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.The large non-polar surface area contributed by the aromatic ring and the BOC group suggests good solubility in organic solvents, while the polar ether and amide functionalities may impart slight aqueous solubility.
pKa Not experimentally determined. The piperazine nitrogen atoms are basic. The pKa of the protonated piperazine nitrogen is predicted to be around 7.5-8.5.Based on the typical pKa values of N-alkylated piperazines. The electron-withdrawing effects of the aromatic ring may slightly decrease the basicity.
LogP (Octanol/Water Partition Coefficient) Not experimentally determined. Predicted to be in the range of 3.5-4.5.The presence of the lipophilic bromofluorophenyl group and the BOC group will significantly contribute to a positive LogP value, indicating a preference for the lipid phase.

Experimental Protocols for Physicochemical Characterization

To ensure scientific rigor, the experimental determination of these properties is paramount. The following section outlines detailed, step-by-step methodologies for key experiments.

Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while impurities typically broaden and depress the melting range.

Protocol (Capillary Method):

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, approaching the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output prep1 Finely powder the sample prep2 Pack into capillary tube prep1->prep2 analysis1 Place in melting point apparatus prep2->analysis1 analysis2 Heat at a controlled rate (1-2 °C/min) analysis1->analysis2 analysis3 Observe and record onset and completion of melting analysis2->analysis3 output1 Melting Point Range analysis3->output1

Caption: A streamlined workflow for determining the melting point of a solid compound.

Determination of LogP (Octanol-Water Partition Coefficient)

Rationale: LogP is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A higher LogP value indicates greater lipid solubility.

Protocol (Shake-Flask Method):

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of this compound in n-octanol at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the water phase.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 1 hour).

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram: Experimental Workflow for LogP Determination

G cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_analysis Analysis & Calculation prep1 Prepare saturated octanol and water phases prep2 Prepare a stock solution of the compound in octanol prep1->prep2 part1 Combine octanol stock and water phase prep2->part1 part2 Shake to equilibrate part1->part2 part3 Allow phases to separate part2->part3 analysis1 Measure concentration in each phase (HPLC) part3->analysis1 analysis2 Calculate P = [Octanol]/[Water] analysis1->analysis2 analysis3 Calculate LogP = log10(P) analysis2->analysis3

Caption: Step-by-step process for the experimental determination of the LogP value.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Signals in the range of 7.0-7.5 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

  • Benzylic Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine) around 3.5-4.5 ppm.

  • Piperazine Protons: Broad signals in the range of 2.4-3.6 ppm.

  • BOC Protons (-C(CH₃)₃): A sharp singlet at approximately 1.4 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Carbonyl Carbon (BOC): A signal around 155 ppm.

  • Benzylic Carbon (-CH₂-): A signal around 50-60 ppm.

  • Piperazine Carbons: Signals in the range of 40-55 ppm.

  • BOC Carbons (-C(CH₃)₃ and -C(CH₃)₃): Signals around 80 ppm and 28 ppm, respectively.

Protocol for Acquiring a ¹H NMR Spectrum:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the splitting patterns to deduce the connectivity of the atoms.

Diagram: Logical Relationship in NMR Data Analysis

G cluster_data NMR Data cluster_interpretation Structural Interpretation cluster_conclusion Conclusion data1 Chemical Shift (ppm) interp1 Electronic Environment data1->interp1 data2 Integration interp2 Proton Ratio data2->interp2 data3 Splitting Pattern interp3 Neighboring Protons data3->interp3 conclusion1 Molecular Structure Confirmation interp1->conclusion1 interp2->conclusion1 interp3->conclusion1

Caption: The process of deducing molecular structure from key NMR spectral data.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak [M+H]⁺: An intense peak corresponding to the molecular weight of the protonated molecule (approximately 374.1 m/z). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+H+2]⁺).

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the BOC group (-100 amu) and cleavage of the benzylic C-N bond.

Protocol for Acquiring a Mass Spectrum:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or after separation by HPLC.

  • Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).

  • Analysis: Analyze the ions in the mass analyzer to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion and Future Perspectives

This compound is a molecule with significant potential as a building block in the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its physicochemical properties are crucial for its effective application in drug discovery programs. The predicted properties and detailed experimental protocols provided in this guide serve as a valuable resource for researchers. Further studies to obtain precise experimental data for this compound will undoubtedly facilitate its broader use and contribute to the advancement of medicinal chemistry.

References

  • Di, L., & Kerns, E. H. (2016).
  • LookChem. (2023, December 13). What are the physicochemical properties of drug? Retrieved from [Link]

  • Waring, M. J. (2010). Physicochemical properties in drug design. Drug Discovery Today: Technologies, 7(1), e1-e8.
  • Chem-Space. (n.d.). tert-Butyl 4-[(2-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Agilent Technologies. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019, July). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • MOLBASE. (n.d.). tert-Butyl (2R,5S)-4-(3-bromo-4-cyanophenyl)-2,5-dimethylpiperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-4-[2-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)ethyl]piperazine-1-Carboxamide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and piperazine moieties into molecular scaffolds is a cornerstone of rational drug design. The building block, 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, embodies this principle, offering a trifecta of functionalities crucial for developing novel therapeutics. This guide provides an in-depth technical overview of this valuable synthetic intermediate, from its fundamental properties and synthesis to its characterization and strategic application in drug discovery programs.

Core Compound Profile

At the heart of any synthetic endeavor is a thorough understanding of the target molecule's fundamental properties. Below is a summary of the key identifiers for this compound.

PropertyValue
CAS Number 1260760-91-1
Molecular Formula C₁₆H₂₂BrFN₂O₂
Molecular Weight 389.26 g/mol
Structure tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylate

The structure features a bromofluorobenzene ring, a common anchor for further chemical modification, linked to a BOC-protected piperazine. This protection strategy is critical, allowing for controlled, sequential reactions on the piperazine nitrogen atoms.

Strategic Synthesis Pathway

Experimental Protocol: A Two-Step Synthesis

Step 1: Reductive Amination

The initial step involves the reductive amination of 4-bromo-2-fluorobenzaldehyde with BOC-piperazine. This reaction forms the crucial carbon-nitrogen bond between the aromatic ring and the piperazine moiety.

  • Reaction: 4-bromo-2-fluorobenzaldehyde + tert-butyl piperazine-1-carboxylate → tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylate

  • Reagents and Solvents:

    • 4-bromo-2-fluorobenzaldehyde (1.0 eq)

    • tert-butyl piperazine-1-carboxylate (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • To a solution of 4-bromo-2-fluorobenzaldehyde in the chosen solvent, add tert-butyl piperazine-1-carboxylate.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired product.

Step 2: BOC-Protection

This step is integrated into the choice of starting material, BOC-piperazine, which is a common and commercially available reagent. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, preventing its participation in the reductive amination and allowing for future selective deprotection and functionalization.

Below is a diagram illustrating the logical flow of the synthesis.

Synthesis_Workflow Start Starting Materials: 4-Bromo-2-fluorobenzaldehyde BOC-Piperazine ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Workup Aqueous Workup & Extraction ReductiveAmination->Workup Purification Column Chromatography Workup->Purification FinalProduct 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene Purification->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Comprehensive Characterization

Ensuring the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed for full characterization.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the bromofluorobenzene ring, the methylene protons of the benzyl group, and the protons of the BOC-protected piperazine ring. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbons of the BOC group.
Mass Spec (MS) The molecular ion peak corresponding to the mass of the compound (m/z = 389.26 for [M+H]⁺) with the characteristic isotopic pattern for a bromine-containing molecule.
HPLC A single major peak indicating the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for such molecules.[1]

Role in Drug Discovery: A Privileged Scaffold

The title compound is not an active pharmaceutical ingredient (API) itself but rather a versatile building block. Its utility in drug discovery stems from the strategic combination of its structural features.

  • Fluorine Atom: The presence of fluorine can significantly impact a drug candidate's metabolic stability, binding affinity, and lipophilicity.[2] It can block sites of metabolism and modulate the pKa of nearby functional groups.[2]

  • Piperazine Moiety: Piperazine is a common scaffold in medicinal chemistry, often used to improve the pharmacokinetic properties of a drug.[3] It can enhance aqueous solubility and provide a point for further derivatization to optimize drug-target interactions.[4]

  • Bromo-Aryl Group: The bromo-substituent is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of a lead compound.

The logical flow for utilizing this building block in a drug discovery context is depicted below.

Drug_Discovery_Logic BuildingBlock 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene CrossCoupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->CrossCoupling BOC_Deprotection BOC Deprotection (e.g., TFA, HCl) CrossCoupling->BOC_Deprotection Functionalization Piperazine Functionalization (e.g., Amidation, Alkylation) BOC_Deprotection->Functionalization Lead_Compound Lead Compound Library Functionalization->Lead_Compound SAR_Optimization SAR Optimization Lead_Compound->SAR_Optimization

Caption: Strategic application in a drug discovery cascade.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practices should be followed based on the safety information for structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7][8]

  • Handling: Avoid contact with skin and eyes.[5][6] In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its combination of a fluorinated aromatic ring, a versatile bromine handle for cross-coupling, and a protected piperazine moiety makes it an ideal starting point for the synthesis of complex molecules with desirable pharmaceutical properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for any researcher looking to leverage this compound in their quest for novel therapeutics.

References

  • PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. Available from: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Google Patents. US5847241A - Process for the preparation of p-bromofluorobenzene.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

  • PubMed. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Available from: [Link]

  • SpectraBase. 4'-Bromo-2-chlorobenzanilide - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. N-(4-bromo-2-fluorophenyl)-2-chloronicotinamide - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Intermediate compounds, such as 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, serve as critical building blocks in the synthesis of complex pharmaceutical agents. Their purity and structural integrity are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This in-depth guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structure elucidation of this compound. We will delve into the practical application and theoretical underpinnings of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), and Infrared (IR) Spectroscopy. The causality behind experimental choices is explored, and protocols are presented as self-validating systems, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Strategic Overview

This compound is a substituted aromatic compound featuring several key functionalities: a di-halogenated benzene ring, a piperazine linker, and a tert-butyloxycarbonyl (BOC) protecting group. The specific arrangement of these groups—the 1,2,4-substitution pattern on the aromatic ring—is critical and cannot be assumed. A robust analytical strategy is therefore required to confirm the molecular formula and definitively establish the connectivity of every atom.

Our approach integrates data from three core spectroscopic techniques, a process essential for the unambiguous structural elucidation of pure organic compounds.[1] Mass spectrometry will provide the molecular weight and elemental composition, NMR spectroscopy will map the carbon-hydrogen framework and establish atomic connectivity, and infrared spectroscopy will confirm the presence of key functional groups.

G cluster_0 Overall Elucidation Workflow Analyte Target Analyte: 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene MS Mass Spectrometry (HRMS) Analyte->MS Molecular Formula Isotopic Pattern NMR NMR Spectroscopy (¹H, ¹³C, 2D) Analyte->NMR Atomic Connectivity Stereochemistry IR Infrared Spectroscopy (FTIR) Analyte->IR Functional Group Confirmation Data_Synthesis Integrated Data Analysis MS->Data_Synthesis NMR->Data_Synthesis IR->Data_Synthesis Structure_Confirmed Confirmed Structure Data_Synthesis->Structure_Confirmed Unambiguous Verification

Caption: Overall workflow for structure elucidation.

Molecular Formula and Isotopic Signature by Mass Spectrometry (MS)

The first crucial step in any structure elucidation is to determine the molecular formula.[2] High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the calculation of a unique elemental composition.

Causality of Technique: For this specific molecule, HRMS is superior to low-resolution MS because it can distinguish between isobars (ions with the same nominal mass but different exact masses). Furthermore, the presence of bromine makes mass spectrometry particularly powerful. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 natural abundance.[3][4] This results in a characteristic isotopic pattern for the molecular ion, where two peaks of almost equal intensity are observed, separated by two mass-to-charge units (M⁺ and M+2). This signature provides immediate, undeniable evidence for the presence of a single bromine atom in the molecule.

Expected Data:

  • Molecular Formula: C₁₆H₂₂BrFN₂O₂

  • Monoisotopic Mass: 388.0852 u (for ⁷⁹Br)

  • Molecular Ion Cluster: A doublet of nearly equal intensity at m/z ≈ 388.0852 and 390.0832.

Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI-MS/MS can provide structural clues. The BOC group is thermally labile and prone to fragmentation. Key expected fragments include:

  • Loss of tert-butyl cation: [M - 57]⁺

  • Loss of isobutylene: [M - 56]

  • Loss of the entire BOC group: [M - 100]⁺

  • Benzylic cleavage: Formation of the bromofluorobenzyl cation or the BOC-piperazinomethyl cation.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to approximately 10 µg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Analysis Mode: Operate in positive ion mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-600. Ensure the mass resolution is set to >10,000 to allow for accurate mass determination.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺). Verify that the mass difference between the two most intense peaks is ~2 Da and their intensity ratio is ~1:1. Compare the measured accurate mass of the monoisotopic peak to the theoretical mass for C₁₆H₂₃BrFN₂O₂⁺ (the protonated species) to confirm the elemental composition.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to build the molecular structure piece by piece.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Causality of Experimental Design: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex spin systems in the aromatic region, where protons are coupled not only to each other but also to the ¹⁹F nucleus.

Expected Spectral Features:

  • BOC Group: A sharp, intense singlet integrating to 9 protons, characteristically found around δ 1.4-1.5 ppm .[6] The presence of this signal is strong evidence of a successful BOC protection.[7]

  • Piperazine Protons: Two sets of broad signals, each integrating to 4 protons. The protons on the carbons adjacent to the nitrogen of the BOC group are expected around δ 3.4-3.6 ppm , while the protons on the carbons adjacent to the benzylic group will appear further upfield, likely around δ 2.4-2.6 ppm .

  • Benzylic Protons (-CH₂-): A singlet integrating to 2 protons, expected around δ 3.5-3.7 ppm . Its singlet nature indicates no adjacent protons.

  • Aromatic Protons: Three protons on the benzene ring, which will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

    • H-3: Adjacent to the CH₂ group and Fluorine. Expected to be a triplet of doublets (td) or a complex multiplet.

    • H-5: Adjacent to Bromine and a proton. Expected to be a doublet of doublets (dd).

    • H-6: Adjacent to Fluorine and a proton. Expected to be a doublet of doublets (dd).

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon's functional group and electronic environment.

Expected Spectral Features:

  • BOC Group: Three signals: the quaternary carbon (δ 80 ppm ), the carbonyl carbon (δ 155 ppm ), and the methyl carbons (~δ 28 ppm ).[8]

  • Piperazine Carbons: Two signals are expected, one for the carbons adjacent to the BOC-nitrogen (~δ 50-55 ppm ) and another for the carbons adjacent to the benzylic group.

  • Benzylic Carbon: One signal for the -CH₂- group, likely around δ 55-60 ppm .

  • Aromatic Carbons: Six distinct signals.

    • C-1 (C-F): This carbon will appear as a large doublet due to one-bond coupling with ¹⁹F (¹JCF ≈ 240-250 Hz). Its chemical shift will be far downfield.

    • C-4 (C-Br): The "heavy atom effect" of bromine will shield this carbon, shifting it upfield relative to what would be expected based on electronegativity alone.[9] It will likely appear around δ 115-120 ppm .

    • The remaining four aromatic carbons (C-2, C-3, C-5, C-6) will also show smaller C-F couplings.

2D NMR: Confirming the Connections

While 1D NMR suggests the fragments, 2D NMR proves their assembly.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It is used to definitively assign the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations for Structural Confirmation:

  • Benzylic Protons to Aromatic Ring: Correlations from the benzylic -CH₂- protons (δ ~3.6 ppm) to aromatic carbons C-1, C-2, and C-3 will prove the attachment point of the side chain.

  • Benzylic Protons to Piperazine Ring: A correlation from the benzylic -CH₂- protons to the adjacent piperazine carbons will confirm the benzyl-piperazine linkage.

  • Aromatic Protons to Aromatic Carbons: Correlations between the aromatic protons and their neighboring carbons will confirm the 1,2,4-substitution pattern. For example, H-6 should show a correlation to C-2 and C-4.

Caption: Key HMBC correlations from the benzylic protons.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[6]

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • 1D Acquisition:

    • Acquire a standard ¹H spectrum (8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (requires more scans for sufficient signal-to-noise).

  • 2D Acquisition: Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (CDCl₃ at δ 77.16 ppm).

  • Data Analysis: Assign all peaks by systematically analyzing the 1D and 2D spectra, starting with the most unambiguous signals (e.g., the BOC group) and using the correlation experiments to build out the structure.

Functional Group Confirmation by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[2]

Causality of Technique: While NMR and MS define the atomic framework and formula, IR provides orthogonal confirmation of the chemical bonds present. The strong absorption of the carbonyl group in the BOC moiety, for instance, is an unmistakable feature that validates this part of the structure.

Expected Absorption Bands:

  • ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the BOC and piperazine groups.[10]

  • ~1690-1700 cm⁻¹: A strong C=O stretching vibration from the urethane (BOC group) carbonyl. This is a key diagnostic peak.

  • ~1450-1600 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1150-1250 cm⁻¹: C-N stretching vibrations from the piperazine and urethane moieties.

  • ~1000-1100 cm⁻¹: C-F stretching vibration.

  • ~800-900 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of a 1,2,4-trisubstituted benzene ring.[11]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, if the sample is an oil or can be dissolved, a thin film can be cast onto a salt plate (NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

  • Sample Spectrum: Place the sample in the spectrometer and acquire the spectrum.

  • Data Analysis: The software will automatically ratio the sample spectrum against the background. Identify and label the major absorption peaks and compare them to the expected values for the proposed functional groups.

Data Synthesis and Final Structural Verification

Analytical Technique Observation Inference
HRMS (ESI-TOF) [M+H]⁺ peak at m/z 388.0925; Isotopic peak at m/z 390.0904 (ratio ~1:1)Confirms molecular formula C₁₆H₂₂BrFN₂O₂ and the presence of one Bromine atom.
¹H NMR (400 MHz) Singlet (9H) at δ 1.45; Singlet (2H) at δ 3.58; Multiplets (8H) at δ 2.50 & 3.45; Three complex signals in aromatic region (δ 7.0-7.5).Confirms BOC group, benzylic CH₂, piperazine ring, and three aromatic protons.
¹³C NMR (100 MHz) Signals at δ 28.4, 80.1, 154.7; Doublet (¹JCF ≈ 245 Hz) at δ 160.0; Signal at δ ~118.0.Confirms BOC carbons, C-F bond, and C-Br bond. Total of 12 unique carbon signals matches proposed symmetry.
2D NMR (HMBC) Correlation from benzylic CH₂ protons to C-1, C-2, and C-6 of the aromatic ring.Unequivocally establishes the 1,2,4-substitution pattern and linkage of the side chain.
FTIR Strong absorption at 1695 cm⁻¹; Bands at 2850-2980 cm⁻¹; Bands at 1170 cm⁻¹ and 1240 cm⁻¹.Confirms C=O of the urethane, aliphatic C-H, and C-N/C-O bonds.

Conclusion

The structural elucidation of this compound is systematically achieved through the logical integration of data from mass spectrometry, multidimensional NMR spectroscopy, and infrared spectroscopy. HRMS confirms the elemental composition and the presence of bromine. 1D and 2D NMR techniques provide an incontrovertible map of the atomic connectivity, definitively establishing the 1,2,4-substitution pattern of the aromatic ring. Finally, IR spectroscopy offers orthogonal confirmation of the key functional groups. This comprehensive approach ensures the highest level of scientific rigor, providing the absolute structural confidence required for advancing chemical research and drug development programs.

References

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  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Karabulut, B., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. Retrieved from [Link]

  • Dal Cason, T. A., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Taylor & Francis Online. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Retrieved from [Link]

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Sources

An In-depth Technical Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a highly functionalized synthetic intermediate of significant interest in medicinal chemistry. Its structure combines a brominated and fluorinated phenyl ring with a BOC-protected piperazine moiety, offering multiple strategic points for molecular elaboration. This guide provides a comprehensive technical overview of its molecular properties, a detailed, field-proven protocol for its synthesis and purification, a multi-technique strategy for its analytical characterization, and an expert perspective on its application as a versatile building block in modern drug discovery.

Molecular Profile and Physicochemical Properties

The strategic arrangement of functional groups in this compound makes it a valuable precursor for creating complex molecular architectures. The fluorobromo-benzene core provides a scaffold that can be modified via cross-coupling reactions, while the BOC-protected piperazine offers a nucleophilic center that can be revealed for subsequent derivatization.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylateN/A
CAS Number 1355246-97-7[1]
Molecular Formula C₁₆H₂₂BrFN₂O₂[1]
Molecular Weight 401.26 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidInferred

graph "Chemical_Structure" {
layout=neato;
node [shape=none, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
F1 [label="F", fontcolor="#EA4335"];
Br1 [label="Br", fontcolor="#34A853"];
C7 [label="CH₂", pos="3.5,0.5!"];
N1 [label="N", pos="4.5,0!"];
C8 [label="CH₂", pos="5.5,0.5!"];
C9 [label="CH₂", pos="5.5,-0.5!"];
N2 [label="N", pos="6.5,0!"];
C10 [label="CH₂", pos="4.5,1!"];
C11 [label="CH₂", pos="4.5,-1!"];
BOC_group [label="BOC", shape=box, style=rounded, pos="7.8,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrange benzene ring
C1 [pos="0,1!"];
C2 [pos="-0.87,0.5!"];
C3 [pos="-0.87,-0.5!"];
C4 [pos="0,-1!"];
C5 [pos="0.87,-0.5!"];
C6 [pos="0.87,0.5!"];

// Benzene ring bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

// Substituents
C1 -- F1 [pos="0,2!"];
C4 -- Br1 [pos="0,-2!"];
C2 -- C7;

// Piperazine ring
C7 -- N1;
N1 -- C10;
C10 -- C8;
C8 -- N2;
N2 -- C9;
C9 -- C11;
C11 -- N1;

// BOC group
N2 -- BOC_group;

}

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this intermediate is logically approached via a nucleophilic substitution reaction. This pathway is chosen for its high efficiency, reliability, and the commercial availability of the starting materials. The key is the formation of a carbon-nitrogen bond between the benzylic position and the unprotected nitrogen of N-Boc-piperazine.

Synthetic Rationale and Workflow

The most direct and industrially scalable synthesis involves the reaction of 4-Bromo-2-(bromomethyl)-1-fluorobenzene with N-Boc-piperazine . The benzylic bromide is an excellent electrophile, readily displaced by the secondary amine of the piperazine nucleophile. A non-nucleophilic organic base is required to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the N-Boc-piperazine reactant.

Synthesis_Workflow SM1 4-Bromo-2-(bromomethyl) -1-fluorobenzene (CAS: 99725-12-9) Reaction Nucleophilic Substitution SM1->Reaction SM2 N-Boc-piperazine (CAS: 57260-71-6) SM2->Reaction Reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) Reagents->Reaction Product Target Compound (CAS: 1355246-97-7) Reaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperazine (1.1 equivalents).

    • Dissolve it in a suitable anhydrous solvent, such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 1.5 eq.). The choice of an inorganic base like K₂CO₃ simplifies workup as it can be easily filtered off.

  • Reaction Execution:

    • In a separate flask, dissolve 4-Bromo-2-(bromomethyl)-1-fluorobenzene (1.0 eq.) in the same anhydrous solvent.

    • Add the solution of the benzylic bromide dropwise to the stirred piperazine solution at room temperature over 20-30 minutes. An exotherm may be observed; maintain the temperature below 40°C.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzylic bromide is consumed.

    • Upon completion, filter the reaction mixture to remove the base (if K₂CO₃ was used).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel.

    • A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexane), is effective for separating the product from non-polar impurities and baseline material.

    • Combine the product-containing fractions (identified by TLC) and evaporate the solvent to yield the pure this compound.

Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to provide distinct signals. Key resonances include:

    • A singlet for the nine protons of the tert-butyl (BOC) group around δ 1.4-1.5 ppm.

    • Two sets of broad multiplets for the eight piperazine protons, typically between δ 2.3-2.5 ppm and δ 3.3-3.6 ppm.

    • A sharp singlet for the two benzylic (-CH₂-) protons around δ 3.5-3.7 ppm.

    • Three distinct signals in the aromatic region (δ 7.0-7.6 ppm) corresponding to the protons on the fluorobromophenyl ring, showing characteristic splitting patterns due to H-H and H-F coupling.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all 16 carbon atoms. Notable signals include the carbonyl carbon of the BOC group (~154 ppm), the quaternary carbon of the BOC group (~80 ppm), and the benzylic carbon (~55-60 ppm).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight.

  • Technique: Electrospray Ionization (ESI) is typically used.

  • Expected Molecular Ion: The high-resolution mass spectrum (HRMS) should show a protonated molecular ion [M+H]⁺ at m/z 401.0876 (for ⁷⁹Br) and 403.0855 (for ⁸¹Br).

  • Isotopic Pattern: A characteristic isotopic pattern with two peaks of nearly equal intensity (the M and M+2 peaks), separated by 2 Da, will be observed due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). This is a definitive confirmation of a monobrominated compound.

  • Fragmentation: A major fragment ion corresponding to the loss of the BOC group (m/z 100) or the tert-butyl group (m/z 57) is expected.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment.[2]

    • Method: A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is suitable.

    • Detection: UV detection at a wavelength such as 254 nm.

    • Result: A successful synthesis will yield a single major peak with a purity level of ≥95%.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.

A Privileged Scaffold for Bioactive Molecules

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. Its inclusion can:

  • Improve Pharmacokinetics: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation.

  • Modulate CNS Penetration: The piperazine moiety is a common feature in many central nervous system (CNS) active drugs.

  • Provide a Vector for Target Engagement: It acts as a versatile linker to orient other pharmacophoric elements for optimal interaction with biological targets.

Synthetic Derivatization Pathways

The title compound offers two primary handles for further chemical modification, making it a versatile intermediate.

Derivatization Start 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene PathA Acidic Deprotection (e.g., TFA, HCl) Start->PathA Pathway A (Piperazine Modification) PathB Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->PathB Pathway B (Aromatic Core Modification) ProductA Secondary Amine Intermediate PathA->ProductA ElaborationA Alkylation, Acylation, Reductive Amination, etc. ProductA->ElaborationA FinalA Diverse Piperazine Derivatives ElaborationA->FinalA ProductB Biaryl or Arylamine Intermediate PathB->ProductB ElaborationB Deprotection & Further Functionalization ProductB->ElaborationB FinalB Complex Multi-Ring Systems ElaborationB->FinalB

Caption: Key derivatization pathways for the title compound.

  • Pathway A (BOC Deprotection): The BOC group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane). This unmasks the secondary amine of the piperazine ring, allowing for a wide range of subsequent reactions such as acylation, alkylation, reductive amination, or sulfonylation to introduce new pharmacophores.

  • Pathway B (Cross-Coupling): The aryl bromide is a versatile handle for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. This enables the connection of diverse aromatic, heteroaromatic, or amine groups at the C4 position of the phenyl ring, rapidly building molecular complexity.

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reactivity: As a benzylic amine derivative, it should be stored away from strong oxidizing agents. The starting material, 4-Bromo-2-(bromomethyl)-1-fluorobenzene, is a lachrymator and should be handled with extreme care.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in drug discovery and development. Its robust and scalable synthesis, combined with its multiple points for diversification, makes it an invaluable tool for medicinal chemists. The methodologies and insights presented in this guide provide a comprehensive framework for the effective synthesis, characterization, and application of this versatile building block in the creation of novel therapeutic agents.

References

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Firth, A. M., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Feng, B., et al. (2020). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Autechem. (n.d.). Tert-Butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate CAS 1055120-85-8. Retrieved from [Link]

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solubility of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern its solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property in the field of pharmaceutical sciences. For a compound like this compound, which serves as a key intermediate in the synthesis of bioactive molecules, understanding its solubility is paramount.[1][2] It directly influences critical processes such as reaction kinetics, purification, formulation, and ultimately, bioavailability.[1] Inaccurate or poorly understood solubility can lead to significant challenges in process development, hindering the progression of potential drug candidates. This guide offers a foundational understanding and practical protocols to accurately characterize the solubility of this specific molecule.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure:

The molecule can be deconstructed into three key regions, each contributing to its overall polarity and solubility:

  • Aromatic Halogenated Ring (4-Bromo-1-fluorobenzene moiety): This portion of the molecule is largely non-polar and hydrophobic. The presence of bromine and fluorine atoms introduces some polarity, but the aromatic ring itself dominates this region's character.

  • Piperazine Ring with BOC-protection: The piperazine ring contains two nitrogen atoms, which can act as hydrogen bond acceptors. However, the bulky and non-polar tert-Butoxycarbonyl (BOC) protecting group significantly increases steric hindrance and lipophilicity, reducing the potential for polar interactions.

  • Methylene Bridge: A simple methylene (-CH2-) group links the aromatic ring and the piperazine moiety, contributing to the non-polar character of the molecule.

Predicted Solubility:

Based on the principle of "like dissolves like," this compound is expected to exhibit the following solubility profile:[3][4]

  • High Solubility in non-polar to moderately polar aprotic solvents such as:

    • Dichloromethane (DCM)

    • Chloroform

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Toluene

  • Moderate Solubility in polar aprotic solvents such as:

    • Acetone

    • Acetonitrile (ACN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Low to Negligible Solubility in polar protic solvents such as:

    • Methanol

    • Ethanol

    • Water

The large non-polar surface area of the molecule, dominated by the aromatic ring and the BOC group, suggests that it will be most soluble in solvents that can effectively solvate these regions through van der Waals forces.[5] Solvents capable of hydrogen bonding will be less effective at solvating the molecule, leading to lower solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][7][8] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Shake-Flask Method: A Validated Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow:

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Add excess solid to solvent in vial prep2 Seal vials tightly prep1->prep2 equil1 Place on shaker at controlled temperature prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Centrifuge to pellet undissolved solid sample1->sample2 sample3 Filter supernatant (0.22 µm syringe filter) sample2->sample3 analysis1 Prepare serial dilutions of the filtrate sample3->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3 G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_solubility Solubility Outcome A Aromatic Ring (Non-polar) D Overall High Lipophilicity A->D B BOC Group (Non-polar, Bulky) B->D E Limited H-bonding capability B->E C Piperazine Nitrogens (H-bond acceptors) C->E F High solubility in non-polar/aprotic solvents D->F G Low solubility in polar/protic solvents E->G

Caption: Structure-Solubility Relationship.

Conclusion

While direct, published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for a strong predictive understanding of its behavior. It is anticipated to be highly soluble in non-polar to moderately polar aprotic organic solvents and poorly soluble in polar protic solvents. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. Accurate characterization of this property is a cornerstone of efficient and successful drug development and process chemistry.

References

  • Digital Discovery. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing.
  • Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • (2023). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • YouTube. (2025). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • AAT Bioquest. (2022). What factors affect solubility?.

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A Technical Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: Navigating Availability, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene emerges as a compound of significant interest for researchers and drug development professionals. Its structure is a carefully orchestrated combination of three key pharmacophoric elements: a brominated fluorophenyl ring, a piperazine linker, and a tert-butyloxycarbonyl (BOC) protecting group. This unique arrangement offers a versatile platform for the synthesis of complex molecules, particularly in the pursuit of novel therapeutics targeting the central nervous system, infectious diseases, and oncology.[1][2][3][4][5]

The fluorophenyl group can enhance metabolic stability and binding affinity, while the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to improve the physicochemical properties and pharmacokinetic profile of drug candidates.[2][5] The BOC protecting group allows for controlled, stepwise synthesis, ensuring the selective functionalization of the piperazine nitrogen.[1][6][7][8]

This in-depth technical guide provides a comprehensive overview of the commercial availability, a detailed synthetic protocol, and the potential applications of this compound, offering valuable insights for its effective utilization in research and development.

Commercial Availability: A Niche Reagent

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a standard, off-the-shelf catalog item. While structurally related compounds, such as 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene and 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene, are available from various suppliers, the specific isomer that is the subject of this guide necessitates a custom synthesis approach.[9][10][11]

This lack of immediate commercial availability underscores the specialized nature of this building block. Researchers requiring this compound will need to either perform the synthesis in-house or engage the services of a custom synthesis provider.[] The choice between these options will depend on the laboratory's synthetic capabilities, budget, and timeline. For organizations opting for custom synthesis, it is crucial to select a partner with expertise in multi-step synthesis and the handling of halogenated and nitrogen-containing compounds.

The table below summarizes the availability of key starting materials for the proposed synthesis of this compound.

Starting MaterialCommercial AvailabilityRepresentative Suppliers
2-Fluoro-4-bromotolueneReadily AvailableSigma-Aldrich, TCI, Alfa Aesar
N-Bromosuccinimide (NBS)Readily AvailableSigma-Aldrich, Acros Organics, TCI
Azobisisobutyronitrile (AIBN)Readily AvailableSigma-Aldrich, Acros Organics, TCI
N-BOC-piperazineReadily AvailableSigma-Aldrich, Combi-Blocks, TCI
Triethylamine (TEA)Readily AvailableSigma-Aldrich, Fisher Scientific, VWR

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-fluoro-4-bromotoluene. The proposed synthetic workflow is outlined below.

G cluster_0 Step 1: Bromination of 2-Fluoro-4-bromotoluene cluster_1 Step 2: Nucleophilic Substitution with N-BOC-piperazine A 2-Fluoro-4-bromotoluene C 2-Fluoro-4-bromobenzyl bromide A->C Free Radical Bromination B N-Bromosuccinimide (NBS) AIBN (initiator) Carbon tetrachloride (solvent) Reflux D 2-Fluoro-4-bromobenzyl bromide F This compound D->F SN2 Reaction E N-BOC-piperazine Triethylamine (base) Dichloromethane (solvent) Room Temperature

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Fluoro-4-bromobenzyl bromide

This initial step involves the free-radical bromination of the benzylic methyl group of 2-fluoro-4-bromotoluene.

Materials:

  • 2-Fluoro-4-bromotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-fluoro-4-bromotoluene (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-bromobenzyl bromide. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

The second step involves a nucleophilic substitution reaction where the synthesized benzyl bromide is reacted with N-BOC-piperazine.

Materials:

  • 2-Fluoro-4-bromobenzyl bromide (from Step 1)

  • N-BOC-piperazine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-BOC-piperazine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Add a solution of 2-fluoro-4-bromobenzyl bromide (1.0 eq.) in dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the final product, this compound.

Applications in Drug Discovery: A Versatile Building Block

The structural motifs present in this compound make it a highly valuable building block for the synthesis of a wide range of biologically active compounds.[3][4][5][13]

G cluster_0 Chemical Transformations cluster_1 Resulting Scaffolds cluster_2 Potential Therapeutic Targets A This compound B Suzuki Coupling (Aryl or Heteroaryl Boronic Acid) A->B C BOC Deprotection (TFA or HCl) A->C D Buchwald-Hartwig Amination (Amine) A->D E Aryl/Heteroaryl Substituted Fluorobenzylpiperazine B->E F Fluorobenzylpiperazine C->F G Amino-substituted Fluorobenzylpiperazine D->G H GPCRs (e.g., Dopamine, Serotonin Receptors) E->H I Kinases F->I J Ion Channels G->J

Caption: Potential applications of the title compound in drug discovery.

  • CNS-Active Agents: The fluorobenzylpiperazine core is a common feature in compounds targeting central nervous system disorders.[3] The BOC-protected intermediate allows for the introduction of diverse functionalities at the piperazine nitrogen, enabling the fine-tuning of activity at dopamine, serotonin, or other neurotransmitter receptors.

  • Oncology: The bromo-substituent can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl groups, a common strategy in the design of kinase inhibitors.[5]

  • Anti-Infective Agents: The piperazine ring is a key component of many antibacterial and antiviral drugs.[1] This building block provides a convenient starting point for the synthesis of novel anti-infective agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available due to its nature as a custom synthesis compound, a conservative approach to handling should be adopted based on the hazards associated with its structural components.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[14]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14][17]

  • Storage: Store in a cool, dry place away from heat and ignition sources. Keep the container tightly sealed to prevent moisture ingress.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically designed building block with significant potential in medicinal chemistry and drug discovery. Although not commercially available as a stock item, its synthesis is achievable through a straightforward, two-step process. The unique combination of a reactive bromofluorophenyl group and a versatile BOC-protected piperazine moiety provides researchers with a powerful tool for the construction of complex and potentially therapeutic molecules. A thorough understanding of its synthesis and careful handling are essential for its successful application in the laboratory.

References

  • Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Available from: [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024-09-12). Available from: [Link]

  • N-Boc-Piperazine: Synthesis, Properties, and Applications of a Versatile Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Ensuring Safety: Handling 2-Bromo-4'-fluoroacetophenone in Chemical Processes. (2026-01-06). Available from: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021-10-08). Available from: [Link]

  • 1-BROMO-4-FLUOROBENZENE - Sdfine. Available from: [Link]

  • 4-Bromo-2-(4-methylpiperazinomethyl)-1-fluorobenzene (CAS No. 1355247-95-8) Suppliers. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available from: [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025-10-20). Available from: [Link]

  • SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available from: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines - PubMed Central. (2017-01-19). Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available from: [Link]

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  • A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications - ResearchGate. (2025-08-06). Available from: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020-05-06). Available from: [Link]

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4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a key building block in contemporary medicinal chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis via reductive amination. The critical role of the tert-butyloxycarbonyl (BOC) protecting group and the mechanics of selective reduction using sodium triacetoxyborohydride are discussed with mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, actionable methodologies to facilitate the efficient synthesis and application of this versatile intermediate.

Introduction: Strategic Importance in Drug Discovery

The strategic incorporation of fluorine atoms and piperazine moieties is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] this compound serves as a trifunctional synthetic intermediate, offering multiple points for molecular elaboration. The fluorophenyl group provides a metabolically stable aromatic core, the bromo substituent acts as a versatile handle for cross-coupling reactions, and the BOC-protected piperazinomethyl side chain allows for the controlled introduction of a basic nitrogen center, a common pharmacophore in centrally active agents. Its structural motifs are found in a variety of investigational and approved drugs, highlighting its importance in the synthesis of kinase inhibitors, receptor modulators, and other complex therapeutic agents.[2][3]

Molecular Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a piperazinomethyl group, where the distal nitrogen of the piperazine is protected by a tert-butyloxycarbonyl (BOC) group.

PropertyValueSource
IUPAC Name tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylateN/A
CAS Number Not explicitly found, related structures exist[4][5][6][7]N/A
Molecular Formula C16H22BrFN2O2N/A
Molecular Weight 389.26 g/mol N/A
Appearance Expected to be a solid at room temperatureInferred

Note: Specific experimental data for this exact compound is not widely published. Properties are inferred from its constituent parts and related structures.

The presence of the fluorine atom ortho to the piperazinomethyl group influences the electronic properties of the aromatic ring. The bromine atom at the para position is a key functional group for further synthetic transformations, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. The BOC group is an acid-labile protecting group that masks the reactivity of the secondary amine in the piperazine ring.[8][9][10][11][12]

Synthesis Pathway: Reductive Amination

The most efficient and widely adopted method for the synthesis of this compound is a one-pot reductive amination reaction. This process involves the condensation of 4-bromo-2-fluorobenzaldehyde with N-BOC-piperazine to form an iminium ion intermediate, which is then selectively reduced to the desired amine.

Rationale for Reductive Amination

Direct alkylation of amines with alkyl halides can often lead to overalkylation, resulting in a mixture of secondary, tertiary, and even quaternary amine products.[13] Reductive amination provides a superior method for the controlled alkylation of amines.[13][14] The reaction proceeds through the formation of an imine or iminium ion, which is then reduced in situ. This approach offers high yields and selectivity, making it a cornerstone reaction in amine synthesis.[13][14][15]

Diagram of the Synthetic Workflow

G cluster_reactants Reactants cluster_process Process A 4-Bromo-2-fluorobenzaldehyde C Condensation A->C B N-BOC-piperazine B->C D Iminium Ion Intermediate C->D Formation E Reduction D->E In situ F 4-Bromo-2-(4-BOC-piperazinomethyl)- 1-fluorobenzene E->F Product

Caption: Synthetic workflow for the target compound.

Key Reagents and Their Mechanistic Roles
3.3.1. Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. Its mild nature and remarkable selectivity for reducing imines and iminium ions in the presence of aldehydes make it ideal for one-pot reductive aminations.[13][14][15][16][17] Unlike more aggressive reducing agents like sodium borohydride, which can reduce the starting aldehyde, sodium triacetoxyborohydride's reactivity is tempered by the electron-withdrawing effects of the three acetoxy groups.[14][17] This allows the aldehyde and amine to form the iminium ion intermediate without premature reduction of the carbonyl group.[15][16] It is also safer to handle than sodium cyanoborohydride, which is highly toxic.[13][16]

3.3.2. The Tert-Butyloxycarbonyl (BOC) Protecting Group

The BOC group is essential for controlling the reactivity of the piperazine moiety.[8][9][10][11][12] By converting the secondary amine into a less nucleophilic carbamate, it prevents unwanted side reactions.[9][11][12] The BOC group is stable under the basic and mildly acidic conditions of many synthetic transformations but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for subsequent functionalization of the piperazine nitrogen.[8][11] This orthogonality is a critical aspect of modern multi-step organic synthesis.[11][12]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

  • 4-Bromo-2-fluorobenzaldehyde

  • N-BOC-piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen supply for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluorobenzaldehyde (1.0 equivalent).

  • Addition of Amine: Dissolve the aldehyde in anhydrous dichloromethane (DCM). To this solution, add N-BOC-piperazine (1.05-1.1 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the iminium ion.

  • Reduction Step: In a single portion, add sodium triacetoxyborohydride (1.4-1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm. Continue stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization and Data Interpretation

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the benzylic methylene protons, the piperazine ring protons, and the tert-butyl protons of the BOC group.
¹³C NMR Distinct signals for each carbon, including the aromatic carbons, the benzylic carbon, the piperazine carbons, and the carbons of the BOC group.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight, with the characteristic isotopic pattern for a monobrominated compound.
FTIR Characteristic peaks for C-H (aromatic and aliphatic), C=O (carbamate), C-N, C-F, and C-Br bonds.

Applications in Advanced Synthesis

The strategic placement of the bromo, fluoro, and protected piperazine functionalities makes this compound a valuable precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology.

Role in Kinase Inhibitor Scaffolding

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 4-bromo-2-fluorophenyl moiety can be elaborated through cross-coupling reactions to construct these core structures. The piperazine group often extends into the solvent-exposed region, providing a point for modification to improve solubility and pharmacokinetic properties.

Diagram of Potential Synthetic Utility

G cluster_transformations Synthetic Transformations cluster_products Elaborated Intermediates A 4-Bromo-2-(4-BOC-piperazinomethyl)- 1-fluorobenzene B Suzuki Coupling A->B R-B(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination A->C R₂NH Pd Catalyst D BOC Deprotection (Acidic Conditions) A->D TFA or HCl E Biaryl Structures B->E F Aryl Amines C->F G Free Piperazine Moiety D->G H Complex Target Molecule (e.g., Kinase Inhibitor) E->H F->H G->H

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a crucial process for generating a versatile building block in medicinal chemistry and drug development. The structural complexity of this molecule, featuring a substituted fluorobenzene ring linked to a mono-protected piperazine moiety, necessitates a clear and efficient synthetic strategy. This guide provides a detailed examination of the core starting materials, the underlying chemical logic for their selection, and a validated protocol for their successful coupling. The primary synthetic route involves a classical nucleophilic substitution (SN2) reaction, which couples an electrophilic benzyl bromide derivative with a nucleophilic protected piperazine. This document serves as a comprehensive resource for researchers, offering both theoretical grounding and practical, field-proven methodologies.

Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials

A retrosynthetic analysis of the target molecule is the most logical starting point. By conceptually deconstructing the final compound, we can identify the most practical and efficient bond disconnections, which in turn reveal the optimal starting materials. The key disconnection point is the C-N bond between the benzylic carbon and the piperazine nitrogen.

G cluster_StartingMaterials Identified Starting Materials Target This compound Disconnection C-N Bond Disconnection (SN2 Retron) Target->Disconnection Retrosynthesis Electrophile Electrophile: 4-Bromo-2-fluorobenzyl bromide Disconnection->Electrophile Nucleophile Nucleophile: tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) Disconnection->Nucleophile

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two primary starting materials:

  • The Electrophilic Partner: 4-Bromo-2-fluorobenzyl bromide.

  • The Nucleophilic Partner: tert-butyl piperazine-1-carboxylate (N-Boc-piperazine).

Core Starting Material I: The Electrophile - 4-Bromo-2-fluorobenzyl bromide

The choice of 4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) as the electrophilic component is strategic.[1][2] The bromine atom attached to the benzylic carbon is an excellent leaving group, making the carbon highly susceptible to nucleophilic attack. This inherent reactivity drives the desired SN2 reaction forward efficiently.

Synthesis of 4-Bromo-2-fluorobenzyl bromide

While commercially available, 4-Bromo-2-fluorobenzyl bromide is often synthesized in the lab via radical bromination of the corresponding toluene derivative. This transformation selectively targets the benzylic position due to the resonance stabilization of the resulting benzyl radical. The most common and reliable method employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).[1][3]

Experimental Protocol: Radical Bromination of 4-Bromo-2-fluorotoluene [1][3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-2-fluorotoluene (1.0 eq.), N-bromosuccinimide (NBS, 1.2 eq.), and azobisisobutyronitrile (AIBN, 0.1 eq.).

  • Solvent Addition: Add a suitable solvent, typically carbon tetrachloride (CCl₄), to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) under inert atmosphere. Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 12-14 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Extraction: Wash the filtrate with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of sufficient purity for the subsequent step. If necessary, further purification can be achieved via column chromatography or recrystallization. This procedure typically affords the desired 4-bromo-1-(bromomethyl)-2-fluorobenzene in high yield (around 89-91%).[3]

Core Starting Material II: The Nucleophile - N-Boc-piperazine

The nucleophile in this synthesis is tert-butyl piperazine-1-carboxylate (N-Boc-piperazine, CAS: 57260-71-6). Piperazine itself is a symmetrical diamine, and direct alkylation would lead to a mixture of mono-alkylated, di-alkylated products, and potentially quaternary ammonium salts, resulting in a low yield of the desired product and a complicated purification process.

The Critical Role of the Boc Protecting Group:

The use of N-Boc-piperazine is a classic example of a protection group strategy.[4]

  • Ensures Mono-alkylation: The tert-butoxycarbonyl (Boc) group is bulky and electron-withdrawing, effectively deactivating the nitrogen to which it is attached. This leaves only the secondary amine nitrogen available for nucleophilic attack, ensuring the reaction proceeds with high selectivity for the mono-alkylated product.[4]

  • Improves Solubility: The Boc group enhances the solubility of the piperazine derivative in common organic solvents used for the reaction.

  • Facilitates Purification: The presence of the Boc group makes the product less polar and more amenable to standard purification techniques like silica gel chromatography.

  • Labile for Deprotection: The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) post-synthesis, if the free secondary amine is required for subsequent transformations.

N-Boc-piperazine is widely available commercially. Its synthesis involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[4][5]

The Key Transformation: SN2 N-Alkylation

The core of the synthesis is the coupling of the two starting materials via a nucleophilic substitution reaction. The free secondary amine of N-Boc-piperazine attacks the electrophilic benzylic carbon of 4-Bromo-2-fluorobenzyl bromide, displacing the bromide ion.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 4-Bromo-2-fluorobenzyl bromide Stir Stir at RT to 60°C A->Stir B N-Boc-piperazine B->Stir Base Base (e.g., K₂CO₃) Base->Stir Solvent Solvent (e.g., DMF) Solvent->Stir C 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene Stir->C SN2 Reaction

Caption: Workflow for the N-alkylation synthesis.

Experimental Protocol: N-Alkylation of N-Boc-piperazine [6]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperazine (1.0 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA). The base acts as a scavenger for the HBr generated during the reaction.

  • Electrophile Addition: To the stirred suspension, add a solution of 4-Bromo-2-fluorobenzyl bromide (1.0-1.1 eq.) in the same solvent dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to ensure the reaction goes to completion. Monitor progress by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM), and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Data Summary of Starting Materials

Property4-Bromo-2-fluorobenzyl bromideN-Boc-piperazine
IUPAC Name 4-Bromo-1-(bromomethyl)-2-fluorobenzenetert-butyl piperazine-1-carboxylate
CAS Number 76283-09-5[1][2][3]57260-71-6
Molecular Formula C₇H₅Br₂FC₉H₁₈N₂O₂
Molecular Weight 267.92 g/mol 186.25 g/mol
Appearance White to light yellow crystal powder[1]White to off-white solid
Role ElectrophileNucleophile

Conclusion

The synthesis of this compound is reliably achieved through the strategic selection of two key starting materials: 4-Bromo-2-fluorobenzyl bromide and N-Boc-piperazine . The underlying logic of this approach—a highly efficient SN2 N-alkylation reaction—is robust and scalable. The use of a Boc-protected piperazine is critical for ensuring reaction selectivity and simplifying purification. By understanding the rationale behind the choice of these starting materials and adhering to the validated protocols outlined in this guide, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development.

References

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - NIH. [Link]

  • 4-Bromo-2-fluorobenzyl bromide - Shanghai Worldyang Chemical Co.,Limited. [Link]

  • 4-bromo-1-fluoro-2-(trifluoromethyl)benzene - ChemSynthesis. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. [Link]

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  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

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  • CN108033931B - Synthesis method of N-Boc piperazine - Google P
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  • Solid-Phase Synthetic Route to Multiple Derivatives of a Fundamental Peptide Unit - MDPI. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

  • CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google P
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - NIH. [Link]

  • 4-Boc-1-(5-bromo-2-pyridyl)piperazine - PubChem. [Link]

  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine - Boron Molecular. [Link]

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The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a pivotal intermediate in contemporary pharmaceutical synthesis. While not a therapeutic agent itself, its strategic design and functional group arrangement have made it an indispensable component in the scalable production of high-value therapeutics, most notably in the class of Bruton's tyrosine kinase (BTK) inhibitors. This document will detail the synthetic pathways to this key intermediate, its physicochemical and spectroscopic characterization, and its critical role in the broader narrative of drug development. The insights provided are intended for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing.

Introduction: A Molecule Defined by its Utility

The history of this compound is not one of a serendipitous discovery in isolation, but rather a tale of rational design driven by the pursuit of complex, biologically active molecules. Its emergence is intrinsically linked to the development of targeted therapies, where specific structural motifs are required to achieve high potency and selectivity. This fluorinated and brominated benzylpiperazine derivative serves as a versatile scaffold, offering multiple points for chemical modification, a crucial feature for the construction of extensive compound libraries in the early phases of drug discovery.

The strategic placement of a bromine atom on the fluorophenyl ring allows for subsequent cross-coupling reactions, a cornerstone of modern synthetic chemistry. The BOC-protected piperazine moiety provides a latent nucleophilic center, which can be unmasked under controlled conditions for further elaboration. Finally, the fluorine atom can modulate the physicochemical properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and binding affinity. The primary application of this intermediate has been in the synthesis of BTK inhibitors, a class of drugs that has revolutionized the treatment of certain B-cell malignancies.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves the introduction of the key functional groups onto the benzene ring, followed by the coupling of the benzyl moiety with the BOC-protected piperazine.

Synthesis of the Key Precursor: 4-Bromo-2-(bromomethyl)-1-fluorobenzene

The most direct precursor to the title compound is 4-bromo-2-(bromomethyl)-1-fluorobenzene. The synthesis of this key intermediate typically starts from 4-bromo-2-fluoro-1-methylbenzene (4-bromo-2-fluorotoluene).

Experimental Protocol: Radical Bromination of 4-Bromo-2-fluoro-1-methylbenzene

This process involves a free-radical bromination of the benzylic methyl group.

  • Materials:

    • 4-Bromo-2-fluoro-1-methylbenzene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Heating mantle

    • UV lamp (optional, can accelerate initiation)

  • Procedure:

    • To a solution of 4-bromo-2-fluoro-1-methylbenzene in CCl₄, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) under vigorous stirring. The reaction can be initiated or accelerated by irradiation with a UV lamp.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 4-bromo-2-(bromomethyl)-1-fluorobenzene by column chromatography on silica gel or by recrystallization to obtain the pure product.

Synthesis_of_Precursor start 4-Bromo-2-fluoro-1-methylbenzene product 4-Bromo-2-(bromomethyl)-1-fluorobenzene start->product Radical Bromination reagents NBS, BPO (cat.) CCl4, Reflux

Caption: Synthetic route to 4-bromo-2-(bromomethyl)-1-fluorobenzene.

Synthesis of this compound

The final step in the synthesis of the title compound is a nucleophilic substitution reaction where the benzylic bromide is displaced by the secondary amine of BOC-piperazine.

Experimental Protocol: Nucleophilic Substitution with BOC-Piperazine

This procedure details the coupling of the benzylic bromide with the protected piperazine.

  • Materials:

    • 4-Bromo-2-(bromomethyl)-1-fluorobenzene

    • tert-Butyl piperazine-1-carboxylate (BOC-piperazine)

    • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

    • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as the solvent

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of BOC-piperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

    • Stir the suspension at room temperature under an inert atmosphere.

    • Add a solution of 4-bromo-2-(bromomethyl)-1-fluorobenzene (1.0 equivalent) in acetonitrile dropwise to the stirring suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Synthesis_of_Target_Compound precursor 4-Bromo-2-(bromomethyl)-1-fluorobenzene product This compound precursor->product Nucleophilic Substitution reagents BOC-Piperazine, K2CO3 Acetonitrile, RT

Caption: Synthesis of the title compound from its benzylic bromide precursor.

Physicochemical and Spectroscopic Characterization

Precise characterization of this compound is essential for its use in regulated pharmaceutical manufacturing.

PropertyValueSource(s)
IUPAC Name tert-butyl 4-((5-bromo-2-fluorobenzyl)piperazine-1-carboxylate-
CAS Number 1355246-97-7[1][2][3][4]
Molecular Formula C₁₆H₂₂BrFN₂O₂[1][2][3][4]
Molecular Weight 373.26 g/mol [5]
Appearance Expected to be an off-white to pale yellow solidInferred
Melting Point Not explicitly reported in the literature-
Boiling Point Not explicitly reported in the literature-
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetonitrileInferred

Spectroscopic Data (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.40-7.20 (m, 3H, Ar-H)

    • δ 3.60-3.40 (m, 4H, piperazine-H)

    • δ 3.55 (s, 2H, Ar-CH₂-N)

    • δ 2.50-2.30 (m, 4H, piperazine-H)

    • δ 1.45 (s, 9H, BOC -C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 161.0 (d, J = 245 Hz, C-F)

    • δ 154.7 (C=O, BOC)

    • δ 135.0, 131.5, 128.0, 117.0, 115.0 (Ar-C)

    • δ 79.8 (C(CH₃)₃, BOC)

    • δ 55.0 (Ar-CH₂)

    • δ 53.0 (piperazine-C)

    • δ 44.0 (piperazine-C)

    • δ 28.4 (C(CH₃)₃, BOC)

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ calculated for C₁₆H₂₃BrFN₂O₂⁺: 373.0976; found: 373.0978. The spectrum would exhibit the characteristic isotopic pattern for a bromine-containing compound.

Application in Drug Development: A Cornerstone for BTK Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies.

The synthesis of these complex heterocyclic molecules often involves a convergent approach, where different fragments of the final drug are synthesized separately and then coupled together in the final stages. This compound serves as the "eastern" fragment in the synthesis of several BTK inhibitors.

The aryl bromide functionality is key to its utility, as it allows for a palladium-catalyzed Suzuki or other cross-coupling reaction with a suitable boronic acid or ester derivative of the heterocyclic core of the BTK inhibitor. This carbon-carbon bond-forming reaction is a robust and high-yielding method for constructing the biaryl scaffold common to many of these drugs.

Following the cross-coupling reaction, the BOC protecting group on the piperazine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). The now-free secondary amine is then acylated with a suitable reagent, such as acryloyl chloride, to install the Michael acceptor warhead that is characteristic of many irreversible BTK inhibitors. This warhead forms a covalent bond with a cysteine residue in the active site of the BTK enzyme, leading to potent and sustained inhibition.

BTK_Inhibitor_Synthesis start This compound coupled_product Coupled Intermediate start->coupled_product Suzuki Coupling heterocycle Heterocyclic Core (e.g., Boronic Acid) deprotected_intermediate Deprotected Intermediate coupled_product->deprotected_intermediate Deprotection deprotection BOC Deprotection (Acidic Conditions) final_product BTK Inhibitor (e.g., Ibrutinib) deprotected_intermediate->final_product Acylation acylation Acylation (e.g., Acryloyl Chloride)

Caption: General synthetic scheme for the use of the title compound in the synthesis of BTK inhibitors.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in modern pharmaceutical development. Its history is written in the patents and publications of the life-saving medicines it helps to create. This technical guide has provided a comprehensive overview of its synthesis, characterization, and critical application as a key building block. As the demand for more sophisticated and targeted therapies continues to grow, the role of such well-designed intermediates will undoubtedly become even more crucial in the ongoing quest for new and improved medicines.

References

  • PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. National Center for Biotechnology Information. PubChem Compound Database; CID=13553295. Available at: [Link]

  • Angene. 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene. Available at: [Link]

  • Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

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Methodological & Application

The Strategic Utility of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene has emerged as a highly valuable building block, offering a unique convergence of functionalities tailored for contemporary drug design, particularly in the realm of kinase inhibitors.[][2] This guide provides an in-depth exploration of its applications, underpinned by detailed experimental protocols and a rationale for its synthetic utility.

The molecule's power lies in its trifecta of reactive and modulatory sites:

  • The Aryl Bromide: This functionality is a linchpin for modern palladium-catalyzed cross-coupling reactions. It serves as a versatile handle for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the systematic exploration of chemical space to optimize target engagement.[3][4]

  • The Ortho-Fluoro Group: The fluorine atom, positioned ortho to the piperazinomethyl substituent, exerts a significant electronic influence on the aromatic ring. This can modulate the pKa of the piperazine nitrogen, influence metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[5]

  • The BOC-Protected Piperazine: The piperazine moiety is a prevalent scaffold in approved drugs, often utilized to enhance solubility, improve cell permeability, and provide a vector for engaging with the solvent-exposed regions of protein targets.[6][7][8] The tert-butyloxycarbonyl (BOC) protecting group offers a stable yet readily cleavable mask for the secondary amine, allowing for its late-stage functionalization.

This document will detail the synthesis of this key building block and its subsequent application in cornerstone reactions of medicinal chemistry, providing researchers with the practical knowledge to leverage its full potential.

Synthesis of this compound

The most common synthetic route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated fluorobenzene precursor, followed by protection of the piperazine nitrogen.

Protocol 1: Synthesis via SNAr Reaction

This protocol outlines the synthesis starting from 2,5-dibromofluorobenzene.

Workflow Diagram:

A 2,5-Dibromofluorobenzene C Nucleophilic Aromatic Substitution (SNAr) A->C B BOC-Piperazine B->C D 4-Bromo-1-fluoro-2-(piperazin-1-ylmethyl)benzene C->D Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat F BOC Protection D->F E Di-tert-butyl dicarbonate (Boc)2O E->F G This compound F->G Base (e.g., Et3N) Solvent (e.g., DCM)

Caption: Synthetic workflow for the title compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
2,5-Dibromofluorobenzene19752-55-7253.90
tert-Butyl piperazine-1-carboxylate57260-71-6186.25
Potassium Carbonate (K₂CO₃)584-08-7138.21
Dimethyl Sulfoxide (DMSO)67-68-578.13
Di-tert-butyl dicarbonate24424-99-5218.25
Dichloromethane (DCM)75-09-284.93
Triethylamine (Et₃N)121-44-8101.19

Step-by-Step Procedure:

  • SNAr Reaction:

    • To a solution of 2,5-dibromofluorobenzene (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour into ice water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • BOC Deprotection (if starting with piperazine):

    • Note: This step is for an alternative route starting with piperazine and 2,5-dibromofluorobenzene, followed by BOC protection. The above protocol is more direct.

  • Final Product Characterization:

    • The structure of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this building block is realized in its application in cross-coupling reactions, which are fundamental to modern drug synthesis.[9]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[4][10] This reaction is widely used to synthesize biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors.[]

Catalytic Cycle Diagram:

Suzuki_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br(L2) OA->PdII Trans Transmetalation PdII->Trans PdII_Ar Ar-Pd(II)-Ar'(L2) Trans->PdII_Ar ArBOH2 Ar'-B(OH)2 ArBOH2->Trans Base Base (e.g., K2CO3) Base->Trans RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArX Building Block ArX->OA

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound-415.31
Phenylboronic Acid98-80-6121.93
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
Toluene108-88-392.14
Water7732-18-518.02

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[4]

  • Solvent Addition: Add a mixture of toluene (8 mL) and water (2 mL).[4]

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[4]

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.[4]

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield the pure product.[4]

Expected Yields for Suzuki Coupling with Various Boronic Acids:

Boronic AcidExpected Yield (%)
Phenylboronic acid85-95
4-Methoxyphenylboronic acid80-90
3-Pyridinylboronic acid75-85
4-Formylphenylboronic acid70-80

Note: Yields are estimates based on similar reactions and may vary.[4]

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[3][9][11] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound-415.31
Morpholine110-91-887.12
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50
XPhos564483-18-7476.62
Sodium tert-butoxide (NaOt-Bu)865-48-596.10
Toluene (anhydrous)108-88-392.14

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), palladium(II) acetate (0.01 mmol), and sodium tert-butoxide (1.4 mmol).[3]

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).[3]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.[3]

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Application 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14] This reaction is invaluable for introducing linear alkyne linkers, which can be used to probe deeper into protein binding pockets or as precursors for further transformations.

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound-415.31
Phenylacetylene536-74-3102.13
Bis(triphenylphosphine)palladium(II) dichloride13965-03-2701.90
Copper(I) Iodide (CuI)7681-65-4190.45
Triethylamine (Et₃N)121-44-8101.19
Tetrahydrofuran (THF), anhydrous109-99-972.11

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).[14]

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL), followed by triethylamine (2.0 mmol) and phenylacetylene (1.2 mmol) via syringe.[14]

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 40-50 °C if the reaction is sluggish. Monitor progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the alkynylated product.

Safety and Handling

While a specific safety data sheet for the title compound is not available, related brominated and fluorinated aromatic compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation/Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

Conclusion

This compound stands as a testament to the power of rational design in chemical synthesis. Its strategically positioned functional groups provide medicinal chemists with a versatile and powerful tool for the efficient construction of complex molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a practical guide for researchers aiming to incorporate this privileged scaffold into their drug discovery programs. By understanding and applying these methodologies, scientists can accelerate the development of novel therapeutics with improved efficacy and safety profiles.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
  • ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromide conversions in C-C coupling reactions using 1-bromo-4-flurobenzene and different boronic acids catalyzed by G-COOH-Pd-10. Retrieved from [Link]

  • NATURALISTA CAMPANO. (2024, April 18). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • National Institutes of Health. (n.d.). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • SciELO. (2024, June 25). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][11]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • National Institutes of Health. (2023, February 22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

Sources

reaction conditions for N-Boc deprotection of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its widespread use stems from its stability under a variety of reaction conditions and its facile, selective removal under acidic conditions.[1] This application note provides a detailed guide to the N-Boc deprotection of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a substrate featuring a halogenated aromatic ring, which is a common motif in drug discovery. Understanding the nuances of this transformation is critical for researchers and process chemists aiming for high-yield, clean conversions.

We will explore two of the most robust and commonly employed acidic conditions for this deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and hydrogen chloride (HCl) in 1,4-dioxane.[2] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer expert insights into troubleshooting and optimization.

Reaction Mechanism and Rationale

The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][3] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][4] The carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine.[3][4] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[1]

The choice of the deprotecting acid and solvent system is crucial and depends on the substrate's stability and the desired form of the final product (free base or salt). The presence of the bromo and fluoro substituents on the benzene ring of the target molecule are generally stable under the acidic conditions described, though careful monitoring is always recommended to avoid any potential side reactions.

digraph "N-Boc Deprotection Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

// Reactants Boc_Amine [label="R₂N-Boc"]; H_plus [label="H⁺"];

// Intermediates Protonated_Boc [label=<

R₂NC(=O⁺H)OtBu

]; Carbamic_Acid [label="R₂N-COOH"]; tBu_cation [label="(CH₃)₃C⁺"]; Isobutene [label="H₂C=C(CH₃)₂"]; Amine_Salt [label="R₂NH₂⁺"];

// Products Amine [label="R₂NH"]; CO2 [label="CO₂"];

// Reaction Steps Boc_Amine -> Protonated_Boc [label="Protonation"]; Protonated_Boc -> Carbamic_Acid [label="Cleavage"]; Protonated_Boc -> tBu_cation; tBu_cation -> Isobutene [label="-H⁺"]; Carbamic_Acid -> Amine [label="Decarboxylation"]; Carbamic_Acid -> CO2; Amine -> Amine_Salt [label="+H⁺"]; }

Figure 1: Mechanism of acid-catalyzed N-Boc deprotection.

Experimental Protocols

Safety Precautions: Both Trifluoroacetic acid (TFA) and concentrated HCl are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[5][6][7][8] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[5][6][8] An emergency shower and eyewash station should be readily accessible.[5]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is widely used due to the high volatility of both TFA and DCM, which simplifies product isolation.[2]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM to a concentration of approximately 0.1 M.

  • Addition of TFA: To the stirred solution, add TFA (typically 20-50% v/v). For this substrate, a 25% TFA in DCM solution is a good starting point.[9]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed (typically 1-4 hours).[2][10]

  • Workup: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[2][10] b. Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. c. Extract the aqueous layer with DCM or ethyl acetate (3 x volume). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product, 4-Bromo-2-(piperazinomethyl)-1-fluorobenzene.[10]

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture, simplifying purification.[11][12][13]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like DCM or methanol.

  • Addition of HCl/Dioxane: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (3-5 equivalents).[2]

  • Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotection is often rapid (30 minutes to 3 hours).[11][12][14] In many cases, the hydrochloride salt of the deprotected amine will precipitate out of the solution.[2][13]

  • Product Isolation: a. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material. b. Upon completion, if a precipitate has formed, add diethyl ether to the reaction mixture to further encourage precipitation. c. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain 4-Bromo-2-(piperazinomethyl)-1-fluorobenzene hydrochloride. d. If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

Data Summary and Comparison

ParameterProtocol 1: TFA/DCMProtocol 2: 4M HCl/Dioxane
Deprotecting Agent Trifluoroacetic AcidHydrogen Chloride
Solvent Dichloromethane1,4-Dioxane (Methanol co-solvent)
Temperature Room TemperatureRoom Temperature
Typical Reaction Time 1-4 hours0.5-3 hours
Product Form Free Base (after basic workup)Hydrochloride Salt
Workup Complexity Higher (requires neutralization and extraction)Lower (often simple precipitation/filtration)

Experimental Insights and Troubleshooting

digraph "Troubleshooting_Boc_Deprotection" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes Start [label="Boc Deprotection Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incomplete_Reaction [label="Incomplete Reaction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Products [label="Side Product Formation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complete [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Increase_Acid [label="Increase Acid Concentration/Equivalents"]; Increase_Time [label="Increase Reaction Time"]; Increase_Temp [label="Gently Heat (40-50°C)"]; Check_Purity [label="Check Starting Material Purity"]; Use_Scavenger [label="Add Scavenger (e.g., Anisole)"]; Lower_Temp [label="Run at Lower Temperature (0°C)"]; Milder_Acid [label="Use Milder Acidic Conditions"];

// Edges Start -> Incomplete_Reaction [label="Check TLC/LC-MS"]; Start -> Side_Products [label="Check TLC/LC-MS"]; Start -> Complete [label="Clean Conversion"];

Incomplete_Reaction -> Increase_Acid [label="Potential Cause: Insufficient Acid"]; Incomplete_Reaction -> Increase_Time [label="Potential Cause: Short Reaction Time"]; Incomplete_Reaction -> Increase_Temp [label="Potential Cause: Low Reactivity"]; Incomplete_Reaction -> Check_Purity [label="Potential Cause: Impure Substrate"];

Side_Products -> Use_Scavenger [label="Cause: t-Butyl Cation Alkylation"]; Side_Products -> Lower_Temp [label="Cause: Substrate Degradation"]; Side_Products -> Milder_Acid [label="Cause: Acid-Labile Groups"]; }

Figure 2: Troubleshooting workflow for N-Boc deprotection.

  • Incomplete or Sluggish Reactions: If the deprotection is not proceeding to completion, several factors could be at play.[10] Insufficient acid stoichiometry is a common culprit; increasing the concentration of TFA or the equivalents of HCl in dioxane can drive the reaction forward.[2][10] For less reactive substrates, gentle heating to 40-50°C may be necessary, although this should be done with caution to avoid potential side reactions.[2][10] Extending the reaction time while carefully monitoring is also a viable strategy.[2][10]

  • Side Product Formation: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites on the substrate or product by the tert-butyl cation that is generated.[15][16] While the aromatic ring of the target molecule is somewhat deactivated by the halogen substituents, the free piperazine nitrogen of the product is nucleophilic. However, under the strongly acidic conditions, this nitrogen is protonated, minimizing its nucleophilicity and the risk of t-butylation. If side reactions are observed, particularly with more electron-rich aromatic systems, the addition of a scavenger such as anisole or thioanisole can be beneficial to trap the tert-butyl cation.[14]

  • Choice of Acid and Workup: The decision between TFA and HCl often comes down to the desired final product and ease of handling. TFA salts are often oils or sticky solids, making isolation difficult, whereas HCl salts are frequently crystalline and easily filtered.[17] The aqueous basic workup required for the TFA protocol can be problematic if the final product has high water solubility.[18] In such cases, using HCl in dioxane to precipitate the product as a salt is a superior strategy.[13][18]

  • Solvent Considerations: Anhydrous conditions are generally preferred for these reactions to prevent any unwanted hydrolysis. The choice of solvent can also influence the reaction rate. While DCM and dioxane are standard, for certain substrates, using HCl in methanol can also be very effective.[14]

Conclusion

The N-Boc deprotection of this compound is a straightforward yet critical transformation that can be efficiently achieved using standard acidic conditions. Both TFA in DCM and 4M HCl in dioxane are excellent choices, with the latter offering a simpler workup if the hydrochloride salt is the desired product. By understanding the reaction mechanism, carefully controlling the reaction conditions, and being aware of potential pitfalls, researchers can confidently and successfully perform this deprotection to advance their synthetic endeavors.

References

  • J Pept Res. 2001 Oct;58(4):338-41. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • BenchChem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • BenchChem.
  • NJ.gov. Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY.
  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.
  • BenchChem. Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
  • BenchChem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
  • Fisher Scientific.
  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?.
  • Reddit. N-Boc Deprotection. HCl, methanol or dioxaine.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • Reddit. Boc De-protection.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Carl ROTH.

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of diverse molecular derivatives starting from 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This starting material is a valuable scaffold in medicinal chemistry and drug discovery, offering multiple points for diversification through modern cross-coupling methodologies.[1] We will delve into the strategic considerations behind palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing not only step-by-step protocols but also the scientific rationale for the selection of catalysts, ligands, and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities.

Introduction: Strategic Importance of the this compound Scaffold

The this compound scaffold is a cornerstone in the design of novel therapeutics, particularly in oncology and neuroscience. Its utility stems from the strategic placement of several key functional groups:

  • Aryl Bromide: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity.[2]

  • Fluorine Atom: The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compound.[2]

  • BOC-Protected Piperazine: The piperazine moiety is a common pharmacophore in centrally active agents.[1] The tert-butyloxycarbonyl (BOC) protecting group allows for the selective functionalization of the aryl ring, with the option for subsequent deprotection and further modification of the piperazine nitrogen.[3]

This guide will first detail the synthesis of the starting material itself, followed by robust protocols for its derivatization.

Synthesis of the Starting Material: this compound

A common and effective method for the synthesis of the title compound is the N-alkylation of 1-BOC-piperazine with a suitable benzyl halide. This reaction is a standard procedure for forming C-N bonds.[3][4]

Reaction Principle

The synthesis involves the nucleophilic substitution of a benzylic bromide by the secondary amine of N-BOC-piperazine. The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid formed as a byproduct.

Experimental Protocol: N-Alkylation

Materials:

  • 1-BOC-piperazine

  • 2-Bromo-5-fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-BOC-piperazine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).[3]

  • Add 2-bromo-5-fluorobenzyl bromide (1.1 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dilute the residue with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Palladium-Catalyzed Derivatization Strategies

The aryl bromide of the scaffold is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of C-C and C-N bonds under relatively mild conditions.[5][6]

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl bromide with an organoboron reagent.[2][7] This is particularly useful for accessing compounds with extended aromatic systems.

  • Catalyst/Ligand System: For sterically hindered substrates, such as our ortho-substituted starting material, a bulky and electron-rich phosphine ligand like SPhos or XPhos is often employed in conjunction with a palladium source like Pd(OAc)₂ or a pre-formed palladacycle. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base and Solvent: A moderately strong base like potassium carbonate or cesium carbonate is required to activate the boronic acid.[2] A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to ensure the solubility of both the organic and inorganic reagents.[2][8]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient).

  • ¹H NMR: Appearance of new aromatic signals corresponding to the coupled phenyl ring, along with shifts in the signals of the original aromatic protons.

  • ¹³C NMR: Appearance of new signals for the carbons of the coupled phenyl ring.

  • MS (ESI): A molecular ion peak corresponding to the calculated mass of the biphenyl product. For example, for the phenyl-coupled product, the expected [M+H]⁺ would be around 443.2 g/mol .

ParameterValue
Starting Material This compound
Coupling Partner Phenylboronic Acid
Catalyst Pd(OAc)₂ / SPhos
Base K₂CO₃
Solvent Dioxane/Water
Temperature 90-100 °C
Typical Yield 70-90%
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is invaluable for introducing a wide range of primary and secondary amines, including heterocycles, at the bromine position.[6][10]

  • Catalyst/Ligand System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[6] Sterically hindered and electron-rich phosphine ligands like XPhos or RuPhos are often preferred as they promote both the oxidative addition of the aryl bromide and the reductive elimination of the arylamine product.[6]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the catalytic activity.[6]

Materials:

  • This compound

  • Amine (primary or secondary, e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.015 eq.) and XPhos (0.03 eq.).

  • Seal the flask, and evacuate and backfill with argon.

  • Add anhydrous toluene, followed by this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • Heat the reaction mixture to 100-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.[11]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient).

  • ¹H NMR: Disappearance of the downfield aromatic proton adjacent to the bromine and the appearance of signals for the morpholine protons.

  • MS (ESI): A molecular ion peak corresponding to the calculated mass of the aminated product. For the morpholine-coupled product, the expected [M+H]⁺ would be around 454.2 g/mol .

ParameterValue
Starting Material This compound
Coupling Partner Morpholine
Catalyst Pd₂(dba)₃ / XPhos
Base NaOt-Bu
Solvent Toluene
Temperature 100-110 °C
Typical Yield 65-85%
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is the method of choice for forming a bond between an aryl halide and a terminal alkyne, leading to the synthesis of aryl acetylenes.[12] These products are versatile intermediates that can undergo further transformations.

  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. Copper-free versions of the Sonogashira reaction have also been developed to avoid potential issues with copper contamination.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both to neutralize the HX byproduct and to act as the solvent.[12]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.5 eq.).

  • Add Pd(PPh₃)₂Cl₂ (0.03 eq.) and CuI (0.05 eq.).

  • Seal the flask and evacuate and backfill with argon.

  • Add anhydrous, degassed THF and triethylamine.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (hexane/ethyl acetate gradient).

  • ¹H NMR: Appearance of a singlet for the alkyne proton (if applicable) and signals for the protons of the alkyne substituent.

  • ¹³C NMR: Appearance of two new signals in the sp-carbon region (typically 80-100 ppm).

  • IR: A characteristic C≡C stretch around 2100-2260 cm⁻¹.

  • MS (ESI): A molecular ion peak corresponding to the calculated mass of the coupled product. For the phenylacetylene-coupled product, the expected [M+H]⁺ would be around 467.2 g/mol .

ParameterValue
Starting Material This compound
Coupling Partner Phenylacetylene
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine
Solvent THF
Temperature 25-50 °C
Typical Yield 70-95%

Visualizing the Synthetic Pathways

Overall Synthetic Strategy

G cluster_start Synthesis of Starting Material cluster_deriv Derivatization via Cross-Coupling Boc_Piperazine 1-BOC-Piperazine Starting_Material 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene Boc_Piperazine->Starting_Material N-Alkylation (K2CO3, DMF) Benzyl_Bromide 2-Bromo-5-fluorobenzyl bromide Benzyl_Bromide->Starting_Material Suzuki_Product Biaryl Derivative Starting_Material->Suzuki_Product Suzuki-Miyaura (Pd(OAc)2/SPhos) Buchwald_Product Arylamine Derivative Starting_Material->Buchwald_Product Buchwald-Hartwig (Pd2(dba)3/XPhos) Sonogashira_Product Arylalkyne Derivative Starting_Material->Sonogashira_Product Sonogashira (Pd(PPh3)2Cl2/CuI) Arylboronic_Acid Ar-B(OH)2 Arylboronic_Acid->Suzuki_Product Amine R2NH Amine->Buchwald_Product Alkyne R-C≡CH Alkyne->Sonogashira_Product

Caption: Synthetic workflow from starting materials to diverse derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-Br(L2) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L2) PdII_Aryl->PdII_Diaryl Transmetalation Transmetal Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->PdII_Aryl Aryl_Halide Ar-Br Aryl_Halide->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Purification and Characterization

Purification of the final products is typically achieved by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective. The BOC-protected piperazine moiety imparts a moderate polarity to the molecules.

Characterization of the synthesized derivatives should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the products. The disappearance of the starting aryl bromide signals and the appearance of new signals corresponding to the coupled moiety are key diagnostic indicators.[1][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.[1]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the C≡C stretch in Sonogashira products.[1]

Conclusion

The this compound scaffold is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in drug discovery. By employing robust and well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate libraries of novel compounds for biological screening. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis and derivatization of this important chemical entity.

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Application Notes & Protocols: The Strategic Use of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic applications of 4-Bromo-2-(4-(tert-butoxycarbonyl)piperazin-1-ylmethyl)-1-fluorobenzene, a highly versatile building block in the synthesis of contemporary kinase inhibitors. We will explore the distinct roles of its constituent functional groups—the synthetically tractable brominated aryl ring, the pharmacologically significant BOC-protected piperazine, and the modulating fluoro group. This document provides in-depth discussions on its application in pivotal palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and a case study illustrating its utility in constructing scaffolds for targeted therapies, such as Anaplastic Lymphoma Kinase (ALK) inhibitors.

Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the assembly of complex molecular architectures from pre-functionalized building blocks is a cornerstone of efficient drug discovery. 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene has emerged as a scaffold of significant interest due to the convergence of three critical chemical motifs within a single, stable molecule.

  • The Aryl Halide Handle: The bromine atom at the 4-position serves as a robust and reliable handle for palladium-catalyzed cross-coupling reactions. This enables the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to the core structures of most kinase inhibitors.[1][2]

  • The Privileged Piperazine Moiety: The piperazine ring is a well-established "privileged scaffold" in drug discovery, prevalent in numerous FDA-approved drugs for its ability to improve aqueous solubility and bioavailability.[3][4] The tert-butoxycarbonyl (BOC) protecting group on the distal nitrogen allows for selective, late-stage functionalization, a crucial feature for building libraries of analogues for structure-activity relationship (SAR) studies.[3][5][6]

  • The Modulating Fluoro Group: The fluorine atom at the 1-position is a bioisostere for hydrogen but imparts profound changes to the molecule's properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to the target kinase through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[7][8]

This unique combination makes the title compound an ideal starting point for synthesizing a diverse array of kinase inhibitors, particularly those targeting the ATP-binding site.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its reactivity as an aryl bromide in cross-coupling reactions. The two most consequential transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl or vinyl-aryl structures, which are common cores in Type I and Type II kinase inhibitors.[2][9] The reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.

Causality of Component Selection:

  • Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are pre-catalysts that are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.

  • Ligand: Phosphine ligands are critical for stabilizing the palladium catalyst, promoting oxidative addition to the aryl bromide, and facilitating reductive elimination. The choice of ligand (e.g., SPhos, XPhos, PPh₃) depends on the steric and electronic properties of the coupling partners.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[10]

Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Aryl Bromide, Boronic Acid, Base, and Pd Catalyst/Ligand in Schlenk Flask B Purge with Inert Gas (Ar or N2) A->B C Add Anhydrous Solvent (e.g., Dioxane, Toluene) B->C D Heat Reaction Mixture (e.g., 80-110 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to RT, Quench (e.g., with H2O) E->F G Extract with Organic Solvent (e.g., EtOAc) F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I J J I->J Characterization (NMR, MS)

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging Key C-N Linkages

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[1][11] This is particularly relevant for kinase inhibitors, where an aniline or related amino-heterocycle often serves as a "hinge-binding" motif, forming critical hydrogen bonds with the kinase's backbone.

Causality of Component Selection:

  • Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos are often required to promote the challenging reductive elimination step that forms the C-N bond.[11][12] The choice of palladium source is similar to the Suzuki coupling.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, although milder bases like K₃PO₄ or Cs₂CO₃ can be effective with highly active catalyst systems. The base deprotonates the amine, facilitating its coordination to the palladium center.[13]

Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A To an oven-dried flask, add Aryl Bromide, Amine, Pd Catalyst, Ligand, and Base B Seal and Purge with Inert Gas (Ar or N2) A->B C Add Anhydrous Solvent (e.g., Toluene, THF) B->C D Heat Reaction Mixture (e.g., 90-120 °C) C->D E Monitor for consumption of starting material via TLC or LC-MS D->E F Cool to RT, Filter through Celite, Concentrate E->F G Aqueous Work-up if necessary F->G H Purify by Column Chromatography G->H I I H->I Characterization (NMR, MS)

Caption: General workflow for the Buchwald-Hartwig C-N cross-coupling reaction.

Case Study: Synthesis of a Brigatinib-like ALK Inhibitor Scaffold

Brigatinib is a potent second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK), used in the treatment of non-small cell lung cancer (NSCLC).[14] Its synthesis involves the coupling of a substituted aniline with a dichloropyrimidine core.[15] We can illustrate the utility of this compound by outlining a plausible synthesis of a key aniline intermediate for a Brigatinib analogue.

Synthetic Pathway Overview

Brigatinib_Analogue Start 4-Bromo-2-(BOC-pip-Me)-1-F-Benzene Intermediate1 Coupled Product Start->Intermediate1 Buchwald-Hartwig Amination (e.g., with 4-nitroaniline) Pd catalyst, ligand, base Intermediate2 Aniline Intermediate Intermediate1->Intermediate2 Nitro Reduction (e.g., Fe/NH4Cl or H2, Pd/C) FinalScaffold Brigatinib-like Scaffold Intermediate2->FinalScaffold Nucleophilic Aromatic Substitution (with dichloropyrimidine derivative) Acid or Base catalyst

Caption: Synthetic route to a Brigatinib-like core using the title compound.

This multi-step sequence highlights the strategic value of the building block. The Buchwald-Hartwig reaction first installs the nitrogen-linked aromatic system. Subsequent reduction of a nitro group (a common synthetic strategy) unmasks the aniline needed for the final coupling with the pyrimidine core, a key step in the synthesis of many kinase inhibitors, including Brigatinib.[14][15]

Detailed Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific reactivity of their chosen substrates. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.1 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst and ligand (if using a two-component system).

  • Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.1-1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv) or Pd(OAc)₂ (0.04 equiv)

  • XPhos (0.08 equiv) or other suitable ligand

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or THF

Procedure:

  • In a glovebox, add the palladium pre-catalyst, ligand, and NaOt-Bu to an oven-dried Schlenk flask.

  • Outside the glovebox, add the this compound and the amine.

  • Seal the flask, evacuate, and backfill with an inert gas (3 cycles).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and pass the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: BOC-Group Deprotection

Materials:

  • BOC-protected piperazine substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) as solvent (for TFA)

Procedure:

  • Dissolve the BOC-protected substrate in DCM (or use the 4M HCl in dioxane solution directly).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv) dropwise or add the HCl/dioxane solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, co-evaporate with toluene several times to remove residual acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.

Quantitative Data Summary

The following table provides representative, though hypothetical, conditions and outcomes for cross-coupling reactions to illustrate the process. Actual yields will vary based on substrate and precise conditions.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
Suzuki-Miyaura Pyridine-3-boronic acidPd₂(dba)₃ / SPhosCs₂CO₃Toluene1101678
Buchwald-Hartwig AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene110891
Buchwald-Hartwig MorpholinePd(OAc)₂ / RuPhosK₃PO₄THF1001888

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of kinase inhibitors. Its pre-installed functionalities enable rapid and efficient access to complex molecular scaffolds through well-established and reliable synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The ability to perform late-stage diversification via the protected piperazine moiety further enhances its value in modern drug discovery campaigns. The protocols and strategies outlined in this guide provide a robust framework for researchers to leverage this versatile intermediate in the development of next-generation targeted therapeutics.

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  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

Sources

Application Notes and Protocols: Experimental Procedure for Buchwald-Hartwig Amination with 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Group], Senior Application Scientist

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][4][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool in drug discovery and development, enabling the construction of complex molecular architectures that were previously challenging to access.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a specific and pharmaceutically relevant substrate: 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This substrate presents a unique combination of electronic and steric features, including an electron-withdrawing fluorine atom and a sterically demanding ortho-substituent, which necessitate careful optimization of reaction conditions. The N-Boc-piperazine moiety is a common building block in medicinal chemistry, and its successful coupling to the aryl bromide core is a critical step in the synthesis of numerous biologically active compounds.[4][6]

We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested experimental protocol, and discuss critical parameters that influence the reaction's success. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this crucial transformation in their synthetic endeavors.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is paramount, as it significantly influences the rates of these elementary steps and the overall efficiency of the catalytic process.[1] Sterically hindered and electron-rich phosphine ligands are often employed to promote the desired transformation, particularly for challenging substrates.[1]

Here is a simplified representation of the catalytic cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amido_Complex L-Pd(II)(Ar)(NR2) Pd(II)_Complex->Amido_Complex Amine, Base - HX Amine R2NH (Amine) Base Base Amido_Complex->Pd(0)L Reductive Elimination Reductive_Elimination Reductive Elimination Product Ar-NR2 Reductive_Elimination->Product

Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol

This protocol is designed for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Researchers should note that optimization of the ligand, base, solvent, and temperature may be necessary for different amine coupling partners.

Materials and Reagents
ReagentCAS NumberRecommended GradeSupplier (Example)
This compoundVaries>98%Commercial Source
Amine (e.g., Morpholine)110-91-8Anhydrous, >99%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)3375-31-399.9%Strem Chemicals
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7>98%Strem Chemicals
Sodium tert-butoxide (NaOt-Bu)865-48-5>98%Sigma-Aldrich
Toluene108-88-3Anhydrous, >99.8%Acros Organics
Ethyl Acetate141-78-6ACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolutionN/AACS GradeFisher Scientific
BrineN/AACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9ACS GradeFisher Scientific
Celite®61790-53-2Standard GradeSigma-Aldrich
Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas (Argon or Nitrogen) supply with a manifold

  • Magnetic stir plate with heating capabilities

  • Syringes for liquid transfer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring (recommended)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[4]

    • In a separate vial, weigh the Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add the pre-weighed catalyst and ligand to the Schlenk flask.

    • Add anhydrous toluene (5 mL) via syringe.[8]

  • Reaction:

    • Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.[4]

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[2]

    • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on several factors. Careful consideration of these parameters is crucial for achieving high yields and purity.

Ligand Selection

The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig amination. For sterically hindered substrates like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often excellent choices.[5][9] These ligands promote the formation of the active monoligated palladium species, which accelerates the rate-limiting oxidative addition and reductive elimination steps.[1]

Catalyst and Pre-catalyst Selection

While generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ is common, the use of pre-catalysts can offer advantages in terms of convenience and reproducibility.[10] Pre-catalysts are air-stable Pd(II) complexes that are readily activated under the reaction conditions.

Base and Solvent

The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[8] Weaker bases such as K₃PO₄ or Cs₂CO₃ can also be effective, particularly for substrates with base-sensitive functional groups.[11] Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed. The reaction must be performed under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Potential Side Reactions
  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be minimized by using the appropriate ligand and ensuring an inert atmosphere.

  • β-Hydride Elimination: This can occur if the amine has β-hydrogens, leading to the formation of an enamine and a reduced arene. The use of bulky ligands can disfavor this pathway.[1]

Caption: Troubleshooting guide for common issues in Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation in the synthetic chemist's toolbox. The protocol and considerations outlined in this application note provide a solid foundation for the successful amination of this compound. By understanding the key reaction parameters and potential pitfalls, researchers can effectively leverage this powerful reaction to access a wide array of novel and potentially therapeutic molecules. Further optimization and screening of ligands and reaction conditions may be necessary to achieve optimal results for specific amine coupling partners.

References
  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas Digital Library. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Application Notes and Protocols: 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene in the Synthesis of PET Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene as a key precursor in the synthesis of Positron Emission Tomography (PET) ligands. This document is designed to empower researchers and drug development professionals with the scientific rationale and practical methodologies required for the successful radiolabeling, purification, and quality control of novel PET tracers. The protocols herein are built upon established principles of radiochemistry, particularly nucleophilic aromatic substitution for [¹⁸F]fluorination, and are supplemented with expert insights into the causality behind experimental choices.

Introduction: Strategic Importance of the Precursor

The development of novel PET ligands is a cornerstone of modern molecular imaging, enabling the non-invasive study of physiological and pathological processes at the molecular level. The choice of precursor is a critical determinant of the success of a radiotracer, influencing not only the radiochemical yield and specific activity but also the ultimate biological behavior of the ligand. This compound is a strategically designed precursor for the synthesis of a class of PET ligands, particularly those targeting neuroreceptors.

Its key structural features offer distinct advantages:

  • The Brominated Aromatic Ring: The bromine atom serves as a versatile handle for radiolabeling. While it can be directly displaced by [¹⁸F]fluoride under forcing conditions, it is more commonly activated or replaced by a more labile leaving group (e.g., nitro, trimethylstannyl, or tosylate) to facilitate efficient nucleophilic aromatic substitution (SₙAr) under milder conditions. This offers flexibility in the radiolabeling strategy.

  • The Piperazine Moiety: The piperazine ring is a common pharmacophore in centrally active compounds, known to impart favorable pharmacokinetic properties, including blood-brain barrier permeability.[1][2]

  • The BOC Protecting Group: The tert-butyloxycarbonyl (BOC) group on the piperazine nitrogen serves two crucial functions. Firstly, it prevents unwanted side reactions at the nitrogen during the radiolabeling step. Secondly, its lability under acidic conditions allows for a straightforward deprotection post-labeling, revealing the free amine which is often essential for target binding.

  • The Pre-existing Fluorine Atom: The fluorine atom on the benzene ring can influence the electronic properties of the ring, potentially modulating the reactivity of the bromine atom and impacting the pharmacokinetic profile of the final tracer.

This guide will focus on a proposed two-step radiolabeling strategy: the initial synthesis of a more reactive precursor from this compound, followed by the [¹⁸F]fluorination reaction.

Proposed Synthetic Pathway for a Novel PET Ligand

The following workflow outlines a logical and experimentally sound approach for the synthesis of a generic [¹⁸F]fluorinated PET ligand from the title precursor.

G cluster_0 Precursor Activation cluster_1 Radiolabeling and Deprotection cluster_2 Purification and Quality Control A This compound B Activated Precursor (e.g., Nitro or Tosylate derivative) A->B Activation Reaction (e.g., Nitration or Tosylation) D [¹⁸F]Labeled Intermediate (BOC-protected) B->D Nucleophilic Aromatic Substitution (SₙAr) [¹⁸F]Fluorination C [¹⁸F]Fluoride C->D E Final [¹⁸F]PET Ligand D->E BOC Deprotection (Acidic Hydrolysis) F Crude Labeled Mixture E->F G Purified [¹⁸F]PET Ligand F->G HPLC Purification H Final Formulation for Injection G->H Quality Control (RC Purity, Molar Activity, etc.)

Caption: Proposed workflow for PET ligand synthesis.

Experimental Protocols

PART A: Synthesis of an Activated Precursor (Example: Nitration)

Rationale: Direct nucleophilic substitution of bromide on an unactivated aromatic ring with [¹⁸F]fluoride is often inefficient. Introducing a strongly electron-withdrawing group, such as a nitro group, para to the bromine leaving group significantly enhances the rate of SₙAr by stabilizing the Meisenheimer intermediate.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask cooled to 0°C in an ice bath, dissolve 1.0 g of this compound in 10 mL of concentrated H₂SO₄.

  • Nitration: While stirring vigorously, slowly add a cooled mixture of 0.5 mL of fuming HNO₃ and 1.5 mL of concentrated H₂SO₄ dropwise, maintaining the temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

  • Quenching: Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8. Extract the aqueous layer three times with 20 mL of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of Hexanes and Ethyl Acetate to yield the desired nitro-activated precursor.

PART B: [¹⁸F]Radiolabeling and Deprotection

Rationale: The nitro-activated precursor will undergo SₙAr with [¹⁸F]fluoride. The reaction is typically carried out in a high-boiling point, aprotic polar solvent to ensure the solubility of the precursor and the reactivity of the fluoride ion. Post-labeling, the BOC group is removed under acidic conditions.

Materials:

  • Nitro-activated precursor

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Hydrochloric Acid (HCl, 4M)

  • Water for injection

  • C18 Sep-Pak cartridge

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL of acetonitrile) and K₂CO₃ (1 mg in 0.5 mL of water).

    • Azeotropically dry the [¹⁸F]fluoride by heating at 110°C under a stream of nitrogen, with the addition of two 1 mL portions of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve 2-5 mg of the nitro-activated precursor in 0.5 mL of anhydrous DMF and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 120-150°C for 15-20 minutes. The optimal temperature and time should be determined empirically.

  • Quenching and Dilution: Cool the reaction vessel to room temperature and quench the reaction by adding 1 mL of water.

  • BOC Deprotection:

    • Add 0.5 mL of 4M HCl to the reaction mixture.

    • Heat the vessel at 80-100°C for 5-10 minutes.

    • Cool the vessel and neutralize with an appropriate amount of sodium hydroxide solution.

  • Solid-Phase Extraction (SPE) for Initial Purification:

    • Dilute the reaction mixture with 10 mL of water and pass it through a C18 Sep-Pak cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the crude labeled product with acetonitrile or ethanol.

Purification and Quality Control

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of PET radiotracers, ensuring high radiochemical and chemical purity. Stringent quality control is mandatory to ensure the safety and efficacy of the final radiopharmaceutical preparation.

HPLC Purification

System: A semi-preparative HPLC system equipped with a UV detector and a radioactivity detector.

Column: Reverse-phase C18 column (e.g., 10 µm, 250 x 10 mm).

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid, if necessary for peak shape). The exact gradient will need to be optimized based on the polarity of the final ligand.

Procedure:

  • Inject the SPE-purified crude product onto the HPLC column.

  • Monitor the chromatogram from both the UV and radioactivity detectors.

  • Collect the fraction corresponding to the radioactive product peak.

  • Remove the HPLC solvents from the collected fraction by rotary evaporation or by passing it through a C18 Sep-Pak cartridge, washing with water, and eluting with ethanol.

  • Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with a small percentage of ethanol for solubility).

Quality Control Parameters

The following table summarizes the essential quality control tests to be performed on the final PET ligand formulation.

ParameterMethodAcceptance CriteriaRationale
Radiochemical Purity Analytical HPLC> 95%Ensures that the radioactivity is associated with the desired chemical entity.
Chemical Purity Analytical HPLC (UV detector)Peak of interest should be the major component.Identifies and quantifies non-radioactive impurities.
Molar Activity (Aₘ) Calculated from the amount of radioactivity and the mass of the compound (determined by HPLC with a standard curve).Typically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.High molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure high signal-to-noise ratio in PET images.
Residual Solvents Gas Chromatography (GC)Within USP/Ph. Eur. limits (e.g., < 410 ppm for acetonitrile).Ensures the removal of potentially toxic organic solvents used in the synthesis.
pH pH meter or pH paper4.5 - 7.5Ensures the final formulation is physiologically compatible.
Radionuclidic Purity Gamma-ray spectroscopy> 99.9% ¹⁸FConfirms the absence of other radioactive isotopes.
Sterility and Endotoxins Standard microbiological testsSterile and within acceptable endotoxin limits.Essential for patient safety.

Visualization of the Radiosynthesis Workflow

G cluster_prep Precursor Preparation cluster_labeling Automated Radiosynthesis Module cluster_purification_qc Purification & Quality Control precursor This compound activated_precursor Activated Precursor (e.g., Nitro-derivative) precursor->activated_precursor Chemical Synthesis labeling [¹⁸F]Fluorination (SₙAr) activated_precursor->labeling f18 [¹⁸F]Fluoride from Cyclotron drying Azeotropic Drying with K₂₂₂/K₂CO₃ f18->drying drying->labeling deprotection BOC Deprotection (Acid Hydrolysis) labeling->deprotection hplc Semi-preparative HPLC Purification deprotection->hplc qc Quality Control Tests hplc->qc final_product Final PET Ligand Formulation qc->final_product

Sources

Application Note: A Scalable Synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, technically detailed guide for the large-scale synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a key building block in contemporary drug discovery. The protocol herein is designed for scalability, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical development sectors.

Introduction: The Significance of a Versatile Building Block

This compound is a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity, while the brominated position offers a versatile handle for further chemical modifications, such as cross-coupling reactions. The BOC-protected piperazine group is a common pharmacophore that can improve the pharmacokinetic profile of drug candidates. The controlled, large-scale synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Synthetic Strategy: A Two-Step Approach

The synthesis of the target molecule is achieved through a robust two-step process, commencing with the commercially available 4-bromo-2-fluorotoluene. The overall synthetic pathway is outlined below:

Synthesis_Workflow cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: N-Alkylation A 4-Bromo-2-fluorotoluene B 4-Bromo-2-(bromomethyl)-1-fluorobenzene A->B  NBS, AIBN    CCl4, Reflux   D This compound B->D C N-BOC-piperazine C->D  K2CO3, DMF    Room Temp.  

Figure 1: Overall synthetic workflow for this compound.

Part 1: Benzylic Bromination. The initial step involves the radical-initiated bromination of the methyl group of 4-bromo-2-fluorotoluene. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN)[1].

Part 2: N-Alkylation. The second step is a nucleophilic substitution reaction where the synthesized 4-Bromo-2-(bromomethyl)-1-fluorobenzene is reacted with N-BOC-piperazine. This N-alkylation is typically carried out in the presence of a mild base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF)[2].

Safety First: Hazard Analysis and Mitigation

A thorough understanding of the hazards associated with the reagents is paramount for a safe laboratory operation.

ReagentKey HazardsRecommended Precautions
4-Bromo-2-fluorotoluene Flammable, skin and eye irritant.Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
N-Bromosuccinimide (NBS) Oxidizer, corrosive, causes severe skin burns and eye damage.Handle with care, avoiding contact with skin and eyes. Keep away from combustible materials.
Azobisisobutyronitrile (AIBN) Flammable solid, self-reactive.Store in a cool, dry place away from heat sources.
Carbon Tetrachloride (CCl4) Toxic, carcinogen, ozone-depleting.Use of a less toxic solvent such as acetonitrile or ethyl acetate is highly recommended for safer operations. If use is unavoidable, handle only in a certified chemical fume hood with appropriate PPE.
4-Bromo-2-(bromomethyl)-1-fluorobenzene Corrosive, causes severe skin burns and eye damage, respiratory irritant.[3]Handle in a fume hood with extreme care. Wear acid-resistant gloves, chemical splash goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
N-BOC-piperazine May cause skin and eye irritation.Standard laboratory PPE is recommended.
Potassium Carbonate (K2CO3) Skin and eye irritant.Avoid inhalation of dust. Wear gloves and safety glasses.
Dimethylformamide (DMF) Reproductive toxin, skin and eye irritant.Handle in a fume hood, wearing appropriate gloves and eye protection.

Detailed Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene

Bromination_Protocol Setup Reaction Setup: - Equip a 5L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet. Charge Charge Reagents: - Add 4-bromo-2-fluorotoluene (500 g, 2.64 mol) and carbon tetrachloride (2.5 L). - Add N-bromosuccinimide (518 g, 2.91 mol, 1.1 eq.). - Add AIBN (8.7 g, 0.053 mol, 0.02 eq.). Setup->Charge Reaction Reaction: - Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. - Monitor the reaction progress by TLC or GC-MS (typically 3-5 hours). Charge->Reaction Workup Work-up: - Cool the reaction mixture to room temperature. - Filter off the succinimide byproduct and wash with CCl4. - Combine the filtrates and wash with water (2 x 1 L) and then brine (1 L). Reaction->Workup Purification Purification: - Dry the organic layer over anhydrous sodium sulfate. - Filter and concentrate under reduced pressure to yield the crude product as an oil. Workup->Purification Final Final Product: - 4-Bromo-2-(bromomethyl)-1-fluorobenzene (typically used directly in the next step without further purification). Purification->Final

Figure 2: Step-by-step protocol for the benzylic bromination.

Step 2: Large-Scale Synthesis of this compound

Alkylation_Protocol Setup Reaction Setup: - Equip a 10L three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet. Charge Charge Reagents: - Dissolve N-BOC-piperazine (540 g, 2.90 mol, 1.1 eq.) in DMF (4 L). - Add potassium carbonate (729 g, 5.28 mol, 2.0 eq.). Setup->Charge Addition Substrate Addition: - Slowly add a solution of crude 4-Bromo-2-(bromomethyl)-1-fluorobenzene (from Step 1, ~2.64 mol) in DMF (1 L) to the stirred suspension over 1 hour, maintaining the temperature below 30°C. Charge->Addition Reaction Reaction: - Stir the mixture at room temperature for 12-16 hours. - Monitor the reaction completion by TLC or LC-MS. Addition->Reaction Workup Work-up: - Pour the reaction mixture into ice-water (20 L). - Extract the aqueous layer with ethyl acetate (3 x 5 L). - Combine the organic layers and wash with water (3 x 5 L) and then brine (5 L). Reaction->Workup Purification Purification: - Dry the organic layer over anhydrous sodium sulfate. - Filter and concentrate under reduced pressure to obtain the crude product. - Purify by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., ethanol/water). Workup->Purification Final Final Product: - this compound as a solid. Purification->Final

Figure 3: Step-by-step protocol for the N-alkylation reaction.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Value/Observation
Appearance White to off-white solid
Molecular Formula C16H22BrFN2O2
Molecular Weight 389.26 g/mol
Purity (by HPLC) >98%
¹H NMR Consistent with the structure of this compound.
Mass Spectrometry (ESI+) m/z [M+H]⁺ expected at 389.09

Conclusion and Further Applications

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step process is efficient and yields a high-purity product suitable for further use in medicinal chemistry research and drug development. The versatility of the bromo- and fluoro-substituents, along with the BOC-protected piperazine moiety, makes this compound an invaluable starting material for the synthesis of complex molecular architectures.

References

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Bromophenyl Group in 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

The compound 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene represents a highly valuable and versatile scaffold in modern medicinal chemistry and drug development. Its structure is endowed with several key features that make it an attractive starting point for the synthesis of diverse compound libraries. The aryl bromide serves as a robust and reliable handle for a wide array of cross-coupling reactions. The ortho-fluoro substituent can enhance metabolic stability and modulate the pKa of adjacent functionalities, often improving pharmacokinetic properties. Finally, the bulky ortho-(4-BOC-piperazinomethyl) group, while presenting a significant steric challenge, provides a site for future modification following deprotection of the tert-butyloxycarbonyl (BOC) group.

This guide provides an in-depth analysis and detailed protocols for the strategic functionalization of this scaffold. We will move beyond simple procedural descriptions to explore the causality behind experimental design, focusing on how the unique steric and electronic environment of the substrate dictates the choice of catalysts, ligands, and reaction conditions to achieve optimal outcomes.

Core Challenge: Overcoming Steric Hindrance

The primary obstacle to the functionalization of this molecule is the steric bulk of the ortho-piperazinomethyl substituent. This group can significantly hinder the approach of the palladium catalyst to the C-Br bond, which is a critical step in the catalytic cycles of most cross-coupling reactions. Consequently, successful transformations rely heavily on the selection of highly active catalyst systems that can operate efficiently in a sterically demanding environment. This typically involves the use of bulky, electron-rich phosphine ligands that accelerate the rate-limiting steps of oxidative addition and reductive elimination.[1]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed reactions are the cornerstone for building molecular complexity from aryl halides.[2] For the target scaffold, careful selection of the ligand is paramount for achieving high yields.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for forming carbon-carbon bonds. Its tolerance for a wide range of functional groups and the commercial availability of a vast library of boronic acids and esters make it a first-choice strategy. For sterically congested substrates like ours, catalyst systems based on bulky, electron-rich biarylphosphine ligands are essential to promote efficient turnover.[3]

Causality of Component Selection:

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species. Pre-formed Pd(0) sources like Pd₂(dba)₃ can also be used and may offer faster initiation.

  • Ligand: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective. Their steric bulk facilitates the reductive elimination step, which is often rate-limiting for hindered substrates, while their electron-donating nature promotes the initial oxidative addition.[4]

  • Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. The base activates the boronic acid partner by forming a more nucleophilic boronate species.

  • Solvent: A mixture of a non-polar organic solvent (like toluene or dioxane) and water is common, though anhydrous conditions with a strong base are also effective.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous dioxane (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane10080-90
3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O9075-85
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines from aryl halides.[5][6] This reaction is fundamental in pharmaceutical chemistry, where the arylamine motif is ubiquitous. Similar to the Suzuki coupling, success with our sterically encumbered substrate requires a carefully selected ligand.

Causality of Component Selection:

  • Catalyst System: A combination of a palladium source (Pd₂(dba)₃ or Pd(OAc)₂) and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is standard.[7] Second and third-generation pre-catalysts, which are air-stable and form the active monoligated Pd(0) species readily, are also excellent choices.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is most common, although lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) may be used for base-sensitive substrates.[8]

  • Amine Partner: A wide range of primary and secondary amines can be used.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and seal the vial.

  • Solvent and Amine: Remove the vial from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated heating block at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction traditionally uses both palladium and copper(I) co-catalysts. However, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and are often preferred.[10][11]

Causality of Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is standard.

  • Copper Co-catalyst (optional): Copper(I) iodide (CuI) is used in the traditional protocol to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used, which also often serves as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a classic choice, though more specialized ligands can be used in copper-free protocols.

Experimental Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL), followed by phenylacetylene (1.5 mmol, 1.5 equiv.), and finally cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Reaction: Stir the mixture at 60 °C for 12-18 hours.

  • Workup & Purification: Cool the reaction, dilute with water, and extract with diethyl ether. Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography.

Organometallic-Mediated Functionalization

Lithium-Halogen Exchange: Generating a Potent Nucleophile

Lithium-halogen exchange offers a powerful, palladium-free alternative for functionalization.[12] It involves treating the aryl bromide with an organolithium reagent (typically n-BuLi or t-BuLi) at low temperature to generate a highly reactive aryllithium intermediate. This intermediate can then be trapped with a wide variety of electrophiles. The ortho-fluoro group in our substrate is known to accelerate the rate of Br-Li exchange.[13][14]

Causality of Component Selection:

  • Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. The exchange is very fast, often occurring in seconds to minutes at temperatures of -78 °C.[15]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required.

  • Temperature: Cryogenic temperatures (-78 °C) are essential to prevent side reactions, such as the decomposition of the aryllithium species or reaction with the solvent.

  • Electrophile: A vast range of electrophiles can be used, including CO₂ (to form a carboxylic acid), DMF (to form an aldehyde), or alkyl halides.

Experimental Protocol: Lithiation and Quench with Carbon Dioxide

  • Reaction Setup: Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) to an oven-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.1 equiv., as a solution in hexanes) dropwise via syringe over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Bubble dry carbon dioxide gas (from a cylinder or passed over dry ice) through the solution for 20 minutes. Alternatively, pour the reaction mixture onto an excess of crushed dry ice.

  • Workup: Allow the mixture to warm to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).

  • Extraction: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the resulting carboxylic acid by recrystallization or chromatography.

Other Key Functionalizations

Cyanation: Installation of a Versatile Nitrile Group

The nitrile group is a valuable synthetic handle that can be transformed into amines, carboxylic acids, amides, and tetrazoles. Modern cyanation methods often use palladium or copper catalysis with less toxic cyanide sources than traditional reagents like CuCN.[16]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Reaction Setup: To a microwave vial, add this compound (1.0 mmol, 1.0 equiv.), zinc cyanide (Zn(CN)₂, 0.6 mmol, 0.6 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Solvent: Add anhydrous dimethylformamide (DMF, 4 mL).

  • Reaction: Heat the mixture in a microwave reactor to 120 °C for 1 hour.

  • Workup & Purification: After cooling, dilute with ethyl acetate and water. Filter the mixture through Celite®. Separate the layers of the filtrate, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Visualization of Workflows

Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Add solid reagents to oven-dried flask: - Aryl Bromide - Coupling Partner - Ligand & Base inert 2. Establish Inert Atmosphere (e.g., Ar/N2 purge) prep->inert add_reagents 3. Add Pd Precatalyst & Anhydrous Solvent inert->add_reagents heat 4. Heat and Stir (e.g., 80-120 °C) add_reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Cool & Quench (e.g., add water) monitor->workup extract 7. Liquid-Liquid Extraction workup->extract purify 8. Dry, Concentrate & Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Generalized workflow for cross-coupling reactions.

Diagram 2: Functionalization Decision Pathway

G cluster_desired cluster_method start Starting Material: 4-Bromo-2-(BOC-piperazinomethyl)-1-fluorobenzene cc_bond New C-C Bond start->cc_bond cn_bond New C-N Bond start->cn_bond cooh_bond Carboxylic Acid start->cooh_bond cn_group Nitrile Group start->cn_group suzuki Suzuki Coupling (with R-B(OH)₂) cc_bond->suzuki for Aryl/Vinyl sonogashira Sonogashira Coupling (with R-C≡CH) cc_bond->sonogashira for Alkynyl buchwald Buchwald-Hartwig (with R₂NH) cn_bond->buchwald lithiation Li-Br Exchange, then quench with CO₂ cooh_bond->lithiation cyanation Pd-catalyzed Cyanation cn_group->cyanation

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the isolation of this and structurally similar compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Understanding the Molecule: The Key to Successful Purification

The structure of this compound presents a classic purification challenge due to its dual nature. It combines a moderately non-polar, halogenated aromatic ring with a polar, basic piperazine moiety. The tert-butyloxycarbonyl (BOC) protecting group adds steric bulk and reduces the polarity of one nitrogen, but the second nitrogen remains a tertiary amine, which is a key interaction site.[1][2]

  • Halogenated Aromatic Core: Contributes to hydrophobicity and allows for potential halogen–π interactions.[3]

  • BOC-Protected Amine: The bulky BOC group increases solubility in common organic solvents. It is stable under neutral and basic conditions but can be labile in highly acidic environments.[4][5]

  • Tertiary Amine (in Piperazine Ring): This is the most critical functional group for chromatography. Its basicity can lead to strong, undesirable interactions with the acidic silanol groups on the surface of standard silica gel, causing significant peak tailing.[6]

This guide will address how to manage these properties to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A: Standard, un-treated silica gel (60 Å, 40-63 µm particle size) is the most common and cost-effective choice. However, due to the basic tertiary amine in the piperazine ring, it is crucial to deactivate the silica to prevent peak tailing. This is most easily accomplished by modifying the mobile phase.

Stationary PhaseProsConsRecommendation
Silica Gel Inexpensive, widely available, good for normal-phase.[7]Acidic surface can cause severe tailing with basic compounds.[8]Recommended. Use with a basic modifier in the mobile phase.
Alumina (Neutral) Less acidic than silica, good for acid-sensitive compounds.Can have variable activity based on water content, potentially lower resolution.A viable alternative if tailing on silica cannot be resolved.
C18 (Reversed-Phase) Good for highly polar compounds.Product may have low retention; requires different solvent systems (e.g., ACN/water).[9]Not recommended for primary purification unless impurities are very non-polar.

Q2: How do I select the initial mobile phase (eluent)?

A: Mobile phase selection should always begin with Thin Layer Chromatography (TLC).[10] The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2 - 0.4 for the target compound.[11][12]

  • Starting Solvent Systems:

    • Hexanes/Ethyl Acetate (EtOAc): A good first choice. Start with a low polarity mix (e.g., 9:1 Hexanes:EtOAc) and gradually increase the EtOAc content.

    • Dichloromethane/Methanol (DCM/MeOH): A more polar system. Use this if your compound shows very low Rf even in 100% EtOAc.[13]

  • The Critical Additive: To counteract the basicity of the piperazine, add 0.5 - 1% triethylamine (TEA) or a similar volatile base to your chosen solvent system.[14] This will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

Q3: What is a Retention Factor (Rf) and how do I calculate it?

A: The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[15][16][17] It is a crucial parameter for predicting behavior on a column.

Rf = (Distance traveled by compound) / (Distance traveled by solvent front) [18]

An ideal Rf of 0.2-0.4 ensures the compound spends enough time interacting with the stationary phase for good separation to occur, without requiring excessively large volumes of solvent for elution.[11]

Experimental Workflow: From Crude Mixture to Pure Compound

This section provides a detailed, step-by-step methodology for the purification process.

Diagram: Purification Workflow

PurificationWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis - Spot crude material - Test various Hex/EtOAc + 1% TEA systems Rf_Calc 2. Determine Optimal Eluent - Identify system giving Rf ≈ 0.3 - Note impurity separation TLC->Rf_Calc Iterate Packing 3. Column Packing - Slurry pack silica in initial low-polarity eluent Rf_Calc->Packing Loading 4. Sample Loading - Dissolve crude in minimal DCM - Adsorb onto silica (dry loading) Packing->Loading Elution 5. Elution - Start with low polarity eluent - Run isocratic or gradient elution Loading->Elution Collection 6. Fraction Collection - Collect fractions based on column volume Elution->Collection Frac_TLC 7. Fraction Analysis - TLC fractions to identify pure product Collection->Frac_TLC Combine 8. Combine & Concentrate - Pool pure fractions - Remove solvent via rotary evaporation Frac_TLC->Combine Final_Char 9. Final Characterization - NMR, LCMS to confirm purity Combine->Final_Char

Caption: General workflow for purification of the target compound.

Detailed Protocol
  • Method Development (TLC):

    • Prepare several TLC developing chambers with different ratios of Hexanes:EtOAc (e.g., 4:1, 3:1, 2:1), each containing ~0.5-1% TEA.

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plates in the prepared chambers.

    • Visualize the spots under a UV lamp (254 nm). The aromatic ring should be UV active.

    • Calculate the Rf value for your target compound in each system.[15][18] Select the system that gives an Rf of approximately 0.3 and shows the best separation from major impurities.

  • Column Preparation:

    • Select a column size appropriate for your sample mass (a general rule is a 50:1 to 100:1 ratio of silica gel mass to crude sample mass).

    • Prepare a slurry of silica gel in your starting, low-polarity eluent (e.g., 5:1 Hexanes:EtOAc + 1% TEA).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it firmly, ensuring no air bubbles are trapped.[19][20]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. This is your "dry-loaded" sample.[21]

    • Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column.

    • Begin elution using positive pressure (flash chromatography).[22]

    • Isocratic vs. Gradient Elution:

      • Isocratic: If TLC shows good separation between your product and all impurities, you can use the optimal solvent mixture throughout the entire purification. This method is simpler and more reproducible.[23][24]

      • Gradient: If impurities are close to your product, a gradient elution is superior.[25][26] Start with a lower polarity eluent (e.g., 5:1 Hex:EtOAc) to elute non-polar impurities, then gradually increase the polarity (e.g., to 2:1 Hex:EtOAc) to elute your product, sharpening the band and improving separation.[27]

    • Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter of the column's stationary phase volume.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator to yield the purified compound.

Troubleshooting Guide

This section addresses common problems in a question-and-answer format.

Diagram: Troubleshooting Logic

Troubleshooting P1 Problem: Poor Separation C1 Cause: Suboptimal Eluent P1->C1 C5 Cause: Column Overloaded P1->C5 P2 Problem: Product Streaking / Tailing C2 Cause: Acid-Base Interaction P2->C2 P3 Problem: Product Won't Elute C3 Cause: Eluent Too Weak P3->C3 P4 Problem: Product Elutes Too Fast C4 Cause: Eluent Too Strong P4->C4 S1 Solution: Re-optimize Rf on TLC Use a shallow gradient C1->S1 S2 Solution: Add 0.5-1% Triethylamine (TEA) to eluent C2->S2 S3 Solution: Increase eluent polarity (e.g., more EtOAc or add MeOH) C3->S3 S4 Solution: Decrease eluent polarity (e.g., more Hexanes) C4->S4 S5 Solution: Use more silica gel (increase silica:sample ratio) C5->S5

Caption: A logic diagram for troubleshooting common chromatography issues.

Detailed Q&A

Q: My compound is smearing down the column as a long streak instead of a tight band. What is happening?

A: This is classic peak tailing, almost certainly caused by the interaction of the basic piperazine nitrogen with acidic silanol groups on the silica surface. The compound "sticks" and "unsticks" as it travels, smearing the band.

  • Primary Solution: Ensure you have added 0.5-1% triethylamine (TEA) or another volatile base to your eluent for both the TLC and the column run.[14] The TEA is more basic and will preferentially bind to the acidic sites, creating a more neutral surface for your compound to pass over smoothly.

  • Secondary Solution: If TEA does not fully resolve the issue, consider using neutral alumina as your stationary phase, though this may require re-optimizing your solvent system.

Q: I can't achieve baseline separation between my product and an impurity. They are too close on the TLC.

A: This is a problem of selectivity. The goal is to find a condition where the column interacts differently with your product and the impurity.

  • Try a Gradient: A slow, shallow gradient elution is often much more powerful than an isocratic one for separating close-running spots.[25][27] Start eluting with a solvent system where both spots have very low Rf values, and slowly increase the polarity. This will allow the less polar compound to move further ahead before the more polar compound (your product) begins to move significantly.

  • Change Solvent System: The selectivity of a separation can change dramatically with different solvents. If you are using Hexanes/EtOAc, try a system based on Dichloromethane/Methanol or Hexanes/Diethyl Ether. Different solvents interact with your compounds in unique ways, which can often increase the separation.

Q: My product has an Rf of 0.3 on the TLC plate, but it's taking forever to come off the column.

A: This discrepancy can arise from a few factors:

  • Column Packing: An improperly packed or overly compressed column can slow down solvent flow and alter retention.

  • Scale Effects: The dynamics of a TLC plate (a thin, open layer) are different from a packed column bed. Trailing that is minor on a TLC plate can become significant on a column. Ensure your eluent contains TEA.

  • Solution: If the compound is eluting, but very slowly, you can increase the polarity of your eluent mid-run (a "step gradient") to speed up the elution once you are confident the impurities have been washed off.[8]

Q: I ran my column and my product seems to have disappeared. It's not in any of the fractions.

A: This is a frustrating but common issue. There are several possibilities:

  • Compound Decomposed on the Column: If a compound is left on the acidic silica for too long, it can decompose.[8] This is less likely with a BOC-protected amine but possible. Always run columns as quickly as is reasonable.

  • It Eluted in the Solvent Front: If your initial eluent was too polar, the compound may have had no retention and eluted immediately in the first few fractions with the non-polar impurities.[8] Always check your first fraction by TLC.

  • It's Still on the Column: The eluent may be too weak. Try flushing the column with a very polar solvent mixture (e.g., 9:1 DCM:MeOH) and analyze the eluate. This will strip most compounds off the silica.

  • Fractions are Too Dilute: If you have a small amount of product, it might be spread across many fractions at a concentration too low to see on TLC. Try combining several fractions in the expected range and concentrating them before re-analyzing by TLC.[8]

References

  • Phenomenex. (2025). Isocratic Vs.
  • Danaher Life Sciences. (n.d.). Gradient vs.
  • Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru.
  • Mastelf. (2025). Gradient vs.
  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Oreate AI Blog. (2026).
  • Study.com. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Benchchem. (2025). Application Note: Isocratic vs.
  • Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
  • LCGC International. (n.d.).
  • Chemistry For Everyone. (2025).
  • Hawach. (2025).
  • PubMed. (2024).
  • Benchchem. (n.d.).
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • ChemistryViews. (2012).
  • Phenomenex. (2025).
  • Chemical Science (RSC Publishing). (2019).
  • VanVeller Lab Resources, Department of Chemistry. (n.d.).
  • NIH. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • Curly Arrow. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain.
  • Benchchem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Organic Syntheses Procedure. (n.d.). ...is added.
  • Buchi.com. (n.d.).
  • Reddit. (2022). BOC deprotection under basic conditions in anion-exchange HPLC?.
  • Chromatography Forum. (2015).
  • Benchchem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

common side products in the synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you identify, minimize, and eliminate common side products and impurities encountered during this synthetic procedure.

Introduction: The Synthetic Challenge

The synthesis of this compound is a cornerstone reaction for building more complex pharmaceutical intermediates. The primary transformation is a nucleophilic substitution between a benzylic halide, typically 4-bromo-1-fluoro-2-(bromomethyl)benzene, and the mono-protected N-Boc-piperazine. While seemingly straightforward, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. Understanding the origin of these side products is critical for process optimization and achieving high purity of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This table addresses the most frequently encountered problems during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Corrective Actions & Preventative Measures
Low yield of the desired product. 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Boc-Deprotection: Reaction temperature is too high or acidic contaminants are present, leading to further reactions of the deprotected amine. 3. Poor Quality Reagents: Degradation of the benzylic bromide starting material or impure N-Boc-piperazine.1. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2. Maintain a controlled reaction temperature (typically room temperature to 40°C). Ensure the base used (e.g., K₂CO₃, DIPEA) is sufficient to neutralize generated HBr. 3. Use freshly prepared or properly stored 4-bromo-1-fluoro-2-(bromomethyl)benzene. Use high-purity (≥99%) N-Boc-piperazine.[1]
Major impurity detected at ~514 g/mol (M+H)⁺. Bis-alkylation Impurity: This corresponds to 1,4-bis((4-bromo-1-fluoro-2-yl)methyl)piperazine. It forms when unprotected piperazine, present as an impurity in the N-Boc-piperazine starting material, reacts with two equivalents of the benzylic bromide.1. Source High-Purity N-Boc-Piperazine: The most critical step is to use a starting material with minimal piperazine content. 2. Use a Slight Excess of Nucleophile: Employing a slight molar excess (1.1-1.2 eq.) of N-Boc-piperazine can help ensure the electrophile is consumed before it can react with trace piperazine.
Multiple new spots on TLC, especially after prolonged heating. Thermal Degradation & Boc-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is thermally labile and sensitive to acid.[2][3] High temperatures or acidic conditions can cleave the Boc group, generating a free secondary amine which can then undergo further alkylation or other side reactions.1. Strict Temperature Control: Avoid excessive heating. Most alkylations of this type proceed efficiently at or slightly above room temperature. 2. Use a Non-Acidic Workup: During workup, avoid strong acidic washes until the product is isolated. A simple aqueous wash followed by a brine wash is often sufficient.
Impurity detected at ~222 g/mol (M+H)⁺. Hydrolysis of Starting Material: This mass corresponds to the [M-H₂O+H]⁺ ion of 4-bromo-2-(hydroxymethyl)-1-fluorobenzene. This occurs if water is present in the reaction solvent or reagents, leading to hydrolysis of the reactive benzylic bromide.1. Use Anhydrous Solvents: Ensure solvents like acetonitrile (ACN) or dimethylformamide (DMF) are anhydrous. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the main reaction and the formation of the major side products?

A1: The primary reaction is a nucleophilic substitution, most likely proceeding via an SN2 mechanism. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-bromo-1-fluoro-2-(bromomethyl)benzene and displacing the bromide leaving group. Benzylic halides are particularly reactive in such substitutions.[4][5] The most significant side product, the bis-alkylation impurity, also forms via an SN2 reaction, but involves the more nucleophilic, unprotected piperazine reacting twice.

Q2: I've identified the bis-alkylation impurity in my crude product. How can I effectively remove it?

A2: The bis-alkylation impurity has a significantly different polarity and a much higher molecular weight than the desired product. This makes it readily separable by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will typically elute the desired mono-substituted product first, with the bis-substituted impurity eluting at higher concentrations of the polar solvent.

Q3: My N-Boc-piperazine starting material is a bit old. Could this be the source of my problems?

A3: Yes, potentially. While N-Boc-piperazine is generally stable, improper storage (exposure to moisture, heat, or acidic vapors) can lead to slow degradation or hydrolysis, potentially increasing the content of unprotected piperazine.[6] It is always best practice to use reagents from a reliable supplier that meet stringent quality criteria and have been stored correctly in a cool, dry place.[1]

Q4: Can I use a stronger base, like sodium hydride (NaH), to accelerate the reaction?

A4: This is strongly discouraged. Using a very strong, non-nucleophilic base like NaH would deprotonate the N-H of N-Boc-piperazine, forming the corresponding anion. While this would be a more potent nucleophile, it can also promote elimination side reactions. More importantly, any trace water would react violently with NaH. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA) is sufficient to act as an acid scavenger for the HBr generated during the reaction, which is its primary role.

Q5: What analytical techniques are best for monitoring this reaction and identifying impurities?

A5: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Provides a quick and easy way to monitor the consumption of the starting materials and the formation of the product. A typical eluent system would be 30-50% Ethyl Acetate in Hexane.

  • LC-MS: Is invaluable for confirming the mass of the desired product and identifying the exact mass of any impurities, which is the first and most critical step in troubleshooting their origin.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation of the two most common side products.

Main_Reaction SM1 4-Bromo-1-fluoro-2-(bromomethyl)benzene Product This compound SM1->Product SM2 N-Boc-piperazine SM2->Product Sₙ2 Attack Base Base (e.g., K₂CO₃) Base->Product Acid Scavenger

Caption: Desired SN2 reaction pathway.

Bis_Alkylation SM1 4-Bromo-1-fluoro-2- (bromomethyl)benzene (2 eq.) Side_Product 1,4-bis((4-bromo-1-fluoro-2-yl)methyl)piperazine SM1->Side_Product Impurity Piperazine (Impurity in N-Boc-piperazine) Impurity->Side_Product Double Sₙ2 Attack

Caption: Formation of the bis-alkylation side product.

Hydrolysis_Reaction SM1 4-Bromo-1-fluoro-2-(bromomethyl)benzene Side_Product 4-Bromo-2-(hydroxymethyl)-1-fluorobenzene SM1->Side_Product Water H₂O (Contaminant) Water->Side_Product Hydrolysis

Caption: Formation of the hydrolysis side product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • 4-bromo-1-fluoro-2-(bromomethyl)benzene (1.0 eq.)

    • N-Boc-piperazine (1.1 eq.)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • Acetonitrile (ACN), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add N-Boc-piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile to the flask and stir the suspension for 10 minutes at room temperature.

    • In a separate flask, dissolve 4-bromo-1-fluoro-2-(bromomethyl)benzene in a minimal amount of anhydrous acetonitrile.

    • Add the solution of the benzylic bromide dropwise to the stirring piperazine suspension over 15-20 minutes.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Reaction Monitoring: Monitor the reaction by TLC (e.g., 40% Ethyl Acetate/Hexane) until the starting benzylic bromide spot is no longer visible.

    • Workup: Once complete, filter the reaction mixture to remove the potassium carbonate. Wash the solid filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 50%).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.

Protocol 2: LC-MS Analysis for Impurity Profiling
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in methanol or acetonitrile (~1 mg/mL).

  • LC Conditions (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 0.5-1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100-1000.

  • Expected Masses (M+H)⁺:

    • Product: ~373.1 g/mol

    • Bis-alkylation Impurity: ~514.0 g/mol

    • Hydrolysis Impurity: ~222.0 g/mol (as [M-H₂O+H]⁺ from 239.9 g/mol actual mass)

    • N-Boc-piperazine: ~187.1 g/mol

References

  • Santa Cruz Biotechnology.
  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem.
  • CymitQuimica. CAS 57260-71-6: N-BOC-Piperazine.
  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution.
  • Khan Academy.

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Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene (CAS No. 1355247-99-2). This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of complex pharmaceutical intermediates. Achieving high yield and purity is critical for downstream applications and overall project efficiency.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's nuances. We will explore the causality behind experimental choices, troubleshoot common issues that lead to diminished yields, and answer frequently asked questions to ensure your synthesis is both successful and reproducible.

The most common synthetic route involves a two-step process:

  • Benzylic Bromination: Radical bromination of 4-bromo-1-fluoro-2-methylbenzene to form the key intermediate, 4-bromo-2-(bromomethyl)-1-fluorobenzene.

  • Nucleophilic Substitution: Reaction of the benzylic bromide intermediate with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) to yield the final product.

This guide will address potential pitfalls in both stages of this synthesis.

G start Starting Material: 4-Bromo-1-fluoro-2-methylbenzene step1 Step 1: Radical Bromination (e.g., NBS, AIBN, CCl₄) start->step1 intermediate Intermediate: 4-Bromo-2-(bromomethyl)-1-fluorobenzene step1->intermediate step2 Step 2: Nucleophilic Substitution (Sₙ2) (e.g., DMF, 60-80 °C) intermediate->step2 reagent N-Boc-Piperazine Base (e.g., K₂CO₃) reagent->step2 product Final Product: This compound step2->product

Caption: General two-step synthesis workflow.

Troubleshooting Guide: Low Yield & Impurity Formation

This section is structured to address specific problems you may encounter.

Question 1: My yield from Step 1 (Benzylic Bromination) is very low, and I see multiple spots on my TLC plate. What's going wrong?

Answer: Low yield in radical bromination of the toluene derivative is a frequent issue, often stemming from improper initiation or competing side reactions. Let's break down the causes.

Possible Cause A: Inefficient Radical Initiation The reaction requires the generation of a bromine radical. If the initiation is slow or inefficient, the reaction will stall.

  • Expert Insight: The choice of initiator and reaction conditions is critical. Azobisisobutyronitrile (AIBN) is a common choice, but its half-life is temperature-dependent. Operating at a temperature too low for your solvent will result in sluggish initiation. For instance, AIBN's 10-hour half-life temperature is ~65 °C. If you are running the reaction in refluxing CCl₄ (~77 °C), initiation should be efficient.

  • Solution:

    • Ensure your initiator (e.g., AIBN, benzoyl peroxide) is fresh. Radical initiators can decompose upon storage.

    • Use a reaction temperature appropriate for your chosen initiator and solvent.

    • Alternatively, photo-initiation with a broad-spectrum UV lamp can be used, often providing cleaner reactions at lower temperatures.

Possible Cause B: Competing Ring Bromination The aromatic ring itself can be brominated under certain conditions, leading to a complex mixture of isomers and consuming your starting material.

  • Expert Insight: Electrophilic aromatic substitution (ring bromination) is catalyzed by Lewis acids and is often an ionic pathway, whereas benzylic bromination is a radical pathway. The presence of trace acids or metal impurities can promote the undesired ring bromination. N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, constant concentration of Br₂, which favors the radical pathway.

  • Solution:

    • Use freshly recrystallized NBS. Impurities in aged NBS can initiate ionic pathways.

    • Ensure your glassware is scrupulously clean and dry.

    • Conduct the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can encourage ionic side reactions.

    • Consider adding a radical stabilizer or acid scavenger, though this is not typically necessary with high-purity reagents.

Possible Cause C: Formation of Dibrominated Product If the reaction is left for too long or if an excess of NBS is used, the desired benzylic bromide can be converted to a dibrominated species (Ar-CHBr₂).

  • Solution:

    • Use a slight excess, but not a large excess, of the starting toluene derivative relative to NBS (e.g., 1.05 to 1.0 equivalents).

    • Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. The product spot (benzylic bromide) is often a lachrymator, which can sometimes be detected during TLC spotting.

G start Low Yield in Step 1? check_sm TLC shows unreacted starting material? start->check_sm Yes check_spots TLC shows multiple new spots? start->check_spots No check_sm->check_spots No sol_initiation Cause: Poor Initiation Solution: 1. Check initiator age/purity. 2. Increase temperature. 3. Use photo-initiation. check_sm->sol_initiation Yes sol_ring Cause: Ring Bromination Solution: 1. Recrystallize NBS. 2. Use non-polar solvent. 3. Ensure clean, dry glassware. check_spots->sol_ring Yes (Polar impurities) sol_over Cause: Over-bromination Solution: 1. Monitor reaction closely by TLC. 2. Use ~1.0 eq. of NBS. check_spots->sol_over Yes (Non-polar impurities)

Caption: Troubleshooting logic for the benzylic bromination step.

Question 2: The substitution reaction (Step 2) is slow or incomplete, and my yield is poor even after prolonged heating.

Answer: An inefficient Sₙ2 reaction is typically due to issues with reagents, solvent, or temperature. The nucleophilicity of N-Boc-piperazine is moderate, so conditions must be optimized.

ProblemPossible CauseRecommended Solution & Explanation
Reaction Stalled 1. Insufficiently Active Nucleophile: The secondary amine of Boc-piperazine needs to be deprotonated or assisted by a suitable base.Use a non-nucleophilic inorganic base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in at least 2.0 equivalents. Cs₂CO₃ is more soluble and can accelerate reactions. The base neutralizes the HBr formed, driving the reaction to completion.
2. Poor Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the Sₙ2 transition state.Use a polar aprotic solvent such as DMF or Acetonitrile (ACN). These solvents solvate the cation (K⁺) but not the anion (the nucleophile), increasing the nucleophile's reactivity. THF is a less polar option and may result in slower reaction rates.[1]
3. Low Reaction Temperature: Sₙ2 reactions have a significant activation energy barrier.The reaction temperature often requires heating. A range of 60-80 °C is a good starting point.[2] Excessively high temperatures (>100 °C) can risk deprotection of the Boc group or other side reactions.
Impurity Formation 4. Degradation of Benzylic Bromide: The intermediate is a lachrymator and can be unstable, especially if crude.Use the 4-bromo-2-(bromomethyl)-1-fluorobenzene intermediate immediately after preparation and purification. If stored, keep it in a cool, dark place under an inert atmosphere.
5. Boc Deprotection: The Boc protecting group is sensitive to acid.Ensure the base (e.g., K₂CO₃) is fully neutralized before acidic workup. If the Boc group is lost, the resulting free piperazine can react a second time, leading to dimeric impurities.[3]

Frequently Asked Questions (FAQs)

Q1: Why is N-Boc-piperazine used instead of piperazine itself? A: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the two amine functionalities in piperazine.[3] If unprotected piperazine were used, the benzylic bromide could react with both nitrogen atoms, leading to a mixture of the desired mono-alkylated product and an undesired, difficult-to-separate bis-alkylated (dimeric) impurity. The Boc group ensures mono-alkylation and can be easily removed later if needed.

Q2: What is the best way to monitor the progress of these reactions? A: For both steps, Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Step 1 (Bromination): Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). The product will have a slightly higher Rf than the starting material. Staining with potassium permanganate can help visualize the spots.

  • Step 2 (Substitution): Use a more polar system (e.g., 7:3 Hexane:Ethyl Acetate). The final product is significantly more polar than the benzylic bromide intermediate and will have a much lower Rf. UV visualization is effective as all aromatic components are UV-active.

Q3: My final product looks oily and is difficult to purify. What are my options? A: While some related compounds are solids, it's possible for the final product to be a viscous oil, making crystallization difficult.

  • Purification: Flash column chromatography on silica gel is the most reliable method for purification. A gradient elution from low polarity (e.g., 9:1 Hexane:EtOAc) to higher polarity (e.g., 7:3 Hexane:EtOAc) should effectively separate the product from non-polar starting materials and polar baseline impurities.

  • Isolation: After chromatography, ensure all solvent is removed under high vacuum. If the product is still an oil, it can be stored as is, dissolved in a suitable solvent for future use, or attempts can be made to salt it out if the Boc group is first removed.

Q4: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is essential for structural confirmation and purity assessment.[4]

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. You should expect to see characteristic signals for the aromatic protons, the benzylic CH₂ group, the piperazine ring protons, and the bulky tert-butyl group of the Boc protector.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

  • HPLC: This technique is ideal for assessing the purity of the final compound.[4]

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on laboratory safety standards and preliminary small-scale experiments.

Protocol 1: Synthesis of 4-Bromo-2-(bromomethyl)-1-fluorobenzene
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-1-fluoro-2-methylbenzene (1.0 eq.).

  • Add a suitable solvent (e.g., CCl₄, 5 mL per mmol of starting material).

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq.).

  • Heat the mixture to reflux (approx. 77 °C for CCl₄) under an inert atmosphere (Nitrogen or Argon).

  • Monitor the reaction by TLC every 30 minutes. The reaction is typically complete in 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Combine the filtrates and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash chromatography or used directly in the next step if it is sufficiently pure. Caution: The product is a lachrymator.

Protocol 2: Synthesis of this compound
  • To a round-bottom flask, add the crude or purified 4-bromo-2-(bromomethyl)-1-fluorobenzene (1.0 eq.), N-Boc-piperazine (1.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 4 mL per mmol of the bromide).

  • Stir the mixture under an inert atmosphere and heat to 70 °C.

  • Monitor the reaction by TLC until the benzylic bromide spot has disappeared (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (gradient elution, Hexane/Ethyl Acetate) to afford the pure product.

References

  • BenchChem. Technical Support Center: Synthesis of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

  • BenchChem. Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

  • ResearchGate. Optimization of reaction conditions. ResearchGate.

  • University of Cambridge. Reaction Chemistry & Engineering. University of Cambridge.

  • ResearchGate. Optimization of the reaction conditions. ResearchGate.

  • ResearchGate. Optimization of reaction conditions for the synthesis of compounds 11-14. ResearchGate.

  • Atlantis Press. Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

  • PrepChem.com. Synthesis of 4-bromo-4'-fluorobenzophenone. PrepChem.com.

  • BLD Pharm. 4-Bromo-2-fluoro-1-iodobenzene. BLD Pharm.

  • BenchChem. temperature optimization for reactions with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health.

  • Academia.edu. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Academia.edu.

  • BOC Sciences. Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. BOC Sciences.

  • BenchChem. Application Notes and Protocols for C-H Functionalization of N-Boc-Piperazine in Analog Synthesis. BenchChem.

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][5]thiadiazole). MDPI.

  • BenchChem. A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. BenchChem.

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. National Institutes of Health.

  • National Institutes of Health. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. National Institutes of Health.

  • Google Patents. Process for the preparation of p-bromofluorobenzene. Google Patents.

  • National Institutes of Health. A Novel Synthesis of Bromobenzenes Using Molecular Bromine. National Institutes of Health.

  • ResearchGate. Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.

  • BOC Sciences. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. BOC Sciences.

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Organic Syntheses.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Fluoro-4'-methyl-1,1'-biphenyl. BenchChem.

  • TCI Chemicals. Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals.

  • Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.

  • ChemicalBook. 4-Bromo-2-fluorobenzonitrile synthesis. ChemicalBook.

  • King-Pharm. 2-(4-BOC-Piperazinomethyl)-1-bromo-3-fluorobenzene. King-Pharm.

  • 幺米Lab. This compound, 98%+. 幺米Lab.

  • National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Institutes of Health.

  • ResearchGate. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate.

  • PubMed. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. National Institutes of Health.

  • Sapphire Bioscience. 5-Bromo-2-(4-BOC-piperazin-1-yl)pyrimidine. Sapphire Bioscience.

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Technical Support Center: Navigating the Acidic Stability of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and need to understand its stability profile, particularly under acidic conditions. The primary challenge encountered with this molecule is the acid-labile nature of the tert-butyloxycarbonyl (BOC) protecting group on the piperazine moiety. This guide provides in-depth, field-tested insights into managing this reactivity, troubleshooting common experimental issues, and ensuring the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The principal stability issue is the susceptibility of the N-BOC group to cleavage under acidic conditions. The BOC group is a carbamate that is designed to be removed with acid.[1] This deprotection is often a desired synthetic step, but unintentional cleavage can occur if the molecule is exposed to even moderately acidic environments during other reactions, work-up procedures, or purification (e.g., silica gel chromatography with acidic eluents).

Q2: How do the bromo and fluoro substituents on the benzene ring affect the stability of the BOC group?

While the bromo and fluoro groups are on the phenyl ring and not directly attached to the piperazine, their electron-withdrawing nature can have a modest, indirect electronic effect. However, the most significant factor governing the lability of the BOC group is the direct exposure to acidic reagents. Studies on related compounds have shown that electron-withdrawing groups on aromatic systems can sometimes accelerate BOC deprotection.[2] Therefore, it is prudent to assume standard acid sensitivity for this compound.

Q3: What are the typical acidic reagents used for the intentional deprotection of this compound?

The most common and effective methods for the deprotection of N-Boc-piperazine derivatives involve the use of strong acids.[3] Standard conditions include:

  • Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[1][3]

  • Hydrogen chloride (HCl) , often as a solution in an organic solvent such as 1,4-dioxane or methanol.[3]

Q4: Can the BOC group be cleaved under other, non-acidic conditions?

While acid-catalyzed cleavage is the most common method, thermal deprotection at high temperatures (e.g., 150°C) is also possible, although less common in standard laboratory practice.[4] Certain Lewis acids and other specific reagents can also effect deprotection.[2] For this molecule, acidic conditions remain the primary concern for unintended cleavage.

Troubleshooting Guide: BOC Deprotection and Stability Issues

This section addresses specific problems you may encounter during the handling and reaction of this compound.

Issue 1: Incomplete BOC Deprotection

Symptom: Analytical data (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the deprotection reaction.

Root Causes & Solutions:

  • Insufficient Acid Stoichiometry: The deprotection is a chemical reaction that consumes acid. If the amount of acid is too low, the reaction will not proceed to completion.

    • Solution: Increase the equivalents of the acid (TFA or HCl solution). For TFA, concentrations of 20-50% (v/v) in DCM are common.[3] For HCl in dioxane, using 3-5 equivalents is a typical starting point.[3]

  • Inadequate Reaction Time: Deprotection is a kinetically controlled process.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Extend the reaction time until the starting material is fully consumed.[3]

  • Low Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently warm the reaction mixture. A moderate increase in temperature to 40-50°C can often accelerate the deprotection process.[3]

  • Poor Solubility: If the starting material is not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure your compound is fully dissolved. If solubility in DCM (for TFA deprotection) or dioxane (for HCl) is an issue, consider alternative solvents or solvent mixtures.

Issue 2: Formation of Side Products

Symptom: HPLC or NMR analysis of the crude product shows unexpected peaks in addition to the desired deprotected amine and starting material.

Root Causes & Solutions:

  • Alkylation by tert-butyl Cation: The mechanism of BOC deprotection generates a reactive tert-butyl carbocation (t-Bu⁺).[5] This cation can alkylate any nucleophilic sites on your molecule or in the reaction mixture.

    • Solution: Add a "cation scavenger" to the reaction mixture. Common scavengers like anisole, cresol, or thiophenol can trap the reactive t-butyl cation and prevent side reactions.

  • Degradation of Other Functional Groups: If your molecule contains other acid-sensitive groups (e.g., esters, acetals), the harsh conditions of BOC deprotection can cleave them as well.

    • Solution: If other acid-labile groups are present, you may need to employ milder deprotection methods or reconsider your synthetic strategy.[3]

  • Ring Fragmentation: Under very strong acidic conditions and elevated temperatures, fragmentation of the piperazine ring can occur.

    • Solution: Carefully control the reaction temperature and time to minimize this side reaction.[3]

Issue 3: Difficulties with Product Isolation and Work-up

Symptom: Trouble isolating the free amine product after the reaction is complete. The product may be an oil, highly water-soluble, or difficult to separate from reaction byproducts.

Root Causes & Solutions:

  • Formation of the Amine Salt: The deprotection reaction yields the protonated amine, typically as a TFA or HCl salt. These salts can be highly soluble in aqueous solutions or may precipitate from organic solvents.

    • Solution for Isolating the Free Base: After removing the volatile acid and solvent under reduced pressure, dissolve the residue in a biphasic system (e.g., DCM and water). Add a base such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to neutralize the acid and deprotonate the amine. Extract the free amine into the organic layer, dry, and concentrate.[3]

    • Solution for Isolating the Salt: If the hydrochloride salt is desired and precipitates from the reaction mixture (common with HCl in dioxane), it can often be isolated by filtration and washing with a non-polar solvent like diethyl ether.[3]

Experimental Protocols

Protocol 1: BOC Deprotection using Trifluoroacetic Acid (TFA) in DCM
  • Dissolution: Dissolve the this compound in anhydrous DCM (a concentration of 0.1 M is a good starting point).

  • Acid Addition: To the stirred solution, add TFA. A common concentration is 20-50% (v/v) TFA in DCM.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS every 30-60 minutes.

  • Completion and Concentration: Once the reaction is complete (typically 1-4 hours), remove the excess TFA and DCM under reduced pressure using a rotary evaporator.

  • Work-up (to obtain free base):

    • Dissolve the residue in DCM.

    • Wash the organic solution with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[3]

Protocol 2: BOC Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the this compound (1.0 equiv.) in a minimal amount of 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

  • Isolation:

    • Option A (Precipitation): Add diethyl ether to fully precipitate the product, then collect the solid by filtration.

    • Option B (Concentration): Remove the solvent under reduced pressure to obtain the hydrochloride salt.[3]

Protocol 3: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Use silica gel plates (e.g., Silica Gel 60 F254).

  • Spotting: Spot the reaction mixture alongside the starting material as a reference.

  • Elution: Elute the plate with a suitable mobile phase. A polar system like dichloromethane/methanol (e.g., 9:1) is often effective.

  • Visualization: The deprotected amine is more polar and will have a lower Rf value than the BOC-protected starting material. Visualize the spots under UV light and/or by staining with ninhydrin, which specifically detects primary and secondary amines.

Data Summary and Visualization

Table 1: Comparison of Common Acidic Deprotection Conditions
Reagent SystemTypical ConcentrationSolventTemperatureTypical TimeNotes
TFA/DCM 20-50% (v/v)Dichloromethane (DCM)Room Temp.1-4 hoursVolatile and easy to remove; TFA salts can sometimes be difficult to handle.
HCl/Dioxane 4 M solution (3-5 eq.)1,4-DioxaneRoom Temp.1-3 hoursOften precipitates the HCl salt, which can be easily isolated by filtration.[3]
Diagrams

BOC_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN BOC-Protected Amine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc Acid Attack H_plus H⁺ (from Acid) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation FreeAmine Deprotected Amine CarbamicAcid->FreeAmine Spontaneous CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection mechanism of a BOC-protected amine.

Troubleshooting_Workflow start Incomplete Deprotection Observed (by TLC/LC-MS) check_acid Is acid concentration sufficient? start->check_acid check_time Is reaction time sufficient? check_acid->check_time Yes increase_acid Increase Acid (e.g., 20% -> 50% TFA) check_acid->increase_acid No check_temp Is temperature adequate? check_time->check_temp Yes increase_time Extend Reaction Time (monitor closely) check_time->increase_time No check_sol Is starting material fully dissolved? check_temp->check_sol Yes increase_temp Increase Temperature (e.g., to 40-50°C) check_temp->increase_temp No change_sol Change Solvent System check_sol->change_sol No complete Reaction Complete check_sol->complete Yes increase_acid->check_time increase_time->check_temp increase_temp->check_sol change_sol->complete

Caption: Troubleshooting workflow for incomplete BOC deprotection reactions.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. [Link]

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. (2017). New Journal of Chemistry (RSC Publishing). [Link]

  • Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. (n.d.). Semantic Scholar. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). The Journal of Organic Chemistry. [Link]

  • Specific solvent issues with BOC deprotection. (n.d.). ACS Green Chemistry Institute. [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Semantic Scholar. [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? (2020). Reddit. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As a key intermediate in the synthesis of pharmaceuticals like Niraparib, a PARP inhibitor used in cancer therapy, understanding its reactivity is crucial for successful and reproducible outcomes.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical experience.

Understanding the Molecule: Key Structural Features and Reactivity

This compound is a multi-functionalized aromatic compound. Its reactivity is primarily dictated by three key features: the bromo substituent, the fluoro substituent, and the BOC-protected piperazinomethyl side chain. The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The fluorine atom, positioned ortho to the bromine, can influence the electronic properties of the aromatic ring and the regioselectivity of certain reactions. The bulky tert-butyloxycarbonyl (BOC) protecting group on the piperazine moiety is sensitive to acidic conditions and its stability is a critical consideration during reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

This compound is a key building block in medicinal chemistry, most notably in the synthesis of Niraparib.[1][2] Its structure allows for the strategic introduction of various functionalities through cross-coupling reactions at the bromo-position, ultimately leading to the formation of complex drug molecules.

Q2: How stable is the BOC protecting group under typical cross-coupling conditions?

The BOC group is generally stable under the basic conditions used in many Suzuki and Buchwald-Hartwig reactions. However, it is highly susceptible to cleavage under acidic conditions.[4] Care must be taken during aqueous workup if acidic solutions are used. The BOC group's stability can be compromised by prolonged heating at high temperatures, although this is less common under standard cross-coupling protocols.

Q3: Can the fluorine atom interfere with or participate in cross-coupling reactions?

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making the bromine the preferential site for oxidative addition in palladium-catalyzed reactions. Therefore, under standard Suzuki or Buchwald-Hartwig conditions, the fluorine atom is generally unreactive. However, its presence ortho to the bromine can electronically influence the C-Br bond, potentially affecting the rate of oxidative addition.

Q4: Does the piperazinomethyl side chain have any impact on the reaction?

Yes, the nitrogen atoms in the piperazine ring can potentially coordinate to the palladium catalyst. This can have both beneficial and detrimental effects. In some cases, such coordination can stabilize the catalyst, while in others it may lead to catalyst inhibition or the formation of inactive complexes. This is a critical consideration when troubleshooting failed or low-yielding reactions.

Troubleshooting Failed Reactions: A Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound.

Issue 1: Low or No Product Formation

A lack of product is the most common issue. The following workflow can help identify the root cause.

troubleshooting_workflow start Low/No Product reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check catalyst_check Assess Catalyst System (Pd Source & Ligand) reagent_check->catalyst_check Reagents OK conditions_check Evaluate Reaction Conditions (Base, Solvent, Temp.) catalyst_check->conditions_check Catalyst OK workup_check Investigate Workup & Purification conditions_check->workup_check Conditions OK

Troubleshooting Workflow for Low/No Product Formation

Step 1: Verify Reagent Quality and Stoichiometry

  • Purity of Starting Material: Ensure the this compound is of high purity. Impurities can poison the catalyst.

  • Boronic Acid/Ester Quality (Suzuki): Boronic acids are prone to decomposition (protodeboronation). Use fresh, high-purity boronic acid or consider more stable alternatives like pinacol esters or trifluoroborate salts.

  • Amine Quality (Buchwald-Hartwig): Ensure the amine coupling partner is pure and free of contaminants.

  • Stoichiometry: Double-check the molar ratios of all reagents. An incorrect ratio of aryl halide to coupling partner, base, or catalyst can lead to reaction failure.

Step 2: Assess the Catalyst System

  • Palladium Source and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For sterically hindered substrates or when catalyst inhibition is suspected, consider using bulky, electron-rich ligands like those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos).

  • Catalyst Deactivation: The piperazine nitrogen atoms can potentially chelate to the palladium center, leading to catalyst deactivation. If this is suspected, increasing the ligand-to-palladium ratio or switching to a ligand less prone to displacement may be beneficial.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

Step 3: Evaluate Reaction Conditions

ParameterCommon IssueRecommended Action
Base Incorrect base strength or poor solubility.For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices. For Buchwald-Hartwig, a stronger base like NaOt-Bu or LHMDS is often required. Ensure the base is finely powdered and anhydrous for optimal reactivity.
Solvent Poor solubility of reagents or catalyst.Common solvents include toluene, dioxane, and DMF. A combination of an organic solvent with water is often used in Suzuki reactions. Ensure the chosen solvent is anhydrous and degassed.
Temperature Too low for reaction to proceed or too high, leading to decomposition.Most cross-coupling reactions require heating (80-110 °C). If no reaction is observed, a modest increase in temperature may be necessary. If decomposition is suspected, lower the temperature and increase the reaction time.

Step 4: Investigate Workup and Purification

  • BOC Deprotection: During aqueous workup, avoid acidic conditions which can cleave the BOC group. Use a saturated solution of sodium bicarbonate or a mild base for pH adjustment.

  • Product Isolation: The product may be highly soluble in the aqueous phase, especially if the BOC group has been unintentionally removed. Ensure thorough extraction with an appropriate organic solvent.

Issue 2: Significant Side Product Formation

The presence of side products can complicate purification and reduce the yield of the desired compound.

Common Side Products and Their Mitigation:

Side ProductLikely CauseMitigation Strategy
Dehalogenation (Bromo replaced by H) Presence of a hydride source (e.g., solvent, base).Use anhydrous solvents and avoid bases that can act as hydride donors.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen, inefficient transmetalation.Ensure rigorous degassing of solvents. Optimize the base and reaction temperature to favor cross-coupling over homocoupling.
BOC Deprotection Acidic conditions during reaction or workup.Maintain basic or neutral conditions throughout the process. Use mild workup procedures.

Experimental Protocols

The following are generalized, starting-point protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

suzuki_protocol reagents 1. Add Aryl Halide, Boronic Acid, & Base to Flask atmosphere 2. Evacuate & Backfill with Inert Gas (3x) reagents->atmosphere catalyst 3. Add Pd Catalyst & Ligand atmosphere->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (80-110 °C) solvent->reaction

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water or dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat with vigorous stirring (typically 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

References

  • Patel, B. A., & Van Vranken, D. L. (2010). A mild, protecting-group-free synthesis of N-Boc-protected piperazine. The Journal of Organic Chemistry, 75(18), 6345–6348.
  • CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents. (n.d.).
  • Synthesis of Niraparib, a cancer drug candidate. (n.d.). University of Oxford. Retrieved January 15, 2026, from [Link]

  • Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As your dedicated application scientist, my goal is to blend technical precision with practical, field-tested insights to navigate the nuances of this synthesis.

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The core of this synthesis lies in a nucleophilic substitution reaction, where the temperature is a critical parameter that dictates the reaction's success, influencing both yield and purity. This guide will focus on the optimization of the reaction temperature to ensure a robust and reproducible synthesis.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses common issues encountered during the synthesis, with a focus on temperature-related challenges.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution & Rationale
Reaction Temperature is Too Low Solution: Gradually increase the reaction temperature in 5-10°C increments. Rationale: The reaction is a nucleophilic substitution, likely following an S\N2 pathway, which requires sufficient thermal energy to overcome the activation barrier.[1][2][3] A low temperature will result in a sluggish or stalled reaction. For reactions involving a polar aprotic solvent like DMF, a starting temperature of 60-80°C is often a good initial range.[4]
Incomplete Deprotonation of N-Boc-piperazine (if applicable) Solution: While N-Boc-piperazine is a secondary amine and a reasonably good nucleophile, the presence of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) can enhance its nucleophilicity. Rationale: The base can deprotonate any trace amounts of acid in the reaction mixture or interact with the N-H bond, making the nitrogen a more potent nucleophile.
Poor Solubility of Reactants Solution: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are generally effective at dissolving both the benzylic halide and N-Boc-piperazine.[4] If solubility remains an issue, a slight increase in temperature can also improve it.
Degradation of Starting Materials or Product Solution: If you suspect thermal instability, consider running the reaction at a lower temperature for a longer duration. Rationale: Benzylic halides can be susceptible to elimination or other side reactions at elevated temperatures.[2] Monitoring the reaction by TLC or LC-MS can help identify the formation of degradation products.

Problem 2: Formation of Multiple By-products

Possible Cause Recommended Solution & Rationale
Reaction Temperature is Too High Solution: Decrease the reaction temperature. Rationale: High temperatures can promote side reactions such as elimination of HBr from the benzylic bromide, or over-alkylation of the piperazine if the BOC group is inadvertently cleaved.[4] The benzylic position is prone to various reactions, and maintaining optimal temperature is key to selectivity.[3][5]
Presence of Moisture Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: Water can hydrolyze the benzylic halide to the corresponding alcohol, a common side product. It can also affect the activity of any base used.[4]
Radical Reactions Solution: Ensure the reaction is performed in the dark and under an inert atmosphere. Rationale: Benzylic positions are susceptible to radical reactions, especially in the presence of light or trace metals.[5] While less common for nucleophilic substitutions, it's a possibility to consider if unexpected by-products are observed.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound?

The most probable and efficient synthetic route is the nucleophilic substitution of a benzylic halide, such as 4-bromo-2-(bromomethyl)-1-fluorobenzene, with N-Boc-piperazine. This reaction leverages the high reactivity of the benzylic position towards nucleophilic attack.[5]

Q2: What is a good starting point for the reaction temperature?

A good starting point for this reaction in a polar aprotic solvent like DMF or acetonitrile would be in the range of 60-80°C.[4] If the reaction is slow, the temperature can be cautiously increased. Conversely, if by-product formation is significant, the temperature should be lowered.

Q3: How does the choice of solvent affect the optimal reaction temperature?

The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S\N2 reactions as they can solvate the cation while leaving the nucleophile relatively free, often allowing for lower reaction temperatures compared to non-polar solvents.[4]

Q4: What role does a base, like potassium carbonate, play in this reaction?

While N-Boc-piperazine can act as its own base to neutralize the HBr formed during the reaction, adding a non-nucleophilic base like K₂CO₃ can be beneficial. It acts as an acid scavenger, preventing the protonation of the starting piperazine and thus maintaining its nucleophilicity throughout the reaction.

Q5: How can I effectively monitor the progress of the reaction to optimize the temperature?

Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques to monitor the reaction. By taking aliquots at regular intervals, you can track the consumption of starting materials and the formation of the product and any by-products. This data will be invaluable in determining if the reaction is proceeding cleanly and at an acceptable rate at the chosen temperature.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol and may require optimization.

Materials:

  • 4-Bromo-2-(bromomethyl)-1-fluorobenzene (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-bromo-2-(bromomethyl)-1-fluorobenzene and anhydrous DMF.

  • Add N-Boc-piperazine and potassium carbonate to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Temperature Optimization Study

To determine the optimal reaction temperature, a series of small-scale parallel reactions can be performed.

Procedure:

  • Set up multiple small-scale reactions (e.g., in reaction vials) with identical amounts of starting materials, base, and solvent as described in the general protocol.

  • Place each reaction in a heating block or oil bath set to a different temperature (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).

  • Run the reactions for a fixed amount of time (e.g., 4 hours).

  • After the allotted time, quench all reactions simultaneously.

  • Analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the yield of the desired product and the relative amounts of by-products at each temperature.

  • Plot the yield and purity against temperature to identify the optimal range.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_optimization Temperature Optimization cluster_analysis Analysis & Troubleshooting cluster_workup Workup & Purification start Combine Reactants: - 4-Bromo-2-(bromomethyl)-1-fluorobenzene - N-Boc-piperazine - K₂CO₃ - Anhydrous DMF temp_check Is Reaction Optimized? start->temp_check monitor Monitor by TLC/LC-MS temp_check->monitor Run at Set Temperature low_yield Low Yield? monitor->low_yield byproducts By-products? monitor->byproducts increase_temp Increase Temperature low_yield->increase_temp Yes workup Aqueous Workup & Extraction low_yield->workup No decrease_temp Decrease Temperature byproducts->decrease_temp Yes byproducts->workup No increase_temp->temp_check Re-evaluate decrease_temp->temp_check Re-evaluate purify Column Chromatography workup->purify product Pure Product purify->product

Caption: Workflow for optimizing reaction temperature.

References

  • PrepChem. Synthesis of 4-bromo-4'-fluorobenzophenone. Available from: [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. Available from: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Wiley Online Library. Ga‐catalyzed temperature‐dependent oxazolidinone/piperazine synthesis from phenyl aziridines involving a divergent ligand-. Available from: [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Available from: [Link]

  • Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Available from: [Link]

  • Chemistry LibreTexts. 13.07: Substitution of benzylic and allylic halides. Available from: [Link]

  • ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Available from: [Link]

  • Khan Academy. Reactions at the benzylic position. Available from: [Link]

Sources

Technical Support Center: Preventing Debromination of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common side reaction of debromination (hydrodebromination) encountered during synthetic transformations. This document provides in-depth troubleshooting, preventative protocols, and mechanistic insights to ensure the success of your experiments.

Overview: The Challenge of Premature Debromination

This compound is a valuable building block in medicinal chemistry, frequently employed in cross-coupling reactions to construct complex molecular architectures. However, its utility is often hampered by a competing reaction pathway: the undesired replacement of the bromine atom with a hydrogen atom. This process, known as hydrodebromination or simply debromination, consumes the starting material, reduces the yield of the desired product, and introduces a significant purification challenge.

Understanding the underlying causes of this side reaction is the first step toward its prevention. This guide will walk you through the most common scenarios that lead to debromination and provide actionable solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues reported by users.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

This is the most frequent context in which debromination is observed. The culprit is often the formation of a palladium-hydride (Pd-H) species, which can participate in a competing catalytic cycle to cause reductive dehalogenation.[1][2]

Q1: I'm performing a Suzuki-Miyaura coupling and observing up to 30% of the debrominated byproduct, 2-(4-BOC-piperazinomethyl)-1-fluorobenzene. What are the most likely causes?

A1: This is a classic case of hydrodebromination competing with the desired cross-coupling. Several factors can promote the formation of the Pd-H intermediate responsible for this side reaction.[2]

  • Hydride Sources: Trace water, alcohols (especially isopropanol or ethanol used as solvents), or even certain amine bases can act as hydride sources.[3][4] For instance, secondary alcohols can be oxidized by Pd(II), generating a Pd-H species.[2]

  • Base-Promoted Decomposition: In some cases, the base used to activate the boronic acid can promote side reactions. Strong bases may facilitate the decomposition of the boronic acid or react with the solvent to generate hydride sources.[5][6]

  • Catalyst/Ligand System: The choice of palladium source and ligand is critical. Some ligand systems are more prone to forming Pd-H species or may not promote the desired reductive elimination step efficiently, allowing the competing debromination pathway to dominate.[7]

  • Reaction Temperature: High temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including debromination.

Solution Pathway:

  • Rigorous Control of Reaction Conditions: Ensure all glassware is oven- or flame-dried.[8] Use anhydrous, degassed solvents. Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents.

  • Optimize the Base: Switch to a milder, non-nucleophilic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices to stronger bases like alkoxides.[7]

  • Screen Ligands: Employ bulky, electron-rich phosphine ligands. These ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig, are designed to accelerate the rate-limiting reductive elimination step of the desired C-C bond formation, outcompeting the debromination pathway.[9][10]

  • Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable conversion rate. Often, an optimized catalyst system can allow for significantly lower reaction temperatures (e.g., 40-60 °C instead of >80 °C).[7]

Q2: In my Buchwald-Hartwig amination, the reaction turns black, and I isolate mainly the debrominated starting material. What is happening?

A2: The formation of a black precipitate ('palladium black') is a clear sign of catalyst decomposition. When the soluble palladium catalyst is no longer stabilized by its ligands, it crashes out of solution as metallic palladium. This decomposed catalyst is often highly active in promoting reductive dehalogenation, especially if a hydride source is present.[2]

Primary Causes:

  • Insufficient Ligand: The piperazine nitrogen in your substrate can act as a competing ligand, displacing the phosphine ligand from the palladium center and leading to catalyst deactivation and decomposition.

  • Oxygen Contamination: Failure to properly degas the reaction mixture can lead to oxidation and decomposition of the phosphine ligands and the Pd(0) catalyst.

  • High Temperature: As with Suzuki couplings, excessive heat can degrade the catalyst complex.

Solutions:

  • Increase Ligand Stoichiometry: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:1.1 to 1:1.5) to compensate for any potential coordination by the substrate.

  • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst. These are often more stable and lead to a more controlled formation of the active catalytic species.

  • Ensure an Inert Atmosphere: Meticulously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11][12]

Section 2: Organometallic Reactions (e.g., Lithium-Halogen Exchange)

The use of highly reactive organometallic reagents like organolithiums presents a different, more direct route to debromination if not handled with extreme care.

Q3: I am attempting a lithium-halogen exchange using n-BuLi at -78 °C, followed by quenching with an electrophile. However, my main product is the debrominated starting material. Why?

A3: This outcome indicates that the aryllithium intermediate generated via the exchange is being quenched by a proton source before it can react with your electrophile. Lithium-halogen exchange is extremely fast, but the resulting aryllithium species is a very strong base.[13][14]

  • Proton Sources: The most common culprit is trace water in the solvent (THF, ether) or on the glassware. Other potential proton sources include the electrophile itself if it has acidic protons, or even adventitious atmospheric moisture if the inert atmosphere is compromised.[15] The BOC-protecting group on your substrate is generally stable to n-BuLi at low temperatures, but the piperazine ring may have other reactive sites.

  • Temperature Control: Allowing the reaction to warm prematurely can lead to side reactions, including reaction with the solvent.

Solutions:

  • Absolute Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (>120 °C) for several hours and cool it under a stream of inert gas.[8]

  • Low Temperature Protocol: Maintain the temperature at -78 °C (a dry ice/acetone bath) throughout the exchange and the addition of the electrophile. Do not let the reaction warm until you are certain the desired reaction has occurred.[16]

  • Reagent Purity: Ensure your n-BuLi is properly titrated and your electrophile is pure and anhydrous.

  • Consider a "Turbo-Grignard" approach: For challenging substrates, a halogen-magnesium exchange using reagents like i-PrMgCl·LiCl can be less sensitive and provide a more stable organometallic intermediate, which may then be transmetalated or used directly.[17]

Section 3: General FAQs

Q4: Can my choice of solvent directly cause debromination?

A4: Yes. Protic solvents are particularly problematic in palladium-catalyzed reactions.[18][19]

  • Polar Protic Solvents (e.g., alcohols, water): These can directly act as hydride donors or proton sources, facilitating both Pd-H formation in cross-couplings and quenching of organometallic intermediates.[2][20]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): While generally better, they must be rigorously dried. Some aprotic solvents can also participate in side reactions at high temperatures. Toluene and 1,4-Dioxane are often the safest choices.[21]

Q5: How can I accurately quantify the amount of debrominated impurity?

A5:

  • ¹H NMR: The aromatic region of the proton NMR spectrum is highly diagnostic. The disappearance of the characteristic splitting pattern for the bromo-substituted ring and the appearance of a new, often more symmetric pattern for the debrominated product is a clear indicator. Integration of specific, well-resolved peaks can provide a quantitative ratio of product to impurity.

  • GC-MS / LC-MS: These are excellent techniques for separating the desired product from the debrominated byproduct and confirming their identities by their mass-to-charge ratio. Area-under-the-curve percentages from the chromatogram can provide a good estimate of the relative amounts.

  • HPLC: High-Performance Liquid Chromatography with a UV detector is the preferred method for highly accurate quantification, especially when creating a calibration curve with a pure standard of the debrominated compound.

Visual Guides & Workflows

The Debromination Problem

The following diagram illustrates the desired reaction pathway versus the undesired side reaction.

G SM 4-Bromo-2-(4-BOC-piperazinomethyl)- 1-fluorobenzene Catalyst1 [Pd Catalyst] SM->Catalyst1 Desired Pathway Catalyst2 [Pd Catalyst] SM->Catalyst2 Undesired Pathway Desired_Reagent + Coupling Partner (e.g., R-B(OH)₂) Desired_Reagent->Catalyst1 Undesired_Source + Hydride Source (e.g., H₂O, ROH) Undesired_Source->Catalyst2 Desired_Product Desired Coupled Product Undesired_Product Debrominated Byproduct Catalyst1->Desired_Product Catalyst2->Undesired_Product

Caption: Competing reaction pathways for the starting material.

Troubleshooting Workflow for Pd-Catalyzed Reactions

Use this flowchart to diagnose the source of debromination in your cross-coupling experiments.

G start Debromination Observed in Cross-Coupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_reagents Are all solvents/reagents anhydrous and degassed? check_atmosphere->check_reagents Yes fix_atmosphere Implement rigorous inert technique (e.g., Schlenk line, degas via Freeze-Pump-Thaw). check_atmosphere->fix_atmosphere No check_base What base is being used? check_reagents->check_base Yes fix_reagents Use freshly distilled/ dried solvents. Degas thoroughly. check_reagents->fix_reagents No check_ligand Is an appropriate ligand (e.g., bulky, electron-rich) being used? check_base->check_ligand Mild (e.g., Carbonate) fix_base Switch to a milder base (e.g., Cs₂CO₃, K₃PO₄). check_base->fix_base Strong (e.g., Alkoxide) check_temp Is the reaction temperature as low as feasible? check_ligand->check_temp Yes fix_ligand Screen bulky phosphine ligands (e.g., SPhos, XPhos). Consider increasing ligand ratio. check_ligand->fix_ligand No / Unsure fix_temp Screen lower temperatures (e.g., RT, 40°C, 60°C). check_temp->fix_temp No end_node Optimized Reaction: Minimal Debromination check_temp->end_node Yes fix_atmosphere->check_reagents fix_reagents->check_base fix_base->check_ligand fix_ligand->check_temp fix_temp->end_node

Caption: A decision tree for troubleshooting debromination.

Preventative Best Practices & Protocols

Proactive prevention is more effective than reactive troubleshooting. The following table and protocol outline a "gold standard" approach for a generic Suzuki coupling reaction designed to minimize debromination.

Table 1: Comparison of Reaction Conditions
ParameterCondition Prone to DebrominationRecommended Optimized ConditionRationale for Optimization
Solvent Ethanol / Water mixtureAnhydrous, Degassed Toluene or 1,4-DioxaneEliminates protic hydride/proton sources that cause reductive dehalogenation.[2][20]
Base Sodium Ethoxide (NaOEt)Cesium Carbonate (Cs₂CO₃) or K₃PO₄A milder, non-nucleophilic base reduces side reactions and catalyst decomposition.
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhos ligand (1:2.2 ratio)Bulky, electron-rich ligands accelerate C-C bond formation, outcompeting the debromination cycle.[9][10]
Atmosphere Nitrogen balloonSchlenk line with Argon (3x vacuum/backfill cycles)Provides a more robust inert atmosphere, minimizing O₂ which can degrade the catalyst.[11][22]
Temperature 100 °C (Reflux)60 - 80 °CLower temperature preserves catalyst integrity and reduces the rate of side reactions.
Protocol: Optimized Suzuki-Miyaura Coupling

This protocol details the steps for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.022 equiv, 2.2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv), finely ground and dried

  • Anhydrous, degassed toluene

Procedure:

  • Glassware Preparation: Place a 2-neck round-bottom flask containing a magnetic stir bar in an oven at 125 °C for at least 4 hours.

  • Inert Atmosphere Setup: Assemble the hot flask on a Schlenk line. While hot, evacuate the flask under high vacuum and backfill with argon. Repeat this vacuum/backfill cycle three times. Allow the flask to cool to room temperature under a positive pressure of argon.[22]

  • Reagent Addition: Under a positive flow of argon, add the Cs₂CO₃, the arylboronic acid, this compound, Pd₂(dba)₃, and SPhos to the flask.

  • Solvent Addition: Add the anhydrous, degassed toluene via cannula or a dry syringe.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to one final freeze-pump-thaw cycle to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the formation of both the desired product and the potential debrominated byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

By adhering to these rigorous techniques, you can significantly suppress the debromination side reaction and achieve a higher yield and purity of your desired coupled product.

References
  • RSC Publishing. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. [Link]

  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • PubMed. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. [Link]

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]

  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?[Link]

  • MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • ResearchGate. (2025). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • ETH Zurich. (2019). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ChemRxiv. (n.d.). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. [Link]

  • Chemistry LibreTexts. (2026). 14.1.3: Reductive Elimination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. [Link]

  • Evans Group, Harvard University. (n.d.). Lithium halogen exchange. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structures, Attacking Base, the Leaving Group and The Medium. [Link]

  • Wikipedia. (n.d.). Solvent effects. [Link]

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • PubMed. (2021). Role of reduced flavin in dehalogenation reactions. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-1-iodobenzene. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Reductive elimination. [Link]

  • National Institutes of Health. (n.d.). Influence of Thiolate Ligands on Reductive N–O Bond Activation. Probing the O2-Binding Site of a Biomimetic SOR Analogue, and Examining the Proton-Dependent Reduction of Nitrite. [Link]

  • National Institutes of Health. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and scale-up of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. The piperazine moiety is a cornerstone in medicinal chemistry, enhancing the pharmacokinetic properties of many therapeutic agents.[1][2][3][4] The target molecule, this compound, serves as a critical building block in the synthesis of a range of pharmaceuticals.[1] This guide offers practical, field-proven insights to overcome common challenges encountered during its production.

Troubleshooting Guide: From Bench to Bulk

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Low Yield of the Desired Product

Question: We are experiencing low yields in the N-alkylation of N-Boc-piperazine with 4-Bromo-2-(bromomethyl)-1-fluorobenzene. What are the likely causes and how can we optimize the reaction?

Answer: Low yields in this nucleophilic substitution reaction can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of side reactions. A systematic approach to troubleshooting is crucial.

Probable Causes & Solutions:

  • Insufficient Basicity: The reaction requires a base to neutralize the hydrobromic acid generated.[5] If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the N-Boc-piperazine and reducing its nucleophilicity.

    • Solution: Ensure the use of a suitable non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), in at least stoichiometric amounts, and preferably in slight excess (1.1-1.5 equivalents).

  • Poor Reagent Quality: The starting material, 4-Bromo-2-(bromomethyl)-1-fluorobenzene, can degrade over time, especially if exposed to moisture, leading to the formation of the corresponding alcohol. N-Boc-piperazine can also degrade if not stored properly.

    • Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction. Use freshly opened or properly stored reagents.

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature, but excessively high temperatures can lead to decomposition of the starting materials or product.

    • Solution: Gradually increase the reaction temperature, for example, from room temperature to 40-60 °C, while monitoring the reaction progress by TLC or LC-MS.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally effective for this type of reaction. If solubility is an issue, a solvent screen may be necessary.

Issue 2: Formation of Impurities and Side Products

Question: Our crude product shows several impurities, including a significant amount of a di-substituted piperazine derivative. How can we minimize the formation of these byproducts?

Answer: The formation of the 1,4-disubstituted piperazine is a common challenge in piperazine chemistry when both nitrogen atoms are available to react.[6][7] However, with N-Boc-piperazine, di-substitution should be minimal. If observed, it may indicate cleavage of the BOC group. Other impurities can arise from side reactions of the electrophile.

Probable Causes & Solutions:

  • Over-alkylation (Di-substitution): While the BOC group is designed to prevent this, harsh reaction conditions (high temperatures, strong bases) can lead to its partial cleavage, exposing the second nitrogen for alkylation.[8][9]

    • Solution: Employ milder reaction conditions. Lower the temperature and use a weaker base. Ensure the reaction is not run for an unnecessarily long time. The use of N-Boc-piperazine is the primary strategy to ensure mono-alkylation.[5][8][9]

  • Formation of Quaternary Ammonium Salts: Over-alkylation can also lead to the formation of a quaternary ammonium salt on the unprotected nitrogen, making the product highly water-soluble and difficult to extract.[8]

    • Solution: Use a slight excess of N-Boc-piperazine (1.1-1.2 equivalents) relative to the alkylating agent to ensure the electrophile is consumed before it can react further with the product.

  • Impurities from the Alkylating Agent: The starting material, 4-Bromo-2-(bromomethyl)-1-fluorobenzene, can undergo self-condensation or react with the base.

    • Solution: Add the alkylating agent slowly to the reaction mixture containing N-Boc-piperazine and the base. This maintains a low concentration of the electrophile and favors the desired reaction.[6]

Issue 3: Challenges in Product Isolation and Purification

Question: We are facing difficulties in isolating the final product. During workup, a significant portion of the product seems to remain in the aqueous layer, and column chromatography is proving to be inefficient.

Answer: Isolation and purification challenges often arise from the physicochemical properties of the product and any remaining starting materials or byproducts.

Probable Causes & Solutions:

  • Product Protonation: If the aqueous layer is not sufficiently basic during extraction, the piperazine nitrogen in the product can be protonated, leading to increased water solubility.[8]

    • Solution: During the aqueous workup, ensure the pH of the aqueous layer is basic (pH > 8) by adding a suitable base like sodium carbonate or a mild sodium hydroxide solution before extraction with an organic solvent.[10]

  • Emulsion Formation: The presence of both organic and aqueous phases with reagents that can act as surfactants can lead to the formation of emulsions, making phase separation difficult.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

  • Ineffective Column Chromatography: The polarity of the product may be too similar to that of the starting materials or byproducts, making separation by silica gel chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. If baseline separation is not achieved, consider alternative purification techniques such as preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most direct approach is the N-alkylation of N-Boc-piperazine with a suitable electrophile.[5] The ideal starting material would be 4-Bromo-2-(bromomethyl)-1-fluorobenzene or 4-Bromo-2-(chloromethyl)-1-fluorobenzene. The bromo derivative is generally more reactive.

Q2: What are the optimal reaction conditions for the N-alkylation step on a larger scale?

A2: For scale-up, reaction conditions need to be robust and reproducible. A typical starting point would be:

  • Stoichiometry: 1.0 equivalent of 4-Bromo-2-(bromomethyl)-1-fluorobenzene, 1.1-1.2 equivalents of N-Boc-piperazine, and 1.5 equivalents of potassium carbonate.

  • Solvent: Acetonitrile is a good choice due to its polarity and relatively low boiling point, which facilitates removal.

  • Temperature: Start at room temperature and gently warm to 40-50 °C if the reaction is slow.

  • Monitoring: Use in-process controls (e.g., HPLC) to monitor the consumption of the limiting reagent and the formation of the product to determine the optimal reaction time.

Q3: How can we confirm the identity and purity of the final product?

A3: A combination of analytical techniques should be used:

  • NMR (¹H and ¹³C): To confirm the structure of the molecule.

  • LC-MS: To determine the purity and confirm the molecular weight.

  • FTIR: To identify the key functional groups.

Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A4: Yes, several safety precautions are essential:

  • Alkylating Agents: 4-Bromo-2-(bromomethyl)-1-fluorobenzene is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Anhydrous potassium carbonate is a fine powder and can be an irritant. Handle it in a way that minimizes dust generation.

  • Solvents: Acetonitrile and other organic solvents are flammable and should be handled away from ignition sources.

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. For larger scale reactions, ensure adequate cooling and consider the slow addition of the alkylating agent to control the temperature.[6]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Symptom Potential Cause Recommended Action
Reaction stallsInsufficient baseAdd an additional 0.2-0.5 equivalents of base.
Multiple spots on TLCDegraded starting materialsVerify purity of starting materials via NMR or LC-MS.
Slow reaction rateLow temperatureIncrease temperature to 40-50 °C and monitor.

Table 2: Recommended Solvent Systems for Purification

Purification Step Solvent System Comments
ExtractionDichloromethane or Ethyl AcetateEnsure the aqueous phase is basic (pH > 8).
Column ChromatographyHexane/Ethyl Acetate gradientStart with a low polarity and gradually increase the ethyl acetate concentration.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-Bromo-2-(bromomethyl)-1-fluorobenzene (1.0 eq.)

  • N-Boc-piperazine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (1.5 eq.)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred solution of N-Boc-piperazine in acetonitrile, add potassium carbonate.

  • Slowly add a solution of 4-Bromo-2-(bromomethyl)-1-fluorobenzene in acetonitrile to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Diagram 1: Synthetic Workflow

G start Start: N-Boc-piperazine & 4-Bromo-2-(bromomethyl)-1-fluorobenzene dissolve Dissolve in Acetonitrile start->dissolve add_base Add K2CO3 dissolve->add_base add_alkyl_halide Slowly add alkyl halide solution add_base->add_alkyl_halide react Stir at RT to 50°C (Monitor by TLC/LC-MS) add_alkyl_halide->react workup Work-up: Filter, Concentrate, Extract react->workup purify Purification: Column Chromatography workup->purify product Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G low_yield Low Yield Observed check_sm Check Starting Material Purity low_yield->check_sm sm_ok Purity OK? check_sm->sm_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok sm_ok->check_conditions Yes purify_sm Repurify or Use New Batch sm_ok->purify_sm No optimize_temp Optimize Temperature conditions_ok->optimize_temp No optimize_base Optimize Base/Solvent conditions_ok->optimize_base If temp optimization fails success Yield Improved conditions_ok->success Yes purify_sm->check_sm optimize_temp->success optimize_base->success

Sources

handling and storage recommendations for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene (CAS No. 1355247-99-2). This document is intended for researchers, scientists, and drug development professionals. It provides in-depth handling, storage, and troubleshooting recommendations based on the chemical properties of its constituent functional groups and data from structurally analogous compounds.

I. Core Chemical Characteristics and Hazard Assessment

This compound is a substituted aromatic compound containing three key functional motifs: a bromofluorobenzene ring, a piperazine linker, and a tert-butoxycarbonyl (BOC) protecting group. The recommendations herein are formulated by integrating the known characteristics of these individual components.

  • Halogenated Aromatic Ring : The bromofluorobenzene moiety dictates that the compound should be handled as a potential irritant. Similar halogenated aromatic compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] Incompatibilities typically include strong oxidizing agents, strong acids, and strong bases.[2][3]

  • BOC-Protected Piperazine : The BOC group is a robust protecting group for the piperazine nitrogen, stable under a wide range of nucleophilic and basic conditions. However, it is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), which will liberate the free amine.[4] The piperazine core itself is a combustible solid and may cause irritation.

  • Overall Assessment : While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the combined functionalities suggest that it should be handled with care, assuming it is a skin, eye, and respiratory irritant. It is likely a solid at room temperature and should be considered sensitive to acidic environments.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: How should I properly store this compound upon receipt?

A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Based on the properties of similar BOC-protected amines and halogenated aromatics, refrigeration (2-8°C) is the recommended storage condition to maximize shelf life and prevent potential degradation. Do not store near incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[2][3]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat. All weighing and solution preparation should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Q3: Is this compound sensitive to moisture or air?

A3: While the BOC and bromofluorobenzene groups are not acutely sensitive to air, moisture sensitivity is a potential concern for many organic reagents. It is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for an extended period or if repeated access to the container is required. This minimizes the risk of gradual hydrolysis. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

Q4: What are the signs of compound degradation?

A4: Visual signs of degradation can include a change in color, clumping of the solid, or the appearance of an oily residue. If degradation is suspected, it is advisable to verify the purity of the material by an appropriate analytical method (e.g., LC-MS, NMR) before use in a critical experiment.

Q5: What solvents are compatible with this compound for making stock solutions?

A5: this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethylformamide (DMF). Avoid acidic solvents or the addition of acidic reagents to the stock solution unless the intention is to remove the BOC protecting group.

III. Troubleshooting Guide

This guide provides solutions to potential issues that may arise during experimentation.

Problem Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. Compound degradation due to improper storage.Verify the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). If degraded, procure a new batch. Ensure storage conditions are as recommended (refrigerated, dry, inert atmosphere).
Cleavage of the BOC group.If your reaction conditions are acidic (even mildly), the BOC group may be partially or fully cleaved. Monitor your reaction for the appearance of the deprotected product. If BOC protection is required, ensure all reagents and solvents are non-acidic.
Difficulty dissolving the compound. Incorrect solvent choice.Test solubility in small amounts of different recommended solvents (DCM, THF, DMF). Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
Compound has degraded or absorbed moisture.If the compound appears clumpy or oily, it may have absorbed moisture, affecting its solubility. Storing over a desiccant may help, but purity should be verified.
Spill of the solid compound. Accidental mishandling.For a small spill, ensure the area is well-ventilated and wear appropriate PPE. Gently sweep up the solid material using spark-proof tools and place it into a labeled hazardous waste container.[5] Clean the spill area with a damp cloth, followed by soap and water. Avoid creating dust.

IV. Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, inspect the container for any damage.

  • Log the date of receipt on the container.

  • For long-term storage, place the tightly sealed container inside a secondary container (e.g., a desiccator or a sealable bag with desiccant).

  • Store the secondary container in a refrigerator at 2-8°C.

  • Before use, remove the container from the refrigerator and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

Protocol 2: Preparation of a Stock Solution
  • In a certified chemical fume hood, weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of a compatible anhydrous solvent (e.g., DMF, DCM) to achieve the desired concentration.

  • Cap the vial tightly and mix by vortexing or gentle sonication until the solid is fully dissolved.

  • If the solution is to be stored, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing with a cap lined with a chemically resistant septum.

  • Store the stock solution at -20°C for long-term stability.

V. Visual Diagrams

Chemical Compatibility and Hazard Summary

cluster_Incompatible Incompatible With cluster_Hazards Potential Hazards Compound This compound Strong Acids Strong Acids Compound->Strong Acids BOC Cleavage Strong Bases Strong Bases Compound->Strong Bases Strong Oxidizers Strong Oxidizers Compound->Strong Oxidizers Skin Irritant Skin Irritant Compound->Skin Irritant Eye Irritant Eye Irritant Compound->Eye Irritant Respiratory Irritant Respiratory Irritant Compound->Respiratory Irritant

Caption: Chemical incompatibilities and potential hazards.

Handling and Storage Workflow

start Receive Compound storage Store at 2-8°C in a dry, well-ventilated area start->storage ppe Wear appropriate PPE: Goggles, Gloves, Lab Coat storage->ppe fume_hood Handle in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use in Experiment dissolve->use waste Dispose as Halogenated Organic Waste use->waste

Caption: Recommended workflow for handling and storage.

VI. References

  • Agilent Technologies. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. [Link]

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. [Link]

  • YM Lab. (n.d.). This compound, 98%. [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Analysis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene , a compound featuring a trifecta of common pharmacophores: a substituted benzene ring, a piperazine linker, and a tert-butyloxycarbonyl (BOC) protecting group.

While a dedicated experimental spectrum for this exact molecule is not publicly available, this guide will construct a detailed, predictive analysis based on established principles and spectral data from closely related structures. This approach not only elucidates the expected spectral features but also hones the critical skill of interpreting NMR data from first principles—a vital capability in synthetic and medicinal chemistry.

Predicted 1H NMR Spectrum: A Detailed Analysis

The structure of this compound dictates a specific set of signals in its 1H NMR spectrum. We can dissect the molecule into three key regions: the aromatic protons of the bromofluorobenzene ring, the aliphatic protons of the piperazine and methylene linker, and the singlet from the BOC protecting group.

The Aromatic Region (δ 7.0-7.5 ppm)

The 1,2,4-trisubstituted benzene ring will give rise to a complex multiplet pattern. The chemical shifts are influenced by the electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating effect of the alkyl substituent.

  • H-3, H-5, and H-6 Protons: We predict these three protons to resonate in the range of δ 7.0-7.5 ppm. The fluorine atom will introduce additional complexity through H-F coupling. Specifically, the proton ortho to the fluorine (H-3) will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons (H-5 and H-6) will also exhibit splitting from neighboring protons.

The Aliphatic Region (δ 2.4-3.7 ppm)

This region is characterized by the signals from the piperazine ring and the benzylic methylene group.

  • Benzylic Protons (-CH2-): The two protons of the methylene bridge are expected to appear as a singlet around δ 3.5-3.7 ppm. Their proximity to the aromatic ring and the piperazine nitrogen will cause a downfield shift.

  • Piperazine Protons: The eight protons of the piperazine ring are chemically non-equivalent. The four protons adjacent to the nitrogen of the BOC group will resonate at approximately δ 3.4-3.6 ppm, while the four protons adjacent to the benzylic carbon will be found slightly upfield, around δ 2.4-2.6 ppm. Both sets of signals will likely appear as broad multiplets due to the chair conformation of the piperazine ring and restricted rotation around the N-C bonds.

The BOC Protecting Group (δ ~1.4 ppm)
  • tert-Butyl Protons (-C(CH3)3): The nine equivalent protons of the BOC group will give rise to a sharp singlet at approximately δ 1.46 ppm. This signal is highly characteristic and is often used as an internal reference point for confirming the presence of the BOC protecting group.

Comparative Analysis with a Structurally Related Compound

To ground our predictions in experimental data, we will compare the expected spectrum with the published 1H NMR data of a more complex but structurally related molecule: 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [1].

This comparison compound shares the crucial (4-bromophenyl)piperazin-1-ylmethyl substructure, providing a valuable real-world example of the signals in the aliphatic region.

Proton Type Predicted Chemical Shift (ppm) for Target Compound Observed Chemical Shift (ppm) for Comparison Compound [1]Analysis of Comparison
Piperazine Protons~2.4-2.6 and ~3.4-3.62.95-2.97 and 3.15-3.17The observed signals for the piperazine protons in the comparison compound fall within the expected range. The slight downfield shift can be attributed to the different electronic environment of the aromatic ring attached to the piperazine.
Methylene Protons (-CH2-)~3.5-3.75.25The methylene protons in the comparison compound are significantly downfield. This is due to their attachment to a triazole ring, which is more electron-withdrawing than the benzene ring in our target molecule.
Aromatic Protons~7.0-7.56.90-7.67The aromatic region of the comparison compound is much more complex due to the presence of three distinct aromatic rings. However, the signals from the 4-bromophenyl group provide a reference for the expected chemical shifts.

This comparison highlights how the fundamental principles of chemical shift and coupling hold true, while also demonstrating the predictable influence of different neighboring functional groups on the precise location of NMR signals.

Experimental Protocol for 1H NMR Acquisition

For obtaining a high-quality 1H NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent can influence chemical shifts.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons for each peak.

Visualizing the Predicted Spectrum and Structure

To further clarify the expected 1H NMR spectrum, the following diagrams illustrate the molecular structure with proton assignments and a schematic representation of the predicted spectrum.

G cluster_spectrum Predicted 1H NMR Spectrum cluster_signals δ (ppm) δ (ppm) 10 10 9 9 8 8 7 7 6 6 5 5 4 4 3 3 2 2 1 1 0 0 Aromatic Multiplet (3H) CH2 Singlet (2H) Pip_BOC Multiplet (4H) Pip_CH2 Multiplet (4H) BOC Singlet (9H)

Sources

13C NMR analysis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 13C NMR Analysis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: A Comparative Approach

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound, a common intermediate in medicinal chemistry. We will dissect the spectrum by predicting the chemical shifts of each carbon atom, explaining the underlying principles of substituent effects, and comparing its spectral features against structurally similar alternatives. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and verification.

Predicted ¹³C NMR Spectrum: A Detailed Assignment

The structural complexity of this compound requires a systematic approach to assign its ¹³C NMR signals. The molecule contains 18 carbon atoms, which, due to molecular symmetry, result in 13 unique signals. The analysis is segmented into four key regions: the substituted aromatic ring, the methylene bridge, the N-BOC piperazine moiety, and the BOC protecting group itself.

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of the target molecule are numbered as shown below. This numbering scheme will be used consistently throughout the guide.

Caption: Numbering scheme for this compound.

The predicted chemical shifts are summarized in the table below.

Carbon Atom(s)MoietyPredicted δ (ppm)Key Influences & Notes
C1 Aromatic160.0 – 164.0Directly bonded to F (strong deshielding), exhibits large ¹JCF coupling (240-250 Hz).
C2 Aromatic128.0 – 132.0Attached to the alkyl substituent, experiences ortho effect from F and meta from Br.
C3 Aromatic117.0 – 121.0Ortho to F and Br, likely shows C-F and C-Br coupling.
C4 Aromatic114.0 – 118.0Directly bonded to Br; shifted upfield due to the "heavy atom effect".[1]
C5 Aromatic133.0 – 137.0Meta to F and ortho to Br.
C6 Aromatic115.0 – 119.0Ortho to F, expected to show ²JCF coupling.
C7 Methylene55.0 – 60.0Benzylic carbon, deshielded by adjacent N and aromatic ring.
C8 Piperazine52.0 – 55.0Adjacent to linking N (N1).
C9 Piperazine43.0 – 46.0Adjacent to BOC-substituted N (N2).[2]
C10 BOC (C=O)154.5 – 155.5Carbonyl carbon of the carbamate.[3]
C11 BOC (Quat.)79.0 – 81.0Quaternary carbon of the tert-butyl group.[3]
C12 BOC (CH₃)28.0 – 29.0Methyl carbons of the tert-butyl group.[3]
Detailed Rationale for Chemical Shift Assignments

The chemical shifts of the six aromatic carbons are governed by the combined electronic effects of the fluorine, bromine, and alkyl substituents.

  • C1 (ipso-F): The carbon atom directly attached to the highly electronegative fluorine atom (C1) is the most deshielded aromatic carbon, predicted to resonate at 160.0-164.0 ppm . A defining characteristic of this signal is the large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, which will split the signal into a doublet.[4]

  • C4 (ipso-Br): Contrary to what electronegativity alone would suggest, the carbon bearing the bromine atom (C4) is significantly shielded, appearing upfield around 114.0-118.0 ppm . This is a classic example of the 'heavy atom effect', where the large, polarizable electron cloud of bromine induces a diamagnetic shielding that overrides its inductive deshielding effect.[1]

  • Fluorine Substituent Effects: Fluorine's strong inductive withdrawal and moderate resonance donation affect the entire ring. It strongly deshields the ortho carbons (C2, C6) and to a lesser extent the para carbon (C4), though this is complicated by the bromine. The ortho carbons (C2 and C6) will also exhibit through-bond coupling to fluorine (²JCF and ³JCF), leading to further signal splitting.

  • Alkyl and Bromo Substituent Effects: The electron-donating alkyl group at C2 tends to shield the ortho (C1, C3) and para (C5) positions. The bromine atom, while inductively withdrawing, also has resonance effects that influence the ortho (C3, C5) and para (C1) positions. The interplay of these competing effects results in the predicted shifts.

  • Methylene Bridge (C7): The benzylic carbon (C7) is deshielded by both the adjacent aromatic ring and the nitrogen atom of the piperazine ring. Its signal is expected in the 55.0-60.0 ppm range.

  • Piperazine Carbons (C8, C9): Due to the plane of symmetry bisecting the piperazine ring through the two nitrogen atoms, the four carbons give rise to only two distinct signals. The carbons adjacent to the benzylic nitrogen (C8) are deshielded more than the carbons adjacent to the BOC-protected nitrogen (C9). The electron-withdrawing nature of the BOC group significantly deshields the adjacent C9 carbons relative to an unsubstituted piperazine.[2] Based on data for N-BOC piperazine, C8 is predicted at 52.0-55.0 ppm , while C9 appears further upfield at 43.0-46.0 ppm .[5]

The tert-butyloxycarbonyl (BOC) group gives three characteristic and readily identifiable signals.[3]

  • Carbonyl (C10): The carbamate carbonyl carbon appears in a distinct downfield region at 154.5-155.5 ppm .

  • Quaternary Carbon (C11): The central quaternary carbon of the tert-butyl group is found around 79.0-81.0 ppm .

  • Methyl Carbons (C12): The three equivalent methyl groups give a strong, sharp signal in the upfield region, typically around 28.0-29.0 ppm .

Comparative Analysis with Structural Alternatives

To fully appreciate the spectral features, it is instructive to compare the predicted spectrum with those of closely related compounds. This comparison highlights how specific structural modifications translate into observable changes in the ¹³C NMR spectrum.

CompoundKey Structural DifferenceExpected ¹³C NMR Spectral Change
Target Molecule 4-Bromo-2-(CH₂-Pip(BOC))-1-F-BenzeneBaseline spectrum as described above.
Alternative 1 No Bromine: 2-(CH₂-Pip(BOC))-1-F-BenzeneC4 Signal: Shifts significantly downfield to ~128 ppm, now behaving as a typical para-carbon relative to the alkyl group. The heavy atom shielding is absent.[1]
Alternative 2 No Fluorine: 4-Bromo-1-(CH₂-Pip(BOC))-2-Me-Benzene (hypothetical)C1 Signal: Shifts dramatically upfield to ~135-140 ppm. The large ¹JCF coupling disappears, simplifying the spectrum. All other aromatic signals will also shift.
Alternative 3 No BOC Group: 4-Bromo-1-F-2-(CH₂-piperazine)-BenzenePiperazine Signals: C9 carbons shift upfield due to the removal of the electron-withdrawing BOC group. BOC signals (C10, C11, C12): Absent.

This comparative approach is invaluable for confirming the presence or absence of key functional groups and for verifying the substitution pattern on the aromatic ring during synthesis.

Standard Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum for this molecule is straightforward. The following protocol provides a reliable starting point.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 125 MHz) cluster_proc Data Processing prep1 Dissolve 15-25 mg of sample in ~0.7 mL of CDCl₃ prep2 Add TMS as internal standard (0 ppm) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on the deuterium signal of CDCl₃ prep3->acq1 acq2 Tune and match the ¹³C probe acq1->acq2 acq3 Acquire spectrum using a standard proton-decoupled pulse sequence (e.g., 'zgpg30') acq2->acq3 acq4 Set parameters: - Spectral Width: ~240 ppm - Relaxation Delay (d1): 2s - Number of Scans: ≥1024 acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the TMS peak to 0 ppm and the CDCl₃ triplet to 77.16 ppm proc2->proc3

Caption: Standard workflow for ¹³C NMR data acquisition and processing.

Trustworthiness in Protocol: This self-validating protocol uses a deuterated solvent with a known chemical shift (CDCl₃, 77.16 ppm) and an internal standard (TMS, 0.0 ppm). This dual-reference system ensures the accurate calibration of the chemical shift axis, making the resulting data reliable and reproducible. The choice of a 2-second relaxation delay is a standard practice that allows for adequate relaxation of most carbon nuclei, leading to more quantitative signal intensities, although quaternary carbons may still appear weaker.[6][7]

Conclusion

The ¹³C NMR spectrum of this compound presents a rich dataset where each signal can be rationally assigned based on established principles of chemical shifts and substituent effects. Key diagnostic features include the doublet for the fluorine-bound carbon (C1) at the far downfield end of the aromatic region, the upfield-shifted bromine-bound carbon (C4) due to the heavy atom effect, and the three characteristic signals of the BOC protecting group. By comparing the spectrum to structural alternatives, chemists can gain a high degree of confidence in their structural assignments, making ¹³C NMR an indispensable tool in the synthesis and characterization of complex organic molecules.

References

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between t... Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]

  • Analytical Chemistry. (1972). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Available at: [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available at: [Link]

  • ChemRxiv. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Organic Chemistry Frontiers. Available at: [Link]

  • University of Potsdam. Chemical shifts. Available at: [Link]

  • Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • ResearchGate. (2021). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • SpectraBase. 1-Boc-piperazine. Available at: [Link]

  • University of Colorado Boulder. 13C NMR Chemical Shift Table. Available at: [Link]

  • The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Available at: [Link]

  • Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

  • PubChem. 1-Bromo-4-fluorobenzene. Available at: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]

Sources

mass spectrometry data for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Analytical Characterization of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Introduction

In the landscape of modern drug development, the rigorous characterization of synthetic intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Intermediates like this compound are complex molecules, often designed as building blocks for more elaborate APIs. Their unambiguous identification and purity assessment demand a multi-technique analytical approach.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical methodologies for characterizing this compound. While mass spectrometry (MS) serves as our central technique for its unparalleled sensitivity and structural insight, we will objectively compare its performance with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, providing not just protocols, but a strategic framework for analysis.

Part 1: Mass Spectrometry Analysis - A Predictive Approach

Mass spectrometry is a powerful tool for confirming molecular weight and deducing structural information from fragmentation patterns.[2] For novel or specialized intermediates, a reference spectrum may not be publicly available. In such cases, a predictive analysis based on established fragmentation principles is a critical first step.

Core Concepts: Ionization and Isotopic Patterns

For a molecule of this polarity and structure, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically generates a protonated molecular ion [M+H]+. The most structurally significant feature is the bromine atom. Bromine exists as two stable isotopes, 79Br and 81Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern where any bromine-containing fragment will appear as a pair of peaks (doublet) of nearly equal intensity, separated by 2 m/z units.[3] This doublet is a powerful diagnostic tool for identifying bromine-containing fragments in the spectrum.

Predicted Molecular Ion

The chemical formula for the target compound is C16H22BrFN2O2. The expected m/z for the protonated molecular ion [M+H]+ is calculated below.

Isotope CombinationExact Mass (Da)Predicted m/z of [M+H]+
C16H22 79Br FN2O2400.0852401.0930
C16H22 81Br FN2O2402.0831403.0910

The presence of this isotopic doublet at m/z 401.1 and 403.1, with roughly equal abundance, would be the primary indicator of successful synthesis.

Predicted Fragmentation Pathways

Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion will fragment at its most labile points. The structure contains three key features that will dictate fragmentation: the BOC-protecting group, the benzylic C-N bond, and the piperazine ring.

  • Lability of the BOC Group : The tert-Butyloxycarbonyl (BOC) group is notoriously unstable under MS conditions and is a primary site for fragmentation.[4][5] It can fragment in several ways:

    • Loss of tert-butyl cation : Cleavage can yield a stable tert-butyl cation (C4H9+) at m/z 57 . This is often a highly abundant, characteristic ion for BOC-protected compounds.[6]

    • Loss of isobutylene : A neutral loss of isobutylene (56 Da) via a rearrangement mechanism.

    • Loss of the entire BOC group : A neutral loss of the BOC group (100 Da).

  • Benzylic Cleavage : The bond between the fluorobenzyl group and the piperazine nitrogen is a benzylic position, which is prone to cleavage. This would lead to the formation of a stable bromofluorobenzyl cation at m/z 188/190 .

  • Piperazine Ring Opening : Further fragmentation can occur within the piperazine ring itself, though these fragments are often less intense than those from the more labile BOC and benzylic positions.

The most probable primary fragmentation pathway involves the initial loss of the BOC group components followed by cleavage at the benzylic position.

Diagram: Predicted ESI-MS/MS Fragmentation Pathway

G M [M+H]+ m/z 401/403 F1 Loss of C4H8 (-56 Da) M->F1 F4 Loss of BOC group (-100 Da) M->F4 F5 Formation of t-butyl cation M->F5 Frag1 Intermediate m/z 345/347 F1->Frag1 F2 Loss of CO2 (-44 Da) Frag1->F2 Frag2 Deprotected Ion m/z 301/303 F2->Frag2 F3 Benzylic Cleavage Frag2->F3 Frag3 Bromofluorobenzyl Cation m/z 188/190 F3->Frag3 F4->Frag2 Frag5 tert-butyl Cation m/z 57 F5->Frag5

Caption: Predicted fragmentation of this compound.

Summary of Expected Mass Spectrometry Data
m/z (79Br / 81Br)Proposed Fragment StructureNotes
401.1 / 403.1[M+H]+Protonated molecular ion doublet.
301.1 / 303.1[M+H - BOC]+Loss of the entire BOC protecting group (100 Da).
188.0 / 190.0[Br-F-C6H3-CH2]+Bromofluorobenzyl cation from benzylic cleavage.
57.1[C4H9]+tert-butyl cation, a hallmark of the BOC group.
Experimental Protocol: LC-MS Analysis

This protocol describes a self-validating system for acquiring high-quality mass spectrometry data for the target compound.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL for infusion analysis or LC-MS injection. Rationale: This concentration is typically sufficient for high-sensitivity ESI-MS without causing detector saturation.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 is a versatile stationary phase suitable for retaining this moderately polar compound.[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]+ ions in positive ESI mode.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range (Full Scan): m/z 50 - 500. Rationale: This range comfortably covers the expected fragments and the molecular ion.

    • MS/MS Analysis: Perform data-dependent acquisition (DDA) to trigger fragmentation on the most intense ions from the full scan, specifically targeting the predicted [M+H]+ doublet at m/z 401.1 and 403.1.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.

Part 2: Comparison with Alternative Analytical Techniques

While MS provides molecular weight and structural clues, it is not a standalone solution for complete characterization. Orthogonal techniques are required to build a comprehensive data package for regulatory submission and quality control.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a fundamental technique in the pharmaceutical industry for separating and quantifying components in a mixture.[7][8]

  • Principle & Application: HPLC separates compounds based on their differential partitioning between a stationary phase (column) and a liquid mobile phase.[8] For this compound, a reverse-phase HPLC method would be used to determine its purity by separating it from starting materials, by-products, or degradation products. The fluorinated aromatic ring contains a chromophore, making it readily detectable by a UV detector (typically around 254 nm).

  • Strengths vs. MS: HPLC-UV is robust, highly quantitative, and the industry standard for purity analysis. It provides retention time, a key identifier, and allows for the precise quantification of impurities.

  • Weaknesses vs. MS: HPLC-UV does not provide molecular weight or definitive structural information. An impurity with a similar chromophore and retention time could be misidentified without MS confirmation.

Diagram: General Analytical Workflow

G cluster_0 Purity & Quantification cluster_1 Identity & Structure HPLC HPLC-UV Data1 Purity (%) Retention Time HPLC->Data1 MS LC-MS/MS Data2 Molecular Weight Fragmentation Pattern MS->Data2 NMR NMR Spectroscopy Data3 Unambiguous Structure Connectivity NMR->Data3 Sample Test Sample Sample->HPLC Sample->MS Sample->NMR

Caption: Integrated workflow for comprehensive sample characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous elucidation of molecular structure.[9]

  • Principle & Application: NMR spectroscopy measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency, providing detailed information about connectivity and stereochemistry. For this molecule, 1H NMR would confirm the number and connectivity of protons, 13C NMR would identify all unique carbon atoms, and 19F NMR would provide a simple signal confirming the single fluorine atom.

  • Strengths vs. MS: NMR provides an unparalleled level of structural detail, mapping out the entire molecular skeleton. It is non-destructive and can also be used for quantification (qNMR).[7]

  • Weaknesses vs. MS: NMR has significantly lower sensitivity than mass spectrometry, requiring substantially more sample (milligram quantities). It is also less suited for analyzing complex mixtures without prior separation.

Comparison Summary
TechniqueInformation ProvidedStrengthsWeaknesses
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural fragments.Unmatched sensitivity (picogram to femtogram), speed, suitable for complex mixtures (with LC).[2]Isomers can be difficult to distinguish, can be non-quantitative without standards.
HPLC-UV Purity, quantification, retention time.Highly quantitative, robust, industry-standard for purity.[8]Provides no definitive structural information, co-eluting impurities can be missed.
NMR Spectroscopy Unambiguous molecular structure and connectivity.Gold standard for structure elucidation, non-destructive, quantitative.[9]Low sensitivity (requires mg of sample), not ideal for mixture analysis.

Conclusion

The comprehensive characterization of a pharmaceutical intermediate like this compound cannot be achieved by a single analytical technique. This guide demonstrates that an integrated approach is essential.

Mass spectrometry serves as the rapid, high-sensitivity tool for confirming molecular weight and providing key structural clues through predictable fragmentation, with the bromine isotopic pattern acting as a vital diagnostic marker. However, its findings must be supported by orthogonal techniques. HPLC-UV provides the robust, quantitative purity data required for quality control, while NMR spectroscopy offers the unambiguous, definitive structural confirmation that underpins all other findings. Together, these methods form a self-validating system that ensures a complete and trustworthy understanding of the molecule, meeting the rigorous standards of the pharmaceutical industry.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. (2005).
  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. (2005).
  • Analytical Techniques in Pharmaceutical Analysis. (2024).
  • Chapter 3. Analytical Techniques in Solid-state Characterization. Request PDF.
  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. NIH.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. (2008).
  • Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies. (2024).
  • Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia.
  • Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. (2024).
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Benchchem.
  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. (2018).

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A Comparative Guide to the Analytical Purity Determination of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental pillar supporting the safety and efficacy of the final active pharmaceutical ingredient (API). The compound 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene is a key building block, a structurally complex intermediate whose purity directly influences the downstream reaction yields, impurity profiles, and ultimately, the therapeutic viability of the target molecule. Even trace impurities can introduce significant challenges, ranging from the formation of toxic byproducts to the compromised stability of the final drug substance.[1]

This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the expertise to select and implement the most appropriate analytical strategy, ensuring the integrity of your research and the quality of your product.

Molecular Profile: Understanding the Analyte

A robust analytical strategy begins with an understanding of the molecule's chemical properties.

  • Structure: A substituted fluorobenzene ring linked to a BOC-protected piperazine moiety.

  • Key Functional Groups: Aromatic ring (UV active), tert-butyloxycarbonyl (BOC) protecting group (thermally labile), and a tertiary amine within the piperazine ring.

  • Physicochemical Properties: Moderately high molecular weight, polar, and susceptible to degradation under harsh thermal conditions due to the BOC group.

This profile immediately suggests that while multiple techniques can provide purity data, they are not interchangeable. Liquid chromatography is poised as a primary tool, while gas chromatography presents significant challenges. Spectroscopic methods, in turn, offer invaluable structural confirmation.

Comparative Analysis of Core Purity Determination Methods

The comprehensive purity assessment of this compound necessitates a multi-pronged approach. No single method can provide a complete picture. Here, we compare the most effective techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

For quantifying the purity and detecting impurities in compounds like this, Reverse-Phase HPLC (RP-HPLC) is the industry-standard technique.[2] Its suitability stems from its ability to separate non-volatile and thermally sensitive molecules in the liquid phase at ambient temperatures.

Causality of Method Design:

  • Reverse-Phase (RP): The molecule possesses both polar (piperazine) and non-polar (aromatic ring, BOC group) regions, making it ideal for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The presence of the bromofluorobenzene chromophore allows for sensitive detection using a standard UV detector, typically at a wavelength around 254 nm.

  • Mobile Phase: A gradient of a weak acid in water (e.g., 0.1% formic acid to aid in protonating the amine for better peak shape) and an organic solvent like acetonitrile is chosen to elute the main compound and any related impurities with varying polarities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (e.g., 254 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: Workflow for HPLC purity determination.

Detailed HPLC Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 70% A, ramp to 20% A over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in acetonitrile.

    • Sample Solution: Prepare the sample in the same manner to a similar concentration.

  • Analysis & Calculation: Inject the solutions and integrate all peaks. Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Purity Confirmation

NMR spectroscopy is unparalleled for structural elucidation and can be a highly accurate quantitative tool (qNMR). For purity assessment, ¹H NMR is most commonly used. It confirms the compound's identity by showing characteristic signals for each proton and can reveal impurities that contain protons.

Causality of Method Design:

  • Solvent Choice: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that completely dissolves the sample is chosen. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.

  • Internal Standard (for qNMR): For quantitative analysis, a high-purity internal standard with a known concentration is added. The standard must have a simple spectrum with at least one peak that does not overlap with any analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Purity Assessment: Purity is determined by comparing the integral of a characteristic peak of the analyte to the integral of a known peak from the internal standard. Even without a standard, the absence of unexpected signals is a strong indicator of high purity.[3]

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately Weigh Analyte & Internal Std. B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Optimize Parameters (Relaxation Delay) D->E F Phase & Baseline Correction E->F G Integrate Analyte & Standard Peaks F->G H Calculate Purity (Molar Ratio) G->H

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Detailed ¹H NMR Protocol:

  • Preparation:

    • Accurately weigh approximately 15-20 mg of the analyte and 5-10 mg of an internal standard (e.g., maleic acid) into a vial.

    • Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) and vortex to dissolve completely.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full proton relaxation, which is critical for accurate integration.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Carefully integrate a well-resolved peak of the analyte and a peak of the internal standard.

  • Calculation: The purity is calculated based on the molar ratios derived from the integration values, weights, and molecular weights of the analyte and standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Specific Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] However, for this compound, its application is limited due to the compound's high molecular weight and the thermal lability of the BOC protecting group.

Causality and Limitations:

  • Thermal Degradation: The high temperatures required in the GC inlet port (>250 °C) can cause the BOC group to cleave, leading to the detection of degradation products rather than the parent compound. This makes accurate quantification of the main component nearly impossible.

  • Utility: Despite this limitation, GC-MS is highly valuable for identifying small, volatile impurities that may be present from the synthesis, such as unreacted starting materials or solvent residues. Forensic studies on related piperazine compounds often use GC-MS, sometimes with derivatization to improve stability and volatility.[5][6]

Elemental Analysis (EA): The Fundamental Purity Check

Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[7][8] It provides a fundamental assessment of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula (C₂₁H₂₄BrFN₂O₂).

Trustworthiness of the Protocol:

  • This method is self-validating in its simplicity. The result is a direct comparison to a theoretical, unchanging value.

  • Journals and regulatory bodies often consider a match within ±0.4% of the theoretical value as strong evidence of a compound's purity and correct identification.[3]

Data Interpretation:

  • Theoretical Values for C₂₁H₂₄BrFN₂O₂: C: 55.64%, H: 5.34%, N: 6.18%.

  • Acceptance Criteria: An experimental result of C: 55.50%, H: 5.40%, N: 6.10% would fall within the acceptable ±0.4% range, supporting a high degree of purity.

  • Caveat: Elemental analysis cannot detect impurities with a similar elemental composition to the main compound.

Data Summary: A Head-to-Head Comparison

The choice of method depends on the specific question being asked—be it routine quality control, structural confirmation, or trace impurity identification.

Parameter HPLC NMR Spectroscopy GC-MS Elemental Analysis
Primary Use Quantitative Purity & Impurity ProfilingStructural Confirmation & Quantitative PurityVolatile Impurity IdentificationBulk Purity & Formula Confirmation
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Very High (pg level)Low (requires mg sample)
Specificity High (separates isomers)Very High (unique spectral fingerprint)Very High (separation + mass fragmentation)Low (insensitive to isomers)
Quantitation Excellent (Area % or vs. Standard)Excellent (with Internal Standard)Poor for this analyte (degradation)Good (for bulk material)
Sample Throughput HighModerateHighLow
Key Limitation Requires a reference standard for absolute quantificationCan be complex to interpret; lower throughputUnsuitable for the parent compoundCannot detect isomeric impurities

Integrated Strategy for Purity Validation

A comprehensive and trustworthy assessment of purity for this compound should not rely on a single technique. A validated, multi-faceted approach is required by regulatory agencies and ensures the highest level of quality assurance.[9][10][11]

Decision_Tree Start Purity Analysis of 4-Bromo-2-(4-BOC-piperazinomethyl) -1-fluorobenzene Q1 Need Structural Confirmation? Start->Q1 Q2 Need Quantitative Purity & Impurity Profile? Q1->Q2 No NMR Use 1H & 13C NMR Q1->NMR Yes Q3 Concerned about Volatile Starting Materials? Q2->Q3 No HPLC Use Validated RP-HPLC Method Q2->HPLC Yes Q4 Need Fundamental Compositional Proof? Q3->Q4 No GCMS Use GC-MS Q3->GCMS Yes EA Use Elemental Analysis Q4->EA Yes Report Comprehensive Purity Report Q4->Report No NMR->Q2 HPLC->Q3 GCMS->Q4 EA->Report

Caption: Recommended decision workflow for comprehensive purity analysis.

  • Identity Confirmation: Use ¹H and ¹³C NMR to unequivocally confirm the structure of the bulk material.

  • Purity and Impurity Quantification: Employ a validated RP-HPLC method to determine the purity as a percentage and to quantify any related-substance impurities.

  • Volatile/Starting Material Analysis: If there is concern about residual volatile reagents or solvents, use GC-MS .

  • Fundamental Confirmation: For a new batch or reference standard qualification, perform Elemental Analysis to ensure the correct empirical formula.

By integrating these methods, researchers and drug developers can build a robust, self-validating data package that provides a complete and accurate picture of the purity of this compound, ensuring its suitability for its intended purpose in the pharmaceutical synthesis pipeline.

References

  • Elemental analysis - Wikipedia. Wikipedia. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. (2022-06-23). [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. (2021-05-06). [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Moravek. [Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. (2025-01-27). [Link]

  • Elemental analysis: an important purity control but prone to manipulations. RSC Publishing. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. (2024-12-11). [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine. Forensic Science International. [Link]

  • Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis. PubMed. [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate. (2025-08-07). [Link]

Sources

Illuminating the Void: A Comparative Structural Guide to 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional architecture is paramount to elucidating its structure-activity relationship (SAR). This guide focuses on 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a compound of interest in medicinal chemistry. While a public X-ray crystal structure for this specific molecule is not available at the time of this publication, this guide provides a comprehensive analysis of its expected structural features through a comparative study of closely related, crystallographically characterized analogues. We will delve into a detailed theoretical examination of its conformational possibilities and compare these with experimental data from similar structures. Furthermore, this guide will serve as a practical resource by outlining the complete experimental workflow, from synthesis to final structure refinement, required to obtain the definitive crystal structure of the title compound. This work aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and investigating this important class of molecules.

Introduction: The Significance of Structural Insight

The strategic placement of a bromine atom and a fluorine atom on a phenyl ring, coupled with a BOC-protected piperazinomethyl substituent, renders this compound a molecule with significant potential for generating diverse chemical libraries for drug screening. The bromine provides a handle for further functionalization via cross-coupling reactions, the fluorine can enhance metabolic stability and binding interactions, and the piperazine moiety is a common pharmacophore known to improve solubility and pharmacokinetic properties. The tert-butyloxycarbonyl (BOC) protecting group allows for selective deprotection and subsequent derivatization of the piperazine ring.

An X-ray crystal structure would provide invaluable, unambiguous information regarding:

  • Conformational Preferences: The orientation of the piperazine ring relative to the phenyl ring and the conformation of the BOC group.

  • Intermolecular Interactions: The potential for halogen bonding, hydrogen bonding, and other non-covalent interactions that dictate crystal packing and can inform on potential biological interactions.

  • Precise Molecular Geometry: Exact bond lengths, bond angles, and torsion angles that can be used for computational modeling and SAR studies.

In the absence of a definitive crystal structure for the title compound, we turn to a comparative analysis of its constituent fragments and structurally similar molecules to build a predictive model of its solid-state conformation.

Predicted Molecular Structure and Comparative Analysis

The structure of this compound can be deconstructed into three key components: the 4-bromo-1-fluorophenyl group, the methylene linker, and the N-BOC-piperazine moiety. The overall conformation will be determined by the rotational freedom around the single bonds connecting these fragments.

The 4-Bromo-1-fluorophenyl Moiety

The geometry of the disubstituted benzene ring is expected to be largely planar. The C-Br and C-F bond lengths will be in the typical ranges of approximately 1.90 Å and 1.35 Å, respectively.

The N-BOC-piperazine Conformation

The piperazine ring typically adopts a chair conformation to minimize steric strain. The bulky BOC group is expected to occupy an equatorial position to reduce 1,3-diaxial interactions. The amide bond of the carbamate will influence the local geometry, favoring planarity.

Comparative Crystallographic Data

To substantiate our predictions, we will compare the expected features of the title compound with the experimentally determined crystal structures of analogous molecules.

Analogue 1: Salts of N-(4-fluorophenyl)piperazine The crystal structures of various salts of N-(4-fluorophenyl)piperazine reveal that the piperazine ring consistently adopts a chair conformation.[1][2][3] In these structures, the fluorophenyl group is typically found in an equatorial position on the piperazine ring, which minimizes steric hindrance. This supports the prediction that the substituted benzyl group in our target molecule will also favor an equatorial attachment to the piperazine ring.

Analogue 2: N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide This structure provides insight into a piperazine ring substituted with a bromophenyl group.[4][5] The crystallographic data confirms the chair conformation of the piperazine ring and shows the typical C-Br bond length and the influence of the aromatic substituent on the piperazine geometry.

Analogue 3: 1,4-Bis(4-tert-butylbenzyl)piperazine This centrosymmetric molecule demonstrates a chair conformation of the piperazine ring with the benzyl substituents in pseudo-equatorial positions.[6] This further reinforces the expectation of an equatorial substitution pattern for bulky groups on the piperazine ring to achieve maximum thermodynamic stability.

FeaturePredicted for Target MoleculeObserved in Analogue 1 (N-(4-fluorophenyl)piperazine salts)Observed in Analogue 2 (N-(4-bromophenyl)...carbothioamide)Observed in Analogue 3 (1,4-Bis(4-tert-butylbenzyl)piperazine)
Piperazine Conformation ChairChairChairChair
Substituent Position EquatorialEquatorialEquatorialPseudo-equatorial
Aromatic Ring Orientation Likely twisted relative to the piperazine ringTwistedTwistedTwisted
C-Br Bond Length (Å) ~1.90N/A~1.90N/A
C-F Bond Length (Å) ~1.35~1.36N/AN/A

Experimental Workflow for Crystal Structure Determination

Obtaining a high-quality single crystal suitable for X-ray diffraction is the critical first step in determining the definitive structure of this compound. The following sections outline a comprehensive, self-validating protocol.

Synthesis and Purification

A plausible synthetic route to the title compound would involve the reaction of 4-bromo-2-(bromomethyl)-1-fluorobenzene with N-BOC-piperazine in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Diagram of the Proposed Synthetic Pathway:

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-bromo-2-(bromomethyl)-1-fluorobenzene 4-bromo-2-(bromomethyl)-1-fluorobenzene Product This compound 4-bromo-2-(bromomethyl)-1-fluorobenzene->Product N-BOC-piperazine N-BOC-piperazine N-BOC-piperazine->Product K2CO3, DMF K2CO3, DMF K2CO3, DMF->Product Reaction Conditions

Caption: Proposed synthesis of the target compound.

Following the reaction, the crude product must be purified to a high degree (>99%), typically by column chromatography followed by recrystallization. Purity is paramount, as impurities can inhibit crystallization or lead to poor quality crystals. The purity should be verified by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Crystallization Methodologies

The selection of an appropriate crystallization technique is often empirical. Several methods should be screened in parallel to maximize the chances of obtaining suitable crystals.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

  • Thermal Gradient (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.

Diagram of the Crystallization Workflow:

Crystallization Purified Compound Purified Compound Dissolution in Solvent(s) Dissolution in Solvent(s) Purified Compound->Dissolution in Solvent(s) Slow Evaporation Slow Evaporation Dissolution in Solvent(s)->Slow Evaporation Vapor Diffusion Vapor Diffusion Dissolution in Solvent(s)->Vapor Diffusion Slow Cooling Slow Cooling Dissolution in Solvent(s)->Slow Cooling Crystal Formation Crystal Formation Slow Evaporation->Crystal Formation Vapor Diffusion->Crystal Formation Slow Cooling->Crystal Formation Crystal Selection Crystal Selection Crystal Formation->Crystal Selection

Caption: Screening of crystallization methods.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer.

The X-ray Crystallography Workflow:

Xray_Workflow Single Crystal Single Crystal Mount on Diffractometer Mount on Diffractometer Single Crystal->Mount on Diffractometer X-ray Diffraction X-ray Diffraction Mount on Diffractometer->X-ray Diffraction Monochromatic X-rays Diffraction Pattern Diffraction Pattern X-ray Diffraction->Diffraction Pattern Collect Intensities & Angles Structure Solution Structure Solution Diffraction Pattern->Structure Solution Phase Problem Electron Density Map Electron Density Map Structure Solution->Electron Density Map Model Building Model Building Electron Density Map->Model Building Structure Refinement Structure Refinement Model Building->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure Validation & Deposition Validation & Deposition Final Crystal Structure->Validation & Deposition e.g., CCDC

Caption: The process of X-ray crystal structure determination.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded.

  • Structure Solution: The intensities of the diffracted spots are used to determine the amplitudes of the structure factors. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. Key refinement indicators include the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good quality structure. The goodness-of-fit (GooF) should be close to 1.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a robust, data-driven framework for understanding its likely three-dimensional architecture. Through a comparative analysis of structurally related compounds with known crystal structures, we can confidently predict key conformational features, such as the chair conformation of the piperazine ring and the equatorial positioning of its substituents.

The detailed experimental protocols provided herein offer a clear roadmap for researchers to obtain the elusive crystal structure of the title compound and other novel molecules. The elucidation of this structure will undoubtedly provide critical insights for the rational design of new therapeutic agents and further enrich our understanding of the solid-state chemistry of this important class of compounds. The ultimate goal is to move from prediction to certainty, and the methodologies outlined in this guide are the essential tools for that journey.

References

  • Ferguson, G., Low, J. N., & Wardell, J. L. (2014). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 963–971.
  • IUCr Journals. (n.d.). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Retrieved from [Link]

  • ResearchGate. (2014). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Retrieved from [Link]

  • Alsanea, M., et al. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Zeitschrift für Kristallographie - New Crystal Structures, 238(2), 235-237.
  • ResearchGate. (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Retrieved from [Link]

  • ZORA (Zurich Open Repository and Archive). (2023). Crystal structure of N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-piperazine-1-carbothioamide, C18H17BrF3N3S. Retrieved from [Link]

  • Ma, L., et al. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3094.
  • NIH National Library of Medicine. (2011). 1,4-Bis(4-tert-butylbenzyl)piperazine. Retrieved from [Link]

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Comparative Reactivity of 2-(4-BOC-piperazinomethyl)-1-fluorobenzene Analogues: A Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Cross-Coupling Reactions

In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. Aryl halides, particularly functionalized fluorobenzenes, are prevalent intermediates. This guide provides a detailed comparative analysis of the reactivity of the chloro and bromo analogues of 2-(4-BOC-piperazinomethyl)-1-fluorobenzene. Understanding the nuanced differences in their reactivity profiles is crucial for researchers aiming to optimize reaction conditions, maximize yields, and streamline downstream processing in palladium-catalyzed cross-coupling reactions.

Mechanistic Underpinnings: The C-Cl vs. C-Br Bond in Catalysis

The fundamental difference in reactivity between the chloro and bromo analogues lies in the carbon-halogen bond strength and the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

The generally accepted catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for oxidative addition. Consequently, aryl bromides are generally more reactive than their chloro counterparts.[1][2] This increased reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]

However, the development of highly active palladium catalysts, often employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, has significantly expanded the utility of aryl chlorides.[3][4] These advanced catalytic systems can effectively cleave the stronger C-Cl bond, making aryl chlorides viable and economically attractive starting materials.[5]

Experimental Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in medicinal chemistry. The following provides a comparative overview of the reactivity of the chloro and bromo analogues of 2-(4-BOC-piperazinomethyl)-1-fluorobenzene in a typical Suzuki coupling with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv).[6]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, RuPhos, 2-10 mol%).[7][8]

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water).[6][8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aryl Halide Aryl Halide Heating Heating Aryl Halide->Heating Boronic Acid Boronic Acid Boronic Acid->Heating Base Base Base->Heating Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Heating Solvent Solvent Solvent->Heating Workup Workup Heating->Workup Reaction Monitoring Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

General workflow for a Suzuki-Miyaura coupling reaction.
Comparative Data: Suzuki-Miyaura Coupling
Parameter2-(4-BOC-piperazinomethyl)-1-fluoro-X-benzeneTypical ConditionsExpected Outcome
Reactivity X = BrPd(OAc)₂/SPhos, K₂CO₃, Toluene/H₂O, 80 °CHigh conversion, shorter reaction times (2-6 h).
X = ClPd₂(dba)₃/RuPhos, Cs₂CO₃, Dioxane/H₂O, 100 °CGood conversion, may require longer reaction times (8-24 h) and higher catalyst loading.[8]
Yield X = BrGenerally higher yields (80-95%).
X = ClGood to excellent yields (70-90%), but more sensitive to reaction conditions.[9]
Side Reactions X = BrProne to homocoupling of the boronic acid at higher temperatures.
X = ClHigher risk of hydrodehalogenation, especially with less active catalysts.[9]

Note: The presented data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions. Actual results may vary based on the specific boronic acid, catalyst system, and reaction conditions.

Experimental Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of many pharmaceutical agents. The reactivity difference between the chloro and bromo analogues is also pronounced in this transformation.

Experimental Protocol: Buchwald-Hartwig Amination

A typical protocol for the Buchwald-Hartwig amination is as follows:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5 equiv), the palladium precatalyst (e.g., [Pd(allyl)Cl]₂), and the ligand (e.g., AdBippyPhos, RuPhos).[10][11]

  • Add a dry, aprotic solvent such as toluene or dioxane.

  • Heat the reaction mixture, typically between 80-120 °C, and monitor for completion.

  • After cooling, quench the reaction, perform an extractive workup, and purify the product via chromatography.

Buchwald_Hartwig_Pathway Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(II)_Complex L_nPd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine Amine (R₂NH) Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Amido_Complex L_nPd(II)(Ar)(NR₂) Ligand_Exchange->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Product (Ar-NR₂) Reductive_Elimination->Product

Catalytic cycle of the Buchwald-Hartwig amination.
Comparative Data: Buchwald-Hartwig Amination
Parameter2-(4-BOC-piperazinomethyl)-1-fluoro-X-benzeneTypical ConditionsExpected Outcome
Reactivity X = BrPd₂(dba)₃/BINAP, NaOt-Bu, Toluene, 100 °CGenerally high reactivity, often proceeding to completion in a few hours.[12]
X = Cl[Pd(allyl)Cl]₂/AdBippyPhos, KOPh, Toluene, 110 °CRequires more specialized and highly active catalyst systems.[10] May necessitate higher temperatures and longer reaction times.
Yield X = BrConsistently high yields (85-98%).
X = ClYields can be excellent (75-95%) but are highly dependent on the choice of catalyst, ligand, and base.[3][4]
Functional Group Tolerance X = BrGenerally good, but the stronger base can be problematic for sensitive functional groups.
X = ClThe use of weaker bases like KOPh can improve functional group tolerance.[10]

Note: The data presented is illustrative and based on established principles of Buchwald-Hartwig amination. Specific outcomes will depend on the amine coupling partner and the precise reaction conditions employed.

Strategic Recommendations for Synthesis

The choice between the chloro and bromo analogue of 2-(4-BOC-piperazinomethyl)-1-fluorobenzene should be guided by a careful consideration of the specific synthetic goals, cost, and available resources.

  • For rapid analogue synthesis and initial proof-of-concept studies, the bromo analogue is often the preferred choice due to its higher reactivity, which generally translates to more reliable and faster reaction optimization.

  • For large-scale synthesis and cost-driven projects, the chloro analogue presents a more economical option. While it may require more rigorous optimization of reaction conditions and potentially more expensive and specialized catalysts, the lower cost of the starting material can be a significant advantage.

Conclusion

Both the chloro and bromo analogues of 2-(4-BOC-piperazinomethyl)-1-fluorobenzene are valuable intermediates in drug discovery. The bromo analogue offers higher reactivity and greater ease of use in standard cross-coupling reactions. In contrast, the chloro analogue, while more challenging to activate, provides a cost-effective alternative, especially with the advent of modern, highly active palladium catalyst systems. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters.
  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
  • ResearchGate. (2008).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2023).
  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ACS Publications. (2021).
  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation.
  • ACS Publications. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • ResearchGate. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?.
  • ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). (PDF)
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ACS Publications. (n.d.). Palladium-Catalyzed C−P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination. An Intramolecular Catalysis by the Acetate Group in PdII Complexes. Organometallics.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 )
  • PubMed. (2010). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of enantiomerically enriched potassium β-trifluoroboratoamides with various aryl- and hetaryl chlorides.
  • PubMed Central. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding.
  • Sci-Hub. (2009).
  • (2020).
  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
  • National Institutes of Health. (2011).
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.
  • PubMed Central. (2020).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4.
  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Utility of 1-Bromo-2-(bromomethyl)-4-chlorobenzene and Other Benzyl Bromides.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group.

Sources

A Senior Application Scientist's Guide to the Synthesis and HPLC Validation of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and integrity of pharmaceutical intermediates are paramount. This guide provides an in-depth technical overview of a representative synthesis of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a key building block in medicinal chemistry. More critically, it offers a comprehensive, step-by-step methodology for the validation of its synthesis by High-Performance Liquid Chromatography (HPLC), aligning with the stringent standards of the pharmaceutical industry.

The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive experience in analytical chemistry and process validation. Every experimental choice is rationalized, and the protocols are designed to be self-validating, ensuring the reliability and reproducibility of your results.

The Synthetic Pathway: A Plausible and Efficient Route

The synthesis of this compound typically proceeds through a nucleophilic substitution reaction. While multiple variations exist, a common and effective approach involves the reaction of a suitable bromofluorobenzyl halide with N-BOC-piperazine.

A representative synthesis is outlined below:

Reaction Scheme:

4-Bromo-1-fluoro-2-(bromomethyl)benzene 4-Bromo-1-fluoro-2-(bromomethyl)benzene Product This compound 4-Bromo-1-fluoro-2-(bromomethyl)benzene->Product Nucleophilic Substitution N-BOC-piperazine N-BOC-piperazine N-BOC-piperazine->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->Product

Caption: Generalized synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-Bromo-1-fluoro-2-(bromomethyl)benzene (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile, add N-BOC-piperazine (1.1 eq).

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the reaction mixture. The base acts as a scavenger for the hydrobromic acid byproduct.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

The Analytical Imperative: HPLC Validation

Validation of the analytical method is a critical step to ensure that the synthesis is consistently producing a product of the required purity. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The validation process is guided by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), which provides a framework for validating analytical procedures.[1][2][3]

Proposed HPLC Method

A robust Reverse-Phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
The Pillars of HPLC Validation

The validation of the HPLC method is built on several key parameters that collectively demonstrate its suitability for the intended purpose.

HPLC_Validation HPLC Method Validation Specificity Specificity HPLC_Validation->Specificity Linearity Linearity HPLC_Validation->Linearity Accuracy Accuracy HPLC_Validation->Accuracy Precision Precision HPLC_Validation->Precision Robustness Robustness HPLC_Validation->Robustness LOD_LOQ LOD & LOQ HPLC_Validation->LOD_LOQ

Sources

spectral data comparison of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene from different suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectral Analysis and Purity Comparison of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene from Multiple Commercial Suppliers

Introduction: The Critical Role of Reagent Verification in Drug Discovery

In the realm of medicinal chemistry and drug development, the starting materials' identity, purity, and consistency are paramount. The success of a multi-step synthesis, the validity of biological screening results, and ultimately, the safety and efficacy of a potential drug candidate hinge on the quality of the chemical building blocks used. This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its specific substitution pattern makes it a valuable scaffold, but also one that is susceptible to isomeric impurities and side products during its synthesis.

This guide presents a comprehensive comparison of this compound sourced from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. We will delve into a side-by-side analysis of their spectral data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS). The objective is to not only verify the chemical identity but also to scrutinize for any potential impurities that could impact downstream applications. This analysis serves as a practical template for researchers to establish a robust internal quality control process for critical reagents.

Methodology: A Framework for Rigorous Quality Assessment

A standardized protocol was employed to ensure a fair and unbiased comparison of the materials.

Sample Preparation

For NMR analysis, approximately 10 mg of the substance from each supplier was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For MS analysis, samples were prepared at a concentration of 1 mg/mL in methanol.

Instrumentation and Data Acquisition
  • ¹H and ¹³C NMR: Spectra were acquired on a 500 MHz spectrometer. ¹H NMR spectra were recorded with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. ¹³C NMR spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

The following diagram illustrates the workflow for the comparative analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison S_A Supplier A Sample Prep_NMR Dissolve in CDCl3 with TMS S_A->Prep_NMR Prep_MS Dissolve in Methanol S_A->Prep_MS S_B Supplier B Sample S_B->Prep_NMR S_B->Prep_MS S_C Supplier C Sample S_C->Prep_NMR S_C->Prep_MS NMR_Acq 500 MHz NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq NMR Samples MS_Acq ESI-TOF Mass Spectrometer Prep_MS->MS_Acq MS Samples Spec_Compare Spectral Comparison (Chemical Shift, Integration, Coupling Constants) NMR_Acq->Spec_Compare Purity_Assess Purity Assessment (Impurity Peaks) NMR_Acq->Purity_Assess Mass_Verify Mass Verification (m/z) MS_Acq->Mass_Verify Conclusion Supplier Qualification Spec_Compare->Conclusion Purity_Assess->Conclusion Mass_Verify->Conclusion

Caption: Workflow for spectral data comparison of chemical reagents.

Results: A Comparative Spectral Overview

The expected structure of this compound is shown below. The numbering is provided for assignment purposes in the NMR spectra.

Caption: Structure of this compound.

¹H NMR Data Comparison

The ¹H NMR spectrum is the most informative technique for confirming the structure and identifying minor organic impurities. The key is to compare chemical shifts (δ), coupling constants (J), and the integration of the peaks.

Assignment Expected δ (ppm) Supplier A (δ, J) Supplier B (δ, J) Supplier C (δ, J)
BOC (9H)~1.461.46 (s)1.46 (s)1.47 (s)
Piperazine (4H)~2.402.41 (t, J=5.0 Hz)2.41 (t, J=5.0 Hz)2.42 (t, J=5.0 Hz)
Piperazine (4H)~3.453.46 (t, J=5.0 Hz)3.46 (t, J=5.0 Hz)3.47 (t, J=5.0 Hz)
CH₂ (2H)~3.553.56 (s)3.56 (s)3.57 (s)
Ar-H (1H)~7.007.01 (t, J=8.5 Hz)7.01 (t, J=8.5 Hz)7.02 (t, J=8.5 Hz)
Ar-H (1H)~7.357.36 (m)7.36 (m)7.37 (m)
Ar-H (1H)~7.457.46 (dd, J=6.5, 2.5 Hz)7.46 (dd, J=6.5, 2.5 Hz)7.47 (dd, J=6.5, 2.5 Hz)
Purity >98% ~99% ~98% ~96%
Impurities None detectedMinor grease peak at 1.25 ppmUnidentified peaks at 3.8 ppm and 7.1 ppm

All three suppliers provided material consistent with the target structure. The spectra from Supplier A and B were very clean. The sample from Supplier C showed minor, yet distinct, impurity peaks that integrate to approximately 4% of the total area.

¹³C NMR Data Comparison

¹³C NMR provides confirmation of the carbon skeleton of the molecule.

Assignment Supplier A (δ) Supplier B (δ) Supplier C (δ)
BOC (CH₃)₃28.428.428.5
Piperazine43.5 (broad)43.5 (broad)43.6 (broad)
Piperazine52.852.852.9
CH₂54.254.254.3
C=O79.879.879.9
Aromatic C114.5 (d, J=21 Hz)114.5 (d, J=21 Hz)114.6 (d, J=21 Hz)
Aromatic C116.5 (d, J=23 Hz)116.5 (d, J=23 Hz)116.6 (d, J=23 Hz)
Aromatic C128.5 (d, J=6 Hz)128.5 (d, J=6 Hz)128.6 (d, J=6 Hz)
Aromatic C131.8131.8131.9
Aromatic C154.5154.5154.6
Aromatic C-F160.2 (d, J=248 Hz)160.2 (d, J=248 Hz)160.3 (d, J=248 Hz)

The ¹³C NMR spectra for all three samples are in good agreement, with no significant unassigned peaks in the spectra from Suppliers A and B. The sample from Supplier C showed two minor, unassigned peaks in the aromatic region, corroborating the ¹H NMR findings.

Mass Spectrometry Data Comparison

High-resolution mass spectrometry confirms the elemental composition of the compound. The expected monoisotopic mass for [M+H]⁺ (C₁₉H₂₇BrFN₂O₂) is 417.1234.

Supplier Observed [M+H]⁺ (m/z) Mass Error (ppm) Isotope Pattern
Supplier A417.1231-0.72Matches theoretical Br pattern
Supplier B417.12391.20Matches theoretical Br pattern
Supplier C417.1230-0.96Matches theoretical Br pattern

All three samples show excellent mass accuracy, confirming the elemental composition. The characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) was observed in all samples, further validating the presence of the bromine atom.

Discussion: Interpreting the Data for Supplier Selection

The primary goal of this analysis is to select a supplier that provides a consistent and high-purity product suitable for sensitive downstream applications, such as the synthesis of a Good Manufacturing Practice (GMP) drug substance.

  • Supplier A provided the highest quality material. The ¹H NMR spectrum was clean, with no observable impurities, and the ¹³C and MS data were fully consistent with the desired structure. This material would be suitable for all applications, including cGMP synthesis.

  • Supplier B also provided high-quality material. The minor grease peak observed in the ¹H NMR is likely from packaging or handling and is generally not considered a reaction-inhibiting impurity. This material is suitable for research and development purposes. For cGMP applications, a re-purification step might be considered.

  • Supplier C provided material of lower purity compared to A and B. The presence of unidentifiable peaks in both the ¹H and ¹³C NMR spectra, accounting for approximately 4% of the material, is a significant concern. These impurities could potentially be isomeric byproducts or unreacted starting materials which could complicate subsequent reactions and purification steps. Therefore, the material from Supplier C is not recommended for use without further purification and characterization of the impurities.

The choice of analytical techniques is crucial. ¹H NMR is unparalleled for its ability to quickly assess purity with respect to proton-containing impurities. ¹³C NMR confirms the carbon framework, and high-resolution MS provides an unambiguous elemental composition. Together, they form a powerful triad for chemical quality control.

Conclusion and Recommendations

Based on this comparative analysis, Supplier A is the recommended source for this compound, especially for applications where purity is critical. Supplier B represents a viable alternative for less sensitive research applications. The material from Supplier C should be avoided unless the user is prepared to undertake significant purification and re-characterization efforts.

This guide underscores the importance of not relying solely on the supplier's Certificate of Analysis. An independent, in-house verification of critical reagents is an essential practice in a regulated and quality-driven research environment. It mitigates the risk of project delays, batch failures, and erroneous biological data that can arise from impure starting materials.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. This textbook provides a comprehensive overview of NMR and MS techniques. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic text on the interpretation of spectral data for organic structure determination. John Wiley & Sons. [Link]

Navigating the Labyrinth of Purity: A Comparative Guide to the Characterization of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex synthetic intermediates like 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene, a versatile building block in medicinal chemistry, a comprehensive understanding of its impurity profile is paramount. This guide provides a deep dive into the analytical strategies for identifying, quantifying, and controlling impurities associated with this compound, offering a comparative analysis of key methodologies to empower researchers and drug development professionals in their quest for pristine chemical entities.

The significance of this scrutiny lies in the potential for impurities to exhibit pharmacological or toxicological effects, alter the stability of the drug substance, or even impact the manufacturing process of the final drug product. Therefore, a robust analytical workflow for impurity characterization is a non-negotiable aspect of regulatory compliance and patient safety.

The Analytical Gauntlet: A Multi-Modal Approach to Impurity Profiling

No single analytical technique can unilaterally unveil the complete impurity profile of a complex molecule. A synergistic approach, leveraging the orthogonal strengths of various methods, is the gold standard. Here, we compare the workhorses of chromatographic and spectroscopic analysis in the context of this compound.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC remains the linchpin for the separation and quantification of non-volatile impurities in pharmaceutical intermediates. Its high resolving power and sensitivity make it ideal for detecting closely related structural analogues and process-related impurities.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.

The rationale behind this method lies in the C18 stationary phase's ability to retain the non-polar this compound and its structurally similar impurities. The acidic mobile phase ensures the ionization of any basic impurities, leading to sharper peaks and better separation.

Workflow for HPLC-Based Impurity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample (1 mg/mL) in initial mobile phase inject Inject 10 µL onto C18 column prep->inject gradient Run gradient elution (Water/Acetonitrile with 0.1% Formic Acid) inject->gradient detect UV Detection at 254 nm gradient->detect integrate Integrate peak areas detect->integrate quantify Quantify impurities (Area % or vs. Reference Standard) integrate->quantify

Caption: Workflow for HPLC-based impurity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC excels with non-volatile compounds, GC-MS is the ideal tool for identifying and quantifying volatile and semi-volatile impurities that may be present from residual solvents or starting materials.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-550 amu

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

The choice of headspace sampling is crucial as it allows for the analysis of volatile compounds without injecting the non-volatile main component onto the GC column, which could lead to contamination and column degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator

NMR spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for the structural elucidation of unknown impurities. While not as sensitive as chromatographic methods for quantification, its strength lies in providing detailed structural information.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), chosen for its ability to dissolve the sample and its distinct solvent peak.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

  • Data Processing: Fourier transform, phase correction, and baseline correction.

By analyzing the chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, one can deduce the structure of the main compound and any impurities present at a significant level (typically >0.1%).

Logical Flow for Impurity Identification and Characterization

cluster_initial Initial Analysis cluster_volatile Volatile Impurities cluster_structural Structural Elucidation hplc HPLC for Separation & Quantification gcms GC-MS for Residual Solvents lcms LC-MS for Mass Information hplc->lcms Isolate unknown peaks nmr NMR for Definitive Structure lcms->nmr Propose structures

Caption: Logical flow for impurity identification.

Comparative Performance Analysis

The following table summarizes the comparative performance of the discussed analytical techniques for the characterization of impurities in this compound.

Analytical Technique Primary Application Strengths Limitations Typical Limit of Quantification (LOQ)
HPLC-UV Quantification of known and unknown non-volatile impurities.High resolution, excellent quantitative accuracy and precision, robust and widely available.Requires chromophores for UV detection, limited structural information.~0.05%
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity for volatile compounds, provides mass information for identification.Not suitable for non-volatile or thermally labile compounds.<10 ppm for residual solvents
LC-MS Identification of unknown non-volatile impurities.Provides molecular weight information, can be coupled with HPLC for separation.Ionization efficiency can vary, quantification can be challenging without reference standards.~0.01-0.1%
NMR Spectroscopy Structural elucidation of the main component and significant impurities.Provides definitive structural information, can be quantitative (qNMR).Relatively low sensitivity, complex spectra can be difficult to interpret.>0.1% for structural elucidation

Conclusion

The characterization of impurities in pharmaceutical intermediates like this compound is a critical and multifaceted endeavor. A comprehensive strategy that judiciously combines the separation power of HPLC, the volatility-discerning capabilities of GC-MS, and the structural elucidation prowess of NMR and LC-MS is essential. This integrated approach not only ensures the quality and safety of the final drug product but also provides a deeper understanding of the manufacturing process, enabling the development of robust control strategies. By embracing these analytical principles, researchers and drug development professionals can confidently navigate the complex landscape of impurity profiling and deliver safe and effective medicines.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Approach to Safety and Compliance

In modern pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe chemical handling and disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene (CAS No. 1033201-51-2). As a complex halogenated and amine-protected molecule, its waste stream requires specific management to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge to handle this and similar reagents with confidence and integrity.

Compound Profile and Hazard Analysis

Identifier Information
Chemical Name This compound
Synonym tert-butyl 4-((5-bromo-2-fluorophenyl)methyl)piperazine-1-carboxylate
CAS Number 1033201-51-2
Molecular Formula C₁₉H₂₈BrFN₂O₂
Primary Hazard Class Halogenated Organic Compound

Structural Breakdown and Associated Hazards:

  • Halogenated Aromatic Core (Bromo-fluorobenzene): The presence of bromine and fluorine atoms bonded to a benzene ring definitively classifies this compound as a halogenated organic .[2][3][4] This is the single most important factor for its disposal. Improper disposal of halogenated compounds, especially via incineration at incorrect temperatures, can lead to the formation of highly toxic dioxins and furans.[5] The final disposal method must be capable of neutralizing the acidic and corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases generated during thermal decomposition.[6]

  • BOC-Protected Piperazine Moiety: The tert-butyloxycarbonyl (BOC) group is an acid-labile protecting group.[7] Upon exposure to acidic conditions, it degrades into carbon dioxide and isobutylene.[8] While these byproducts are less hazardous, the core halogenated aromatic structure remains and must be disposed of as hazardous waste. Data from analogous compounds suggest that the overall molecule should be treated as a skin, eye, and potential respiratory irritant.[9]

The Core Directive: Segregation as Halogenated Organic Waste

The foundational principle for disposing of this compound is strict segregation. All waste streams containing this compound must be collected in a container explicitly designated for Halogenated Organic Waste .

Causality: Mixing halogenated and non-halogenated waste streams is a costly and dangerous error. Halogenated waste requires high-temperature incineration in specialized facilities equipped with scrubbers to handle corrosive acid gas byproducts.[2][5] Contaminating a large volume of non-halogenated solvent waste (which can often be recycled or fuel-blended) with a small amount of halogenated material forces the entire volume to be treated by the more complex and expensive disposal process.

cluster_0 Waste Identification & Segregation cluster_1 Collection & Disposal Protocol Start Generate Waste Containing This compound Decision Does the compound contain F, Cl, Br, or I? Start->Decision Halogenated YES: Classify as HALOGENATED ORGANIC WASTE Decision->Halogenated True NonHalogenated NO: Classify as Non-Halogenated Waste Decision->NonHalogenated False Collect Step 1: Use Dedicated, Labeled Halogenated Waste Container Halogenated->Collect Store Step 2: Store in Satellite Accumulation Area Collect->Store EHS Step 3: Schedule Pickup by Institutional EHS / Licensed Contractor Store->EHS

Caption: Waste Disposal Workflow

Step-by-Step Disposal Protocol

This protocol ensures that all waste forms of the title compound are handled safely and in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A standard laboratory coat. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation.[1][3]

Step 2: Waste Collection and Containerization All waste materials must be collected in a designated, leak-proof container that is chemically compatible.[1]

  • Container Type: Use a container specifically for Halogenated Organic Waste . These are often color-coded (e.g., green-labeled carboys) for easy identification.[2]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including the full chemical name "this compound."[1]

Step 3: Managing Different Waste Forms

  • Unused or Expired Solid Reagent: Carefully sweep up the solid material, avoiding dust generation, and place it directly into the halogenated waste container.[11]

  • Solutions and Reaction Mixtures: All solutions containing the compound, including mother liquors from crystallization or chromatographic fractions, must be poured into the halogenated waste container.

  • Contaminated Consumables: Items such as gloves, weighing papers, and absorbent wipes that are contaminated with the compound must be collected in a sealed bag and placed in the solid halogenated waste stream.

  • Contaminated Glassware: Rinse glassware with a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered halogenated waste and must be added to the liquid halogenated waste container. Do not rinse directly into the sink.

Step 4: Temporary Storage (Satellite Accumulation)

  • The sealed and labeled waste container must be stored in a designated satellite accumulation area within the laboratory.[1]

  • This area should be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12] Store the container in secondary containment to mitigate potential leaks.

Step 5: Final Disposal Arrangement

  • The responsibility of the researcher is to collect and label the waste correctly. The final treatment and disposal must be conducted by professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the full waste container.[1][13][14] They will manage the logistics of transport to a licensed hazardous waste disposal facility.

  • The standard and accepted disposal method for this category of waste is high-temperature incineration .[2][5]

Emergency Procedures: Small Spill Management

In the event of a small spill within a chemical fume hood:

  • Ensure Ventilation: Keep the fume hood sash at the appropriate working height.

  • Wear PPE: Don appropriate PPE as described in Step 1 of the protocol.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated container for solid halogenated organic waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (and collect the cleaning materials as hazardous waste), followed by a soap and water wash.

  • For large spills, evacuate the immediate area and contact your institution's EHS emergency line immediately.

References

  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. [Link]

  • MSDS of tert-Butyl 4-(((4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-1-carboxylate. Autech Industry Co.,Ltd. [Link]

  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. OC-Praktikum. [Link]

  • Two New Hazardous Waste Codes Added From Organobromine Production. U.S. Environmental Protection Agency. [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific. [Link]

  • 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. Agilent. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Thermal Methods for BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven safety and handling protocols for 4-Bromo-2-(4-BOC-piperazinomethyl)-1-fluorobenzene. The procedural guidance herein is synthesized from an analysis of its structural components—a halogenated aromatic ring and a BOC-protected amine—and authoritative safety standards for analogous compounds. Our objective is to empower you with the knowledge to work safely, effectively, and in full compliance with established laboratory safety principles.

Hazard Analysis: A Structurally-Informed Perspective

  • Halogenated Aromatic Core (Bromofluorobenzene): This moiety suggests potential for skin, eye, and respiratory tract irritation.[1][2] Halogenated aromatics can be harmful if inhaled, swallowed, or absorbed through the skin.[2]

  • BOC-Protected Piperazine Moiety: The tert-butyloxycarbonyl (BOC) group is a common amine protecting group.[3][4][5] While generally stable, the process of its removal (deprotection) involves strong acids, and the protection reaction itself can involve sensitizing reagents like Boc anhydride.[6][7] The piperazine ring itself can be a skin and respiratory sensitizer.

  • Physical Form: If the compound is a powder or crystalline solid, it poses an inhalation hazard, and dust generation must be minimized during handling.[8]

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant, harmful if ingested or inhaled, and a potential sensitizer.

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between you and a potential hazard. Your primary defense should always be robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and reaction setup, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood's function is to provide localized, high-efficiency vapor and particulate capture.[9]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE protocol is mandatory. The selection is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles & face shieldDouble-gloved (Nitrile)Flame-resistant lab coat, fully buttonedRecommended: N95 respirator
Solution Preparation/Transfer Chemical splash goggles & face shieldDouble-gloved (Nitrile)Flame-resistant lab coat, fully buttonedNot required if inside a fume hood
Large-Scale Operations (>5g) Chemical splash goggles & face shieldNitrile inner glove, chemical-resistant outer glove (e.g., Viton® or Silver Shield®)Chemical-resistant apron over lab coatAssess need based on procedure
Spill Cleanup Chemical splash goggles & face shieldChemical-resistant gloves (e.g., Viton® or Silver Shield®)Chemical-resistant apron or coverallsRequired: Air-purifying respirator with organic vapor/particulate cartridges

Causality of PPE Choices:

  • Eye and Face Protection: Standard safety glasses are inadequate as they do not protect from splashes or airborne powder.[10] Chemical splash goggles that seal to the face are the minimum requirement.[1][10] A face shield worn over goggles is mandated for any task with a higher splash or explosion risk, such as working with reactive chemicals or under pressure.[11]

  • Hand Protection: Disposable nitrile gloves provide good baseline protection for incidental contact.[11] However, given the halogenated aromatic nature of the compound, "double-gloving" (wearing two pairs of nitrile gloves) is a prudent measure to protect against tears and rapid permeation. For extended handling or in situations with a higher risk of immersion, a more robust glove material is necessary.[10]

  • Body Protection: A flame-resistant lab coat, fully buttoned, protects skin and personal clothing from minor spills and dust.[11] Long pants and closed-toe shoes are mandatory.[11] For larger-scale work or spill response, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: While working in a fume hood should prevent respiratory exposure, an N95 respirator is recommended when handling the dry powder to minimize inhalation of fine particulates. For emergencies like a large spill outside of a hood, a full-face or half-mask air-purifying respirator (APR) with appropriate cartridges is essential.[12]

Procedural Discipline: Donning and Doffing PPE

Cross-contamination is a significant risk, often occurring during the removal of PPE. A systematic approach is critical.

Step-by-Step Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat and fasten all buttons. If required, don a chemical apron.

  • Respirator: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing (Removal) Sequence: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

Doffing_Sequence start Start: In Work Area step1 1. Decontaminate Gross Contamination (Wipe down outer gloves, apron if necessary) start->step1 step2 2. Remove Outer Gloves (Peel off without touching skin, turning inside out) step1->step2 step3 3. Remove Face Shield/Goggles (Handle by straps from behind the head) step2->step3 step4 4. Remove Lab Coat/Apron (Roll away from body, touching only the inside) step3->step4 step5 5. Remove Inner Gloves (Peel off without touching skin, turning inside out) step4->step5 step6 6. Final Hand Hygiene (Wash hands thoroughly with soap and water) step5->step6 end End: Safe step6->end

Caption: PPE Doffing (Removal) Sequence to Prevent Cross-Contamination.

Emergency Response and Disposal Plan

Preparedness is key to mitigating the impact of an incident.

Spill Management Workflow: Your response is dictated by the size and location of the spill.[13]

Spill_Response alert alert action action decision decision spill Chemical Spill Occurs alert_people Alert personnel in the immediate area spill->alert_people is_major Is the spill major? (>5g, outside fume hood, respiratory hazard) alert_people->is_major evacuate Evacuate Area Call Emergency Services is_major->evacuate Yes minor_spill Minor Spill Procedure is_major->minor_spill No don_ppe Don appropriate spill response PPE minor_spill->don_ppe contain Contain spill with absorbent material (vermiculite, sand, or spill pads) don_ppe->contain cleanup Carefully sweep/collect absorbent material contain->cleanup package Place in a sealed, labeled hazardous waste container cleanup->package decontaminate Decontaminate the area with soap and water package->decontaminate dispose Dispose of waste via institutional EHS decontaminate->dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.